Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone
Description
Properties
IUPAC Name |
5-(1,3-dioxo-3a,4,5,6,7,7a-hexahydro-2-benzofuran-5-yl)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O6/c17-13-9-3-1-7(5-11(9)15(19)21-13)8-2-4-10-12(6-8)16(20)22-14(10)18/h7-12H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHKMHUMILUWSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1C3CCC4C(C3)C(=O)OC4=O)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122640-83-9 | |
| Record name | Dicyclohexyl-3,4,3',4'-tetracarboxylic Dianhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone (HBPDA) for Advanced Polymer Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of Alicyclic Dianhydrides in Modern Material Science
In the relentless pursuit of high-performance polymers, the limitations of traditional aromatic polyimides—most notably their inherent color and often limited solubility—have driven researchers to explore novel monomer architectures. This guide delves into the core of one such innovation: Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone, a saturated alicyclic dianhydride. By replacing the aromatic rings of its precursor with cyclohexyl units, this monomer disrupts the formation of charge-transfer complexes, paving the way for highly transparent and processable polyimides. As a Senior Application Scientist, this document is crafted to provide not just a recitation of facts, but a foundational understanding of this monomer's synthesis, characterization, and strategic application, empowering researchers to harness its full potential in next-generation materials.
Core Molecular Structure and Physicochemical Properties
This compound, commonly referred to in industry and academia as HBPDA (Hydrogenated Biphenyltetracarboxylic Dianhydride), is a key building block in advanced polymer synthesis.
The chemical structure of HBPDA is characterized by a biphenyl core where both phenyl rings have been fully hydrogenated to form a dicyclohexyl linkage. This saturated, alicyclic structure is the cornerstone of its unique properties. The molecule possesses two anhydride functional groups, making it a difunctional monomer suitable for polycondensation reactions.
Structural Representation
Caption: Chemical structure of this compound.
Physicochemical Data
The key physical and chemical properties of HBPDA are summarized in the table below. This data is essential for determining appropriate solvents for polymerization and for understanding the storage and handling requirements of the monomer.
| Property | Value | Source(s) |
| Chemical Formula | C₁₆H₁₈O₆ | [1] |
| Molecular Weight | 306.31 g/mol | [2][3] |
| CAS Number | 122640-83-9 | [1] |
| Appearance | White to yellow solid/powder | [4] |
| Melting Point | 208 °C | [2] |
| Purity | ≥95-98% | [1][2] |
| Solubility | Soluble in aprotic polar solvents (e.g., NMP, DMAc) | [5] |
| Storage | Room temperature, under inert atmosphere, away from moisture | [2][5][6] |
Synthesis of this compound (HBPDA)
The primary route for the synthesis of HBPDA is the catalytic hydrogenation of 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA). This process transforms the aromatic biphenyl core into a saturated dicyclohexyl structure, which is the key to HBPDA's desirable properties.
Reaction Pathway
The synthesis is a two-step process that begins with the aromatic precursor, BPDA. The biphenyl core of BPDA is hydrogenated, followed by dehydration to yield the final dianhydride product.
Caption: General synthesis pathway for HBPDA from BPDA.
Experimental Protocol: Synthesis of HBPDA
The following protocol is a representative procedure for the synthesis of HBPDA, based on principles outlined in relevant patent literature[7].
Materials:
-
3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA)
-
Ruthenium on carbon (Ru/C) catalyst (5%)
-
High-pressure autoclave reactor
-
Suitable solvent (e.g., acetic anhydride)
-
Pressurized hydrogen gas (H₂)
Procedure:
-
Hydrogenation: a. A high-pressure autoclave is charged with BPDA and a suitable solvent, such as acetic anhydride. b. The Ru/C catalyst is added to the mixture. c. The reactor is sealed and purged with nitrogen, followed by pressurization with hydrogen gas. d. The reaction mixture is heated to a specified temperature (typically in the range of 100-150°C) and stirred vigorously for several hours until the theoretical amount of hydrogen is consumed. e. After cooling and depressurization, the catalyst is removed by filtration.
-
Dehydration and Isolation: a. The filtrate, containing the hydrogenated intermediate (dicyclohexyl-3,3',4,4'-tetracarboxylic acid), is heated to induce dehydration and cyclization to the dianhydride. b. The solvent is removed under reduced pressure. c. The resulting crude HBPDA is purified by recrystallization from an appropriate solvent to yield the final product.
Causality Behind Experimental Choices:
-
Catalyst: Ruthenium on carbon is a highly effective catalyst for the hydrogenation of aromatic rings under relatively mild conditions compared to other catalysts.
-
Solvent: Acetic anhydride can serve as both a solvent and a dehydrating agent in the subsequent step.
-
Pressure and Temperature: These parameters are optimized to ensure complete hydrogenation of the aromatic rings without causing degradation of the molecule.
Spectroscopic Characterization of HBPDA
Due to the proprietary nature of industrial chemical synthesis, detailed spectroscopic data for the HBPDA monomer is not widely published. However, the expected characteristic signals based on its structure are outlined below.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of HBPDA is expected to show characteristic absorption bands for a saturated cyclic anhydride.
-
C=O Stretching: Two distinct peaks are anticipated in the carbonyl region, characteristic of the symmetric and asymmetric stretching of the anhydride group. For saturated cyclic anhydrides, these typically appear around 1860-1840 cm⁻¹ and 1780-1760 cm⁻¹.
-
C-H Stretching: Strong absorptions are expected just below 3000 cm⁻¹ due to the C-H bonds of the cyclohexyl rings.
-
C-O Stretching: One or two bands in the 1300-900 cm⁻¹ region corresponding to the C-O-C stretching of the anhydride rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum would be complex due to the numerous non-equivalent protons on the dicyclohexyl rings. A broad multiplet region between approximately 1.0 and 3.0 ppm is expected.
-
¹³C NMR: The spectrum would show signals corresponding to the aliphatic carbons of the cyclohexyl rings and the carbonyl carbons of the anhydride groups. The carbonyl carbons would appear significantly downfield.
Application in Polyimide Synthesis: A Self-Validating Protocol
HBPDA is a key monomer in the synthesis of high-performance polyimides, particularly those requiring high optical transparency and good solubility. The following section details a self-validating protocol for the synthesis of a polyimide from HBPDA and a common diamine, 4,4'-oxydianiline (ODA).
The Two-Step Polycondensation Reaction
The synthesis of polyimides from HBPDA and a diamine proceeds via a two-step polycondensation reaction.
-
Step 1: Poly(amic acid) Formation: The reaction of the dianhydride (HBPDA) with the diamine (e.g., ODA) in a polar aprotic solvent at room temperature forms a soluble poly(amic acid) precursor.
-
Step 2: Imidization: The poly(amic acid) is then converted to the final polyimide through cyclodehydration, which can be achieved either by thermal treatment or by chemical methods.
Caption: Two-step synthesis of polyimides from HBPDA.
Experimental Protocol: Synthesis of HBPDA-ODA Polyimide
This protocol describes the synthesis of a polyimide film from HBPDA and 4,4'-oxydianiline (ODA).
Materials:
-
This compound (HBPDA)
-
4,4'-Oxydianiline (ODA)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Nitrogen gas
-
Glass plates for film casting
-
Programmable oven
Procedure:
-
Poly(amic acid) Synthesis: a. In a dry, nitrogen-purged flask equipped with a mechanical stirrer, dissolve a precise amount of ODA in anhydrous NMP. b. Slowly add an equimolar amount of HBPDA powder to the stirred ODA solution at room temperature. c. Continue stirring under a nitrogen atmosphere for 12-24 hours until a viscous, homogeneous poly(amic acid) solution is formed.
-
Film Casting and Thermal Imidization: a. Cast the poly(amic acid) solution onto a clean glass plate. b. Place the cast film in a programmable oven and subject it to a staged heating program, for example:
- 80°C for 1 hour to slowly remove the solvent.
- 150°C for 1 hour.
- 200°C for 1 hour.
- 250°C for 1 hour to ensure complete imidization. c. After cooling to room temperature, the transparent polyimide film can be peeled from the glass substrate.
Self-Validating System:
The success of the synthesis can be validated at each stage. The formation of the poly(amic acid) is indicated by a significant increase in the viscosity of the solution. The completion of the imidization process can be confirmed by FTIR spectroscopy, where the disappearance of the amic acid peaks and the appearance of characteristic imide peaks (around 1780 cm⁻¹ and 1720 cm⁻¹) will be observed.
Structure-Property Relationships and Causality
The alicyclic structure of HBPDA is directly responsible for the enhanced properties of the resulting polyimides compared to their aromatic counterparts.
-
Optical Transparency: Aromatic dianhydrides and diamines can form intermolecular and intramolecular charge-transfer complexes (CTCs), which absorb light in the visible spectrum, leading to colored polyimide films. The saturated cyclohexyl rings in HBPDA lack the π-electron systems necessary for CTC formation, resulting in polyimides with high optical transparency and low color[8][9].
-
Solubility: The flexible and non-planar structure of the dicyclohexyl unit in HBPDA disrupts the chain packing and reduces intermolecular forces compared to the rigid, planar structures of aromatic polyimides. This leads to improved solubility in a wider range of organic solvents, facilitating solution-based processing techniques[10].
-
Thermal Properties: While HBPDA-based polyimides exhibit good thermal stability, their glass transition temperatures (Tg) are generally lower than those of fully aromatic polyimides[8]. This is a direct consequence of the increased rotational freedom in the alicyclic backbone compared to the rigid aromatic systems.
Conclusion: A Versatile Monomer for Advanced Applications
This compound is a pivotal monomer for the development of high-performance polyimides where optical clarity and processability are paramount. Its alicyclic structure effectively mitigates the coloration issues inherent in many aromatic polyimides, opening up applications in flexible displays, optical films, and advanced microelectronics. By understanding the synthesis, characterization, and structure-property relationships detailed in this guide, researchers are well-equipped to innovate and expand the applications of this versatile building block in the ever-evolving field of material science.
References
-
Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. RSC Publishing. [Link]
-
Highly transparent preimidized semi-alicyclic polyimide varnishes with low curing temperatures and desirable processing viscosities at high solid contents: preparation and applications for LED chip passivation. ResearchGate. [Link]
- Dicyclohexyl-3,4,3',4'-tetracarboxylic acid or dianhydride thereof and polyamide-acid and polyimide obtained there
-
Three Preparation Methods to Make BPDA. Haili Evergreen New Materials. [Link]
-
Mechanical properties of BPDA–ODA polyimide fibers. ResearchGate. [Link]
-
Morphology of polyimide fibers derived from 3,3?,4,4?-biphenyltetracarboxylic dianhydride and 4,4?-oxydianiline. ResearchGate. [Link]
-
Properties of polyimide films based on ODPA and ODA by thermal and chemical imidization. ResearchGate. [Link]
-
This compound. Elex Biotech. [Link]
- Process for producing biphenyltetracarboxylic dianhydride.
-
Synthesis and Properties of Copolyimides Derived from Isometric Biphenyltetracarboxylic Dianhydrides (a-BPDA and i-BPDA) and Oxydiphthalic Dianhydride (ODPA) with 4,4'-Oxydianiline (4,4'-ODA). ResearchGate. [Link]
-
Synthesis of Aromatic Polyimides Based on 3,4′-Oxydianiline by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervaporation. National Institutes of Health. [Link]
-
FT-IR spectra of FTDA and the PI films. ResearchGate. [Link]
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This compound. Synthonix. [Link]
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Mechanical, Dielectric, and Thermal Attributes of Polyimides Stemmed Out of 4, 4'–Diaminodiphenyl Ether. MDPI. [Link]
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The synthesis procedure of ODPA–ODA-type polyetherimide. ResearchGate. [Link]
-
High-Temperature Polyimide Composites—A Review on Polyimide Types, Manufacturing, and Mechanical and Thermal Behavior. MDPI. [Link]
-
Dihydroxy-1,1′-biisobenzofuran-3,3′(1H,1′H)-dione. National Institutes of Health. [Link]
- Method for preparing biphenyltetracarboxylic dianhydride (BPDA).
- Process for the preparation of 3,3',4,4'-biphenyltetracarboxylic acid and its derivatives.
-
How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]
-
Perylenetetracarboxylic dianhydride. Wikipedia. [Link]
-
Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one). MDPI. [Link]
-
An In Situ FTIR Study of DBD Plasma Parameters for Accelerated Germination of Arabidopsis thaliana Seeds. MDPI. [Link]
-
ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. PubMed. [Link]
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3a,4,7,7a-Tetrahydro-isobenzofuran-1,3-dione. PubChem. [Link]
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Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to the Synthesis and Characterization of HBPDA Monomer
For Researchers, Scientists, and Polymer Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of dicyclo-hexyl-3,4,3′,4′-tetracarboxylic dianhydride (HBPDA), a critical alicyclic monomer used in the production of high-performance polyimides. We will delve into the rationale behind the synthetic methodologies, present detailed experimental protocols, and outline a multi-technique approach for rigorous characterization to ensure monomer purity and structural integrity. This document is designed to serve as a practical resource for researchers and professionals engaged in advanced polymer development, offering field-proven insights into the production and validation of this essential building block.
Introduction and Strategic Importance of HBPDA
In the realm of high-performance polymers, polyimides (PIs) are distinguished by their exceptional thermal stability, mechanical strength, and chemical resistance. However, traditional aromatic PIs often exhibit poor solubility and high color intensity due to the formation of intermolecular charge-transfer complexes (CTCs). The strategic incorporation of alicyclic monomers is a proven method to mitigate these issues.
Dicyclo-hexyl-3,4,3′,4′-tetracarboxylic dianhydride, commonly known as HBPDA (or sometimes H-BPDA), is a premier example of such a monomer. Its saturated, non-planar ring structures disrupt the chain packing and electronic conjugation that lead to CTCs in fully aromatic systems. Consequently, polyimides derived from HBPDA exhibit significantly improved optical transparency, enhanced solubility in organic solvents, and often lower dielectric constants, making them ideal for advanced applications in microelectronics, flexible displays, and optical materials.[1][2][3][4]
Nomenclature Clarification: The acronym HBPDA almost universally refers to dicyclo-hexyl-3,4,3′,4′-tetracarboxylic dianhydride, derived from the hydrogenation of 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA). It is crucial to distinguish this from other potential chemical structures that could theoretically share a similar acronym. This guide focuses exclusively on the synthesis and characterization of the alicyclic dianhydride monomer.
Synthesis of HBPDA Monomer: A Mechanistic Approach
The industrial synthesis of HBPDA is predominantly achieved through the catalytic hydrogenation of an aromatic precursor, 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA). This process transforms the two aromatic rings of the biphenyl moiety into cyclohexane rings.
The Core Transformation: Catalytic Hydrogenation
The conversion of BPDA to HBPDA involves the saturation of the aromatic system with hydrogen. This reaction requires a catalyst to lower the significant activation energy associated with breaking aromaticity.
-
Causality of Experimental Choices:
-
High Pressure: Hydrogen gas is supplied at high pressure to increase its concentration at the catalyst surface, thereby driving the equilibrium towards the hydrogenated product.
-
Catalyst: Noble metal catalysts such as Rhodium on carbon (Rh/C) or Ruthenium on carbon (Ru/C) are often employed. These catalysts are selected for their high activity and selectivity in hydrogenating aromatic rings without cleaving the anhydride or other structural bonds.
-
Solvent: A solvent that can solubilize the starting BPDA and remain stable under the reaction conditions, such as N,N-dimethylacetamide (DMAc) or acetic anhydride, is typically used.
-
Experimental Protocol: Synthesis of HBPDA from BPDA
This protocol is a representative example and should be adapted and optimized based on available laboratory equipment and safety protocols.
Materials & Reagents:
-
3,3′,4,4′-Biphenyltetracarboxylic dianhydride (BPDA)
-
5% Rhodium on activated carbon (Rh/C) catalyst
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Hydrogen (H₂) gas, high purity
-
Nitrogen (N₂) gas, high purity
-
Celite or another filter aid
Apparatus:
-
High-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet/outlet, pressure gauge, and thermocouple.
-
Filtration apparatus (e.g., Büchner funnel or pressure filter).
-
Rotary evaporator.
-
Vacuum oven.
Step-by-Step Procedure:
-
Reactor Charging: In a clean, dry high-pressure autoclave, add BPDA (1 equivalent) and DMAc to create a 10-15 wt% solution. Carefully add the 5% Rh/C catalyst (typically 1-5 wt% relative to BPDA).
-
Inerting the System: Seal the autoclave. Purge the system by pressurizing with nitrogen gas to ~100 psi and then venting. Repeat this cycle 3-5 times to remove all oxygen, which can poison the catalyst and create an explosion hazard with hydrogen.
-
Hydrogenation Reaction: After the final nitrogen vent, pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 500-1000 psi). Begin stirring and heat the reactor to the target temperature (e.g., 80-120 °C). The reaction is exothermic; monitor the temperature closely.
-
Monitoring: The reaction progress can be monitored by observing the drop in hydrogen pressure as it is consumed. The reaction is typically complete within 4-12 hours.
-
Cooling and Depressurization: Once the reaction is complete, stop heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen pressure in a well-ventilated fume hood. Purge the reactor with nitrogen gas before opening.
-
Work-up and Purification:
-
Dilute the reaction mixture with additional DMAc to reduce viscosity.
-
Filter the hot solution through a pad of Celite to remove the Rh/C catalyst. This step is critical as residual catalyst can contaminate the final product.
-
Concentrate the filtrate using a rotary evaporator to remove the bulk of the DMAc.
-
Precipitate the crude HBPDA product by pouring the concentrated solution into a non-solvent like water or isopropanol with vigorous stirring.
-
Collect the white solid product by filtration, wash thoroughly with the non-solvent, and dry in a vacuum oven at 80-100 °C until a constant weight is achieved. Further purification can be performed by recrystallization from a suitable solvent like acetic anhydride.
-
Synthesis Workflow Diagram
Caption: Workflow for the catalytic hydrogenation of BPDA to HBPDA.
Rigorous Characterization of HBPDA Monomer
Validation of the monomer's chemical structure and purity is a non-negotiable prerequisite for synthesizing high-quality polymers. A combination of spectroscopic and thermal analysis techniques provides a self-validating system for characterization.
Structural Verification
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most definitive method for confirming the complete hydrogenation of the aromatic rings.
-
¹H NMR: The key diagnostic feature is the complete disappearance of signals in the aromatic region (~7.8-8.2 ppm for BPDA) and the appearance of complex multiplets in the aliphatic region (~1.2-3.0 ppm). The integration of the aliphatic signals should correspond to the expected number of protons in the dicyclohexyl structure.
-
¹³C NMR: Similarly, aromatic carbon signals (~120-150 ppm) will be absent. New signals corresponding to the sp³-hybridized carbons of the cyclohexane rings and the anhydride carbonyl carbons will appear. For an HBPDA/BZ polyimide, characteristic alicyclic carbon peaks have been observed at 25.37, 30.44, and 43.49 ppm, with the imide carbon at 183.11 ppm.[4]
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is excellent for confirming the presence of key functional groups and the conversion of the aromatic core.
-
Key Vibrational Modes:
-
Anhydride Group: Strong characteristic C=O stretching absorptions will be present, typically as a doublet around 1850 cm⁻¹ and 1780 cm⁻¹. This confirms the integrity of the reactive anhydride functionality.
-
Aliphatic C-H: Strong stretching bands will appear in the 2850-2960 cm⁻¹ region, which were absent in the BPDA precursor.
-
Aromatic C=C/C-H: The disappearance of aromatic C=C stretching peaks (~1400-1600 cm⁻¹) and aromatic C-H stretching (~3000-3100 cm⁻¹) confirms the saturation of the rings.[2][5]
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized monomer. The molecular weight of HBPDA (C₁₆H₁₈O₆) is 306.31 g/mol , which is 10 atomic mass units higher than the precursor BPDA (C₁₆H₈O₆, 296.23 g/mol ), corresponding to the addition of 10 hydrogen atoms.
Purity and Thermal Properties Assessment
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point (Tm) of the monomer. A sharp melting endotherm is indicative of high purity. The glass transition temperatures (Tg) of polyimides synthesized from HBPDA typically range from 203 to 243 °C, depending on the diamine used.[1][2][4]
Thermogravimetric Analysis (TGA): TGA measures the thermal stability of the monomer. HBPDA should be stable well above its melting point and the temperatures used for subsequent polymerization reactions. Polyimides synthesized using HBPDA generally show high thermal stability.[1]
Characterization Data Summary
| Technique | Parameter | Expected Result for HBPDA | Purpose |
| ¹H NMR | Chemical Shift (δ) | Absence of peaks > 7.0 ppm; Presence of complex peaks at 1.2-3.0 ppm. | Confirms full hydrogenation of aromatic rings. |
| ¹³C NMR | Chemical Shift (δ) | Absence of peaks at 120-150 ppm; Presence of peaks at ~25-45 ppm (aliphatic) and ~170 ppm (carbonyl).[4] | Confirms structural transformation to alicyclic system. |
| FTIR | Wavenumber (cm⁻¹) | C-H stretch: 2850-2960; C=O stretch: ~1850 & ~1780.[2][5] | Confirms presence of aliphatic C-H and anhydride groups. |
| Mass Spec | Molecular Ion Peak (m/z) | ~306.3 [M]⁺ | Verifies correct molecular weight. |
| DSC | Melting Point (Tm) | Sharp endotherm at a specific temperature (literature dependent). | Indicates purity and thermal transition. |
| TGA | Decomposition Temp (Td) | High stability, typically > 250 °C. | Assesses thermal stability for processing. |
Characterization Workflow Diagram
Sources
- 1. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05012J [pubs.rsc.org]
- 2. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Spectroscopic Characterization of Dicyclohexyl-3,4,3',4'-tetracarboxylic Dianhydride (HBPDA)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the spectroscopic techniques used to characterize dicyclohexyl-3,4,3',4'-tetracarboxylic dianhydride, a crucial building block in the synthesis of advanced polymers and materials. As a non-conjugated alicyclic dianhydride, its flexible bicyclohexyl core imparts unique properties like transparency and solution-processability to the resulting polyimides, making it a molecule of significant interest in photovoltaics and optoelectronics.[1] This document is structured to offer not just data, but a foundational understanding of the principles and practices behind the spectroscopic analysis of this compound.
Molecular Structure and Isomerism
Dicyclohexyl-3,4,3',4'-tetracarboxylic dianhydride (HBPDA), with the molecular formula C₁₆H₁₈O₆ and a molecular weight of approximately 306.31 g/mol , presents a complex stereochemical landscape.[2] The molecule consists of two cyclohexane rings linked by a single bond, with each ring bearing a cyclic anhydride functionality. The relative orientation of the substituents on the cyclohexane rings can lead to various cis and trans isomers, which can significantly influence the properties of the resulting polymers. A thorough spectroscopic analysis is therefore essential for confirming the structure and isomeric purity of the dianhydride.
Caption: Molecular structure of dicyclohexyl-3,4,3',4'-tetracarboxylic dianhydride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of dicyclohexyl-3,4,3',4'-tetracarboxylic dianhydride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)) in a standard 5 mm NMR tube. The choice of solvent is critical; the compound must be fully soluble to obtain high-resolution spectra.
-
Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the range of approximately -1 to 12 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Integrate the resulting peaks to determine the relative number of protons in each environment.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to one peak per unique carbon atom.
-
Set the spectral width to cover the range of approximately 0 to 220 ppm.
-
A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
-
2D NMR (Optional but Recommended):
-
Perform a Correlation Spectroscopy (COSY) experiment to identify proton-proton coupling networks.
-
Run a Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate directly bonded proton and carbon atoms.
-
A Heteronuclear Multiple Bond Correlation (HMBC) experiment can be used to identify longer-range (2-3 bond) proton-carbon correlations, which is invaluable for assigning quaternary carbons, including the carbonyl carbons of the anhydride groups.
-
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to be complex due to the presence of multiple, often overlapping, signals from the cyclohexyl protons. The exact chemical shifts and coupling patterns will depend on the specific stereoisomer.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Cyclohexyl CH₂ | 1.2 - 1.6 | Multiplet | Protons on the saturated cyclohexane rings. |
| Cyclohexyl CH | 1.4 - 1.8 | Multiplet | Methine protons on the cyclohexane rings. |
Rationale: The protons on the sp³-hybridized carbons of the cyclohexane rings are expected to resonate in the upfield region of the spectrum.[3] The complexity of the signals arises from the restricted rotation and multiple diastereotopic protons, leading to complex spin-spin coupling.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide a clearer picture of the carbon skeleton.
| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |
| Cyclohexyl CH₂ | 20 - 30 | Carbon atoms of the methylene groups in the cyclohexane rings.[4] |
| Cyclohexyl CH | 25 - 35 | Methine carbons of the cyclohexane rings.[4] |
| Anhydride C=O | 170 - 185 | Carbonyl carbons of the cyclic anhydride groups.[4][5] |
Rationale: The chemical shifts of the cyclohexyl carbons fall into the typical alkane region. The carbonyl carbons of the anhydride are significantly deshielded due to the electronegativity of the attached oxygen atoms, causing them to appear far downfield.[4][5]
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For dicyclohexyl-3,4,3',4'-tetracarboxylic dianhydride, it is particularly useful for confirming the presence of the cyclic anhydride moieties.
Experimental Protocol: FTIR Analysis
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the finely ground solid sample (approx. 1-2 mg) with dry potassium bromide (KBr, approx. 100-200 mg). Press the mixture into a transparent pellet using a hydraulic press. This method is often preferred for high-quality spectra of solid samples.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a rapid and convenient method that requires minimal sample preparation.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Record the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Predicted IR Spectral Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| C-H Stretch (sp³) | 2800 - 3000 | Strong | Stretching vibrations of the C-H bonds in the cyclohexane rings.[2] |
| C=O Stretch (Anhydride) | 1870 - 1845 and 1800 - 1775 | Strong, two bands | Symmetric and asymmetric stretching of the carbonyl groups in the saturated five-membered anhydride rings. The presence of two distinct C=O bands is characteristic of anhydrides.[6] |
| C-O Stretch (Anhydride) | 1300 - 1000 | Strong | Stretching of the C-O single bonds within the anhydride rings.[6] |
| CH₂ Bend | ~1450 | Medium | Bending (scissoring) vibration of the methylene groups in the cyclohexane rings.[2] |
Rationale: The most diagnostic feature in the IR spectrum of a cyclic anhydride is the pair of strong carbonyl absorptions.[6][7] For saturated cyclic anhydrides, these typically appear at higher frequencies than those of acyclic anhydrides. The C-H stretching and bending vibrations confirm the presence of the saturated cyclohexyl backbone.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a low concentration (typically in the µg/mL to ng/mL range).
-
Instrumentation: A variety of mass spectrometers can be used.
-
Electron Ionization (EI): This is a hard ionization technique that often leads to extensive fragmentation, providing a detailed fragmentation pattern.
-
Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI): These are soft ionization techniques that are more likely to produce an intact molecular ion or pseudomolecular ion (e.g., [M+H]⁺ or [M+Na]⁺), which is crucial for confirming the molecular weight.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).
-
For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed on the molecular ion to induce and analyze its fragmentation.
-
Predicted Mass Spectral Data
| Ion | Predicted m/z | Notes |
| [M]⁺ | 306 | The molecular ion. Its intensity may be low in EI-MS due to fragmentation. |
| [M-C₂H₄]⁺ | 278 | Loss of ethylene from a cyclohexyl ring, a common fragmentation pathway for cyclic alkanes. |
| [M-CO]⁺ | 278 | Loss of carbon monoxide from an anhydride group. |
| [M-CO₂]⁺ | 262 | Loss of carbon dioxide. |
| [C₆H₁₀]⁺ | 82 | Fragment corresponding to a cyclohexene radical cation. |
Rationale: The fragmentation of dicyclohexyl-3,4,3',4'-tetracarboxylic dianhydride is expected to be a combination of the fragmentation patterns of cyclic alkanes and cyclic anhydrides. The initial fragmentation is likely to involve the loss of small neutral molecules from the anhydride rings (CO, CO₂) or fragmentation of the cyclohexyl rings.
Caption: A simplified proposed fragmentation pathway for dicyclohexyl-3,4,3',4'-tetracarboxylic dianhydride in mass spectrometry.
Conclusion
The comprehensive spectroscopic characterization of dicyclohexyl-3,4,3',4'-tetracarboxylic dianhydride requires a multi-technique approach. NMR spectroscopy is indispensable for detailed structural elucidation and isomeric analysis. IR spectroscopy provides rapid and definitive confirmation of the key anhydride functional groups. Mass spectrometry confirms the molecular weight and offers insights into the molecule's stability and fragmentation behavior. By judiciously applying these techniques and understanding the principles behind the data they generate, researchers can confidently verify the identity and purity of this important monomer, ensuring the desired properties of the advanced materials synthesized from it.
References
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Spectroscopy Online. (2018). The C=O Bond, Part IV: Acid Anhydrides. Available at: [Link]
-
Koyon. (2023). How can IR spectroscopy be used to identify anhydrides?. Available at: [Link]
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Scribd. (n.d.). Characteristic Infrared Absorption Bands. Available at: [Link]
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Scribd. (n.d.). Mass Spectrometry of Hydrocarbons. Available at: [Link]
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Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Available at: [Link]
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AWS. (n.d.). Facile Transformation of Perylene Tetracarboxylic Acid Dianhydride into Strong Donor-Acceptor Chromophores. Available at: [Link]
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University of Calgary. (n.d.). The features of IR spectrum. Available at: [Link]
-
Sci-Hub. (2001). Syntheses and Characterization of cis- and trans-Dicyclohexyl-3,3′,4,4′- tetracarboxylic Acids and their Dianhydrides. Available at: [Link]
-
The Journal of Organic Chemistry. (1960). Notes - Infrared Spectra of Some Cyclic Anhydrides. Available at: [Link]
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]
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Oregon State University. (n.d.). 1H NMR Chemical Shift. Available at: [Link]
-
University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link]
-
University of Cambridge. (n.d.). Chemical shifts. Available at: [Link]
-
PubMed. (1999). Fragmentation and sequencing of cyclic peptides by matrix-assisted laser desorption/ionization post-source decay mass spectrometry. Available at: [Link]
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Scribd. (n.d.). 13-C NMR Chemical Shift Table. Available at: [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Available at: [Link]
-
Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). C6H12 cyclohexane low high resolution 1H proton nmr spectrum. Available at: [Link]
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Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]
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University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]
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TU Chemnitz. (2003). Infrared spectroscopic study of the morphology of 3,4,9,10-perylene tetracarboxylic dianhydride films grown on H. Available at: [Link]
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Physical and chemical properties of Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone
A Comprehensive Analysis of its Physical, Chemical, and Synthetic Properties for Advanced Polymer Applications
Prepared by: Gemini, Senior Application Scientist
Introduction
Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone, commonly known by its synonym Dicyclohexyl-3,4,3',4'-tetracarboxylic Dianhydride and the acronym HBPDA , is an alicyclic dianhydride monomer critical to the synthesis of high-performance polymers. Unlike its aromatic analogue, biphenyl-3,3',4,4'-tetracarboxylic dianhydride (BPDA), the fully hydrogenated, saturated ring structure of HBPDA imparts unique and highly desirable properties to resulting polyimides, most notably exceptional optical clarity and improved solubility.
This guide provides an in-depth analysis of the core physical and chemical properties of HBPDA, detailed protocols for its synthesis and characterization, and insights into its primary applications. The content herein is structured to provide researchers, polymer chemists, and material scientists with the foundational knowledge required to effectively utilize this monomer in the development of advanced materials for the electronics, aerospace, and biomedical fields.
Compound Identification and Core Properties
The fundamental identity of a monomer is the bedrock of its application. HBPDA is a structurally complex molecule whose nomenclature reflects its bicyclic, saturated nature. Its key identifiers and fundamental physical properties are summarized below.
Nomenclature and Structure
-
Systematic Name: this compound
-
Common Synonyms: Dicyclohexyl-3,4,3',4'-tetracarboxylic Dianhydride, HBPDA, Hydrogenated biphenyltetracarboxylic acid dianhydride[1]
-
Molecular Weight: 306.31 g/mol [1]
-
InChI Key: SNHKMHUMILUWSJ-UHFFFAOYSA-N[4]
The structure consists of two saturated cyclohexane rings linked by a carbon-carbon bond. Each ring is fused to a five-membered ring containing two anhydride functionalities. This non-planar, flexible alicyclic core is the primary reason for the enhanced transparency and solubility of polyimides derived from it, as it disrupts the charge-transfer complex formation common in fully aromatic polyimides.[5]
Physical Properties
The physical state and thermal properties of HBPDA are critical for its handling, storage, and processing during polymerization.
| Property | Value | Source(s) |
| Physical Form | White to Yellow Crystalline Solid | [2][4] |
| Melting Point | 208 °C | [4][6] |
| Boiling Point | 544.0 ± 50.0 °C at 760 mmHg (Predicted) | [4] |
| Purity (Commercial) | ≥97% to ≥99% | [3][6] |
Handling & Storage Considerations: HBPDA is classified as moisture-sensitive.[7] This is a critical consideration, as the anhydride functional groups are susceptible to hydrolysis, which would open the rings to form the corresponding tetracarboxylic acid. This would not only change the stoichiometry of subsequent polymerization reactions but also alter solubility characteristics. Therefore, it is imperative to store HBPDA under a dry, inert atmosphere (e.g., argon or nitrogen) at room temperature.[7]
Synthesis Pathway and Experimental Protocols
The synthesis of HBPDA is typically achieved through the catalytic hydrogenation of its aromatic precursor, 3,3',4,4'-biphenyltetracarboxylic dianhydride (s-BPDA). This two-stage approach allows for the use of well-established aromatic chemistry to build the core biphenyl structure, followed by a saturation step to yield the final alicyclic product. A patent for this compound and its derivatives confirms its preparation from the corresponding biphenyltetracarboxylic acid or dianhydride.[8]
Caption: General two-stage synthesis workflow for HBPDA.
Protocol 1: Synthesis of Precursor (s-BPDA)
The synthesis of the aromatic precursor, s-BPDA, can be achieved via the oxidation of 3,3',4,4'-tetramethylbiphenyl, followed by dehydration.[9][10]
Step 1: Oxidation of 3,3',4,4'-Tetramethylbiphenyl to Biphenyltetracarboxylic Acid (BPTA)
-
Charge a suitable reactor with acetic acid as the solvent.
-
Add 3,3',4,4'-tetramethylbiphenyl as the substrate.
-
Introduce a catalyst system, such as a cobalt source (e.g., cobalt acetate) and a bromine source co-catalyst (e.g., sodium bromide).[9]
-
Pressurize the reactor with a gas containing molecular oxygen (e.g., air or pure O₂) and heat the reaction mixture.
-
Maintain the reaction with vigorous stirring until the oxidation is complete, which can be monitored by techniques like HPLC.
-
Upon completion, cool the reaction mixture to precipitate the crude biphenyltetracarboxylic acid (BPTA).
-
Filter the crude product and wash with a suitable solvent to remove residual catalyst and solvent.
Step 2: Dehydration of BPTA to s-BPDA
-
Place the dried, crude BPTA into a flask equipped for distillation or sublimation.
-
Heat the solid under vacuum or in the presence of a dehydrating agent like acetic anhydride. A typical temperature range for thermal dehydration is 200-280 °C.[10]
-
The water generated during the cyclization is removed, driving the reaction to completion.
-
The resulting s-BPDA can be purified by recrystallization or sublimation to yield a high-purity product suitable for the subsequent hydrogenation step.
Protocol 2: Catalytic Hydrogenation of s-BPDA to HBPDA
This protocol is a representative procedure based on standard methodologies for the hydrogenation of aromatic systems. The choice of catalyst is crucial for achieving complete saturation of both aromatic rings without cleaving the anhydride or biphenyl linkages. Rhodium-on-carbon (Rh/C) or Ruthenium-on-carbon (Ru/C) are often effective for this transformation.
-
Reactor Setup: In a high-pressure autoclave reactor, add s-BPDA (1.0 eq) and a suitable solvent. Polar aprotic solvents in which the starting material is soluble, such as tetrahydrofuran (THF) or ethyl acetate, are appropriate choices.
-
Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 5% Rh/C) under an inert atmosphere. The catalyst loading is typically 1-5 mol% relative to the substrate.
-
Reaction Conditions: Seal the reactor. Purge the system multiple times with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (typically 500-1500 psi).
-
Execution: Begin vigorous stirring and heat the reactor to the target temperature (e.g., 80-120 °C). The reaction progress can be monitored by taking aliquots and analyzing them by ¹H NMR (disappearance of aromatic signals) or HPLC.
-
Work-up and Purification: Once the reaction is complete (typically 12-24 hours), cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the system with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude HBPDA.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/ethanol) to afford the final product as a white or off-white solid.
Spectroscopic and Chemical Properties
Thorough characterization is essential to confirm the structure and purity of the synthesized monomer before its use in polymerization.
Spectroscopic Characterization (Predicted)
While comprehensive spectra for the pure monomer are not widely published, its key features can be predicted based on its structure and data from analogous compounds and derived polymers.
¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz): The proton NMR spectrum is expected to be complex due to the multiple stereoisomers possible and the overlapping signals of the cyclohexane protons.
-
δ 1.2 - 2.5 ppm (m, 16H): A broad multiplet region corresponding to the sixteen methylene (-CH₂-) protons of the two cyclohexane rings.
-
δ 2.8 - 3.5 ppm (m, 2H): A multiplet corresponding to the two methine (-CH-) protons adjacent to the anhydride rings. These protons are expected to be deshielded compared to the other ring protons.
¹³C NMR Spectroscopy (Predicted, CDCl₃, 101 MHz):
-
δ 25 - 45 ppm: A series of peaks corresponding to the carbon atoms of the cyclohexane rings. Based on data from derived polyimides, characteristic peaks for the alicyclic structure are observed at 25.37, 30.44, and 43.49 ppm .[11]
-
δ ~170 - 175 ppm: Two distinct peaks are expected for the carbonyl (C=O) carbons of the anhydride groups.
FTIR Spectroscopy (Predicted, KBr Pellet): The infrared spectrum provides clear evidence of the key functional groups.
-
2850-2960 cm⁻¹ (strong): C-H stretching vibrations from the saturated cyclohexane rings.
-
~1850 cm⁻¹ and ~1775 cm⁻¹ (strong): A characteristic pair of sharp, intense peaks corresponding to the symmetric and asymmetric C=O stretching of the saturated cyclic anhydride groups. For cyclic anhydrides, the lower frequency peak is typically the more intense of the two.[12][13]
-
1000-1300 cm⁻¹ (strong): C-O stretching vibrations associated with the anhydride functionality.[12]
Mass Spectrometry (Predicted, EI):
-
Molecular Ion (M⁺): A peak at m/z = 306, corresponding to the molecular weight of the compound.
-
Key Fragments: Fragmentation is expected to occur via loss of CO (m/z = 278), CO₂ (m/z = 262), and cleavage of the bond between the two cyclohexyl rings. The fragmentation patterns of cyclic ketones and anhydrides can be complex.[7][14]
Chemical Reactivity and Solubility
Reactivity: The primary chemical reactivity of HBPDA is centered on its two anhydride groups. These groups are electrophilic and readily react with nucleophiles, most notably primary amines, in a ring-opening polyaddition reaction. This reaction is the cornerstone of polyimide synthesis.
-
Reaction with Diamines: HBPDA reacts with aromatic or aliphatic diamines in a polar aprotic solvent (e.g., NMP, DMAc) at room temperature to form a soluble poly(amic acid) precursor.
-
Imidization: This poly(amic acid) is then converted into the final polyimide through thermal or chemical cyclodehydration, releasing water and forming the stable five-membered imide rings.
Solubility: While quantitative data is scarce, the solubility profile can be inferred from its use as a monomer.
-
Soluble in: Polar aprotic solvents such as N-Methyl-2-pyrrolidone (NMP), N,N-Dimethylacetamide (DMAc), N,N-Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO).[15][16][17][18] These are the common solvents used for poly(amic acid) synthesis.
-
Insoluble in: Water (reacts via hydrolysis) and non-polar aliphatic solvents.
Applications in Materials Science
The unique alicyclic structure of HBPDA makes it a valuable monomer for specialty polyimides where specific properties are required.
-
Transparent Polyimides: The primary application of HBPDA is in the synthesis of colorless and transparent polyimides (CPIs). The saturated, non-planar structure of the HBPDA unit disrupts the intermolecular charge-transfer complexes that cause the characteristic yellow-to-brown color of conventional aromatic polyimides.[5] These CPIs are essential for applications such as flexible display substrates, optical films, and coatings for optoelectronic devices.
-
Solution-Processable Polymers: Polyimides derived from HBPDA often exhibit enhanced solubility in organic solvents compared to their rigid-rod aromatic counterparts.[5] This allows for easier processing via solution-casting or spin-coating techniques, which is advantageous for manufacturing thin films.
-
Epoxy Resin Curing Agent: As a dianhydride, HBPDA can also function as a hardener or curing agent for epoxy resins, creating cross-linked networks with high thermal stability and good mechanical properties.[8]
Conclusion
This compound (HBPDA) is a specialized alicyclic monomer that enables the production of high-performance polyimides with a unique combination of thermal stability, optical transparency, and enhanced solubility. Its synthesis via the hydrogenation of s-BPDA is a viable route for producing this valuable compound. Understanding its core physical properties, chemical reactivity, and characteristic spectral signatures is paramount for its successful application in the next generation of advanced materials. The protocols and data presented in this guide offer a comprehensive foundation for researchers and developers working to harness the potential of HBPDA.
References
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Synthesis of a Novel Rigid Semi-Alicyclic Dianhydride and Its Copolymerized Transparent Polyimide Films' Properties. PMC - NIH. Available at: [Link]
-
The C=O Bond, Part IV: Acid Anhydrides. Spectroscopy Online. (2018). Available at: [Link]
- US Patent 4958001A, Dicyclohexyl-3,4,3',4'-tetracarboxylic acid or dianhydride thereof and polyamide-acid and polyimide obtained therefrom. Google Patents.
-
Facile Transformation of Perylene Tetracarboxylic Acid Dianhydride into Strong Donor-Acceptor Chromophores. AWS. Available at: [Link]
-
21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. (2022). Available at: [Link]
-
Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. RSC Publishing. (2023). Available at: [Link]
-
Supporting Information. The Royal Society of Chemistry. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023). Available at: [Link]
-
The Science Behind HBPDA: Properties and Synthesis Pathways. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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- CN Patent 102329289A, Method for preparing biphenyltetracarboxylic dianhydride (BPDA). Google Patents.
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-
BPDA. Wikipedia. Available at: [Link]
-
This compound. Synthonix. Available at: [Link]
-
This compound. Elex Biotech. Available at: [Link]
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-
Mass Spectrometry: Fragmentation. YouTube. (2014). Available at: [Link]
-
Crystal structure and Hirshfeld surface analysis of 4,4′-dimethoxybiphenyl-3,3′,5,5′-tetracarboxylic acid dihydrate. PubMed Central. Available at: [Link]
-
Dimethyl Sulfoxide. MP Biomedicals. Available at: [Link]
-
3,4:9,10-Perylenetetracarboxylic dianhydride (PTCDA) by electron crystallography. ScienceDirect. Available at: [Link]
-
Solubility of drug in DMSO? ResearchGate. (2018). Available at: [Link]
-
Crystal structure of the HNF4 alpha ligand binding domain in complex with endogenous fatty acid ligand. PubMed. Available at: [Link]
-
Dimethyl sulfoxide as a green solvent for successful precipitative polyheterocyclization based on nucleophilic aromatic substitution, resulting in high molecular weight PIM-1. ResearchGate. (2021). Available at: [Link]
-
The Solubility Parameters of DMAC, Water, PVDF, DMF, DMSO and NMP. ResearchGate. (2021). Available at: [Link]
-
Comparison of the properties of DMF, DMSO and NMP [50-52]. ResearchGate. Available at: [Link]
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An In-depth Technical Guide to the Solubility of Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone in Organic Solvents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, determine, and apply the solubility characteristics of Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone. Given the limited publicly available solubility data for this compound, this document serves as a practical manual for generating and interpreting this critical information in a laboratory setting.
Introduction: The Importance of Solubility in Research and Development
This compound, a complex alicyclic dianhydride, holds potential as a building block in the synthesis of novel polymers and pharmaceutical compounds.[1] Its utility, however, is fundamentally linked to its solubility in various organic solvents. Solubility is a critical physicochemical parameter that governs reaction kinetics, purification strategies, and the formulation of active pharmaceutical ingredients (APIs).[2] A thorough understanding of its solubility profile is therefore a prerequisite for its effective application.
This guide will delve into the theoretical underpinnings of solubility, provide a detailed experimental protocol for its determination, and offer insights into the factors that influence the dissolution of this compound.
Physicochemical Properties of this compound
A foundational understanding of the molecule's properties is essential for predicting its solubility behavior. The principle of "like dissolves like" is a cornerstone of solubility prediction, suggesting that polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[3][4]
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₈O₆ | [5][6][7] |
| Molecular Weight | 306.31 g/mol | [5][7] |
| Physical Form | White to Yellow Solid | [7] |
| CAS Number | 122640-83-9 | [5][6] |
| Structure | Alicyclic dianhydride | [1] |
| Sensitivity | Moisture sensitive | [5] |
Based on its structure, which includes non-polar hydrocarbon rings and polar anhydride groups, this compound is expected to exhibit a nuanced solubility profile, with potential solubility in a range of polar aprotic and some less polar organic solvents. The presence of the anhydride groups suggests a susceptibility to hydrolysis in the presence of water, underscoring its moisture sensitivity.[5]
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocol outlines a reliable method for determining the equilibrium solubility of this compound in various organic solvents. The shake-flask method is a widely accepted technique for this purpose.[8]
Materials and Equipment
-
This compound (high purity)
-
A range of organic solvents (e.g., acetone, acetonitrile, dichloromethane, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethyl acetate, tetrahydrofuran (THF), toluene)
-
Analytical balance
-
Scintillation vials or sealed test tubes
-
Orbital shaker or vortex mixer
-
Temperature-controlled incubator or water bath
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Nuclear Magnetic Resonance (NMR) spectrometer
-
Volumetric flasks and pipettes
Experimental Workflow
Caption: Experimental workflow for solubility determination.
Detailed Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The excess solid is crucial to ensure that equilibrium with the dissolved state is achieved.[9]
-
Add a known volume of the selected organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or incubator. Temperature control is critical as solubility is temperature-dependent.[3][10]
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may vary depending on the solvent and should be determined empirically.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.[9]
-
Accurately dilute the filtered sample with a known volume of the same solvent to bring the concentration within the analytical range of the chosen detection method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC or NMR.[11]
-
For HPLC analysis, a calibration curve should be prepared using standard solutions of known concentrations of the compound.[11]
-
For NMR analysis, an internal standard can be used for quantification.
-
Calculate the concentration of the undiluted saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.
Tabulated Solubility Data
| Organic Solvent | Dielectric Constant (Approx.) | Solubility (mg/mL) at 25°C | Observations |
| Example: Toluene | 2.4 | [Experimental Value] | [e.g., Colorless solution] |
| Example: Dichloromethane | 9.1 | [Experimental Value] | [e.g., Colorless solution] |
| Example: Acetone | 21 | [Experimental Value] | [e.g., Colorless solution] |
| Example: Acetonitrile | 37.5 | [Experimental Value] | [e.g., Colorless solution] |
| Example: DMF | 38.3 | [Experimental Value] | [e.g., Colorless solution] |
| Example: DMSO | 47 | [Experimental Value] | [e.g., Colorless solution] |
Factors Influencing Solubility
The solubility of this compound will be influenced by several factors:
-
Polarity: As a molecule with both polar and non-polar regions, its solubility will likely be highest in solvents with intermediate polarity or in polar aprotic solvents that can interact with the anhydride groups without causing hydrolysis.
-
Temperature: For most solids, solubility increases with temperature.[10][12] This relationship should be investigated to understand the thermodynamics of the dissolution process.
-
Solvent-Solute Interactions: Specific interactions, such as hydrogen bonding (though not a primary feature of the solute) and dipole-dipole interactions, will play a significant role.
Caption: Key factors influencing solubility.
Applications in Drug Development and Materials Science
The solubility data generated through the protocol in this guide can be applied in several key areas:
-
Reaction Solvent Selection: Choosing an appropriate solvent is critical for the synthesis of derivatives of this compound.
-
Crystallization and Purification: Knowledge of solubility in different solvents is essential for developing effective crystallization and purification protocols.
-
Formulation Development: In drug development, solubility in pharmaceutically acceptable solvents is a key consideration for oral and parenteral formulations.[2]
-
Polymer Synthesis: As a dianhydride, this compound is a monomer for polyimide synthesis.[1] Its solubility in polymerization solvents will dictate the feasibility and outcome of such reactions.[13][14][15]
Conclusion
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Foreword: The Criticality of Monomer Integrity in Advanced Polymer Synthesis
An In-Depth Technical Guide to the Thermal Stability Analysis of HBPDA Monomer
In the realm of high-performance polymers, the final properties of the material are inextricably linked to the quality and integrity of the constituent monomers. Dicyclohexyl-3,4,3',4'-tetracarboxylic dianhydride (HBPDA) is a cornerstone alicyclic monomer for producing solution-processable polyimides with exceptional optical clarity.[1] These characteristics are vital for applications in advanced optoelectronics, from flexible displays to advanced sensors.[1] However, the journey from monomer to high-performance polyimide is paved with thermal processing steps. The inherent thermal stability of the HBPDA monomer is, therefore, not merely a datasheet parameter but a critical variable that dictates processing windows, storage conditions, and ultimately, the performance and reliability of the final product. An unstable monomer can lead to premature degradation, inconsistent polymerization, and compromised material properties. This guide provides a comprehensive framework for researchers and drug development professionals to rigorously evaluate the thermal stability of HBPDA, ensuring the foundation of their material synthesis is robust and well-characterized.
Understanding HBPDA: Structure and Inherent Characteristics
HBPDA (CAS 122640-83-9) is an alicyclic dianhydride.[2] Its structure, featuring two anhydride functional groups attached to a flexible bicyclohexyl core, is key to its utility.[1] Unlike its aromatic counterparts (e.g., BPDA), the alicyclic nature of HBPDA disrupts close polymer chain packing, which enhances the solubility of the resulting polyimides.[1] However, this structural difference also influences its thermal stability. Alicyclic structures generally exhibit lower thermal stability compared to the highly stable aromatic rings found in monomers like BPADA.[3][4]
A foundational property of HBPDA is its melting point, reported to be 208 °C.[2] This transition from a solid to a liquid state represents the upper limit of its stability in the solid phase and is a primary event to characterize. Thermal stability analysis, therefore, seeks to answer the question: At what temperature does the HBPDA molecule begin to chemically decompose, and by what mechanism?
Key Physical & Chemical Properties of HBPDA
| Property | Value/Description | Significance & Implication |
| Molecular Formula | C₁₆H₁₈O₆ | Provides the basis for calculating theoretical mass loss of fragments. |
| Molecular Weight | ~306.31 g/mol | Essential for quantitative analysis in TGA.[2] |
| Melting Point (Tₘ) | ~208 °C | Key transition event for DSC analysis; defines the upper limit for solid-state processing.[2] |
| Structure | Alicyclic Dianhydride | The absence of aromaticity suggests a lower intrinsic thermal stability compared to aromatic dianhydrides.[3] |
| Storage Conditions | Inert atmosphere, room temperature | Implies sensitivity to atmospheric oxygen and/or moisture, necessitating controlled experimental conditions.[2] |
Core Analytical Techniques: A Dual-Pronged Approach
A comprehensive thermal stability assessment of HBPDA relies on two primary thermoanalytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) . Employed in concert, they provide a complete picture of both mass loss (decomposition) and energetic transitions (melting, reactions).
In an inert atmosphere, the likely primary degradation pathway is the scission of the anhydride rings, leading to the release of carbon monoxide (CO) and carbon dioxide (CO₂), followed by the breakdown of the alicyclic core. [5]In air, the process is complicated by oxidation. The hydrogen-rich alicyclic rings are susceptible to oxidative attack at lower temperatures, which would explain the earlier onset of decomposition observed in the TGA data. This process would generate water in addition to CO and CO₂.
Field-Proven Insights & Best Practices
As a Senior Application Scientist, I emphasize that generating data is only half the battle. Ensuring its reliability and correct interpretation is paramount.
-
The Importance of Purity: Always verify the purity of the HBPDA monomer before thermal analysis. Impurities can act as catalysts for degradation, significantly lowering the observed decomposition temperature.
-
Heating Rate Effects: While 10 °C/min is standard, running tests at different heating rates (e.g., 5, 10, and 20 °C/min) can provide kinetic information. Faster heating rates typically shift decomposition to higher temperatures. [5]Be consistent with the heating rate for comparative studies.
-
Isothermal TGA for Shelf-Life Simulation: To assess long-term stability at a specific processing or storage temperature (e.g., just below the melting point), perform an isothermal TGA experiment. [6][7]Hold the sample at a constant temperature and monitor mass loss over time. This provides a more realistic measure of stability under prolonged thermal stress than a dynamic ramp.
-
Correlate with Chemical Analysis: For a definitive understanding of degradation, couple the TGA exhaust to a Mass Spectrometer (TGA-MS) or an FTIR spectrometer (TGA-FTIR). This allows for the real-time identification of the gaseous products (e.g., CO, CO₂, H₂O), confirming the proposed degradation mechanism. [5]
Conclusion: From Data to Decision-Making
The thermal stability analysis of HBPDA monomer is a critical due diligence step in the development of high-performance polyimides. A rigorous evaluation using the TGA and DSC protocols outlined in this guide provides a robust thermal stability profile. This profile, defined by the onset of decomposition in both inert and oxidative environments and correlated with the monomer's melting behavior, empowers researchers and developers to define safe processing windows, establish appropriate storage conditions, and ensure the batch-to-batch consistency required for creating reliable, high-performance materials. By understanding the causality behind the analytical choices and implementing self-validating protocols, scientists can build a foundation of trust in their raw materials, leading to more predictable and successful outcomes in their research and development endeavors.
References
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-
Nishizaki, S., & Kambe, H. (1968). Thermal Decomposition of Various Aromatic Polyimides under Isothermal Conditions. Journal of the Chemical Society of Japan, Industrial Chemistry Section, 71(7), 1143-1147. Retrieved from [Link]
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Hsiao, S. H., & Hsiao, C. P. (1997). Thermal degradation mechanism and thermal mechanical properties of two high-performance aromatic polyimide fibers. Journal of Macromolecular Science, Part B, 38(1-2), 127-142. Retrieved from [Link]
-
Lee, G.-J., Kim, J.-A., Kim, J.-H., & Im, J.-S. (2021). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. RSC Advances, 11(45), 28255-28264. Retrieved from [Link]
-
Wang, Z., et al. (2022). The thermal behavior and pyrolysis mechanism of a polyimide gas separation membrane. RSC Advances, 12(45), 29479-29488. Retrieved from [Link]
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Lee, K.-H., et al. (2003). Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS. Polymer Degradation and Stability, 81(1), 165-173. Retrieved from [Link]
-
Lee, G.-J., et al. (2021). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. RSC Advances, 11, 28255-28264. Retrieved from [Link]
-
Hsiao, S.-H., et al. (2012). Synthesis and Properties of Polyimides Derived from Isomeric Dicyclohexyltetracarboxylic Dianhydrides. Journal of Polymer Science Part A: Polymer Chemistry, 50(15), 3074-3084. Retrieved from [Link]
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Lee, G.-J., et al. (2021). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. ResearchGate. Retrieved from [Link]
-
Liu, J.-G., et al. (2017). Highly transparent preimidized semi-alicyclic polyimide varnishes with low curing temperatures and desirable processing viscosities at high solid contents: preparation and applications for LED chip passivation. ResearchGate. Retrieved from [Link]
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Gao, C., & Yan, D. (2011). Progress in synthesis, modification, characterization and applications of hyperbranched polyphosphate polyesters. Progress in Polymer Science, 36(6), 747-782. Retrieved from [Link]
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LibreTexts Chemistry. (n.d.). Thermogravimetric Analysis. Retrieved from [Link]
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Zhang, Y., et al. (2022). Flexible Linker Covalent Organic Frameworks for Iodine Adsorption and Fluorescence Sensing. Chemistry – An Asian Journal, 17(15), e202200424. Retrieved from [Link]
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He, F., et al. (2008). Synthesis and characterization of hyper-branched polyimides from 2,4,6-triaminopyrimidine and dianhydrides system. Polymer, 49(15), 3239-3246. Retrieved from [Link]
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J. D. Lear, et al. (2016). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1858(7), 1787-1800. Retrieved from [Link]
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Hagiwara, T., et al. (2015). A Study of the Influential Factors Regarding the Thermal Stability of Polymeric Materials. Chemical Engineering Transactions, 43, 1621-1626. Retrieved from [Link]
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An In-depth Technical Guide to Dicyclohexyl-3,4,3',4'-tetracarboxylic Dianhydride (HBPDA): A Key Building Block for High-Performance Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicyclohexyl-3,4,3',4'-tetracarboxylic Dianhydride, commonly referred to as HBPDA, is a saturated alicyclic dianhydride monomer. Its unique chemical structure, characterized by a flexible bicyclohexyl core, imparts a range of desirable properties to the polymers derived from it. This guide provides a comprehensive overview of HBPDA, from its fundamental chemical and physical properties to its synthesis and key applications, with a particular focus on its role in the development of advanced polymer materials. While primarily used in materials science, its potential as an intermediate in complex organic synthesis merits its consideration by professionals in pharmaceutical development.[1][2]
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties of a monomer is critical for its effective use in polymerization reactions and for ensuring safe handling. HBPDA is a white to off-white solid with a high melting point, indicative of its stable structure.[1] Key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 122640-83-9 | [3][4] |
| Molecular Formula | C₁₆H₁₈O₆ | [1][3][4] |
| Molecular Weight | 306.31 g/mol | [1][4] |
| Appearance | White to yellow solid | |
| Melting Point | 208 °C | [1] |
| Purity | ≥97% | |
| Storage Temperature | Room Temperature, under inert gas, away from moisture | [1] |
Safety Information:
HBPDA is classified as a skin and serious eye irritant.[5][6] Appropriate personal protective equipment, including gloves and safety glasses, should be worn during handling.[5][6] It is advisable to work in a well-ventilated area or under a fume hood to avoid inhalation of dust particles.[6] For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[6][7]
Synthesis and Mechanism of Action
HBPDA is synthesized through specific chemical processes designed to achieve a high-purity product. While detailed proprietary synthesis routes are often complex, the general approach involves the hydrogenation of a biphenyl tetracarboxylic dianhydride precursor. The presence of two anhydride functional groups makes HBPDA highly reactive towards nucleophiles, particularly amines.[1] This reactivity is the cornerstone of its primary application in the synthesis of polyimides.
The reaction proceeds via a two-step mechanism:
-
Poly(amic acid) formation: The dianhydride reacts with a diamine in a polar aprotic solvent at room temperature to form a soluble poly(amic acid) precursor.
-
Imidization: The poly(amic acid) is then converted to the final polyimide through thermal or chemical dehydration, which results in the formation of the characteristic imide ring structure.
The flexible bicyclohexyl core of HBPDA disrupts the chain packing that is typical of aromatic polyimides, leading to polymers with improved solubility and optical transparency.[4][8]
Caption: General workflow for the synthesis of polyimides from HBPDA and a diamine.
Applications in Advanced Materials
The unique properties of HBPDA-derived polyimides make them suitable for a range of high-performance applications.
Optically Transparent Films
Due to their flexible polymer backbones, polyimides synthesized from HBPDA are often transparent and colorless.[4][8] This makes them ideal for use in optoelectronic applications where high light transmittance is required, such as:
-
Flexible displays: As substrates and encapsulation layers.
-
Photovoltaics: As shielding layers where the refractive index can be tuned with fillers like TiO₂ to reduce reflection losses.[4][8]
-
Optical films: For various display and sensor technologies.[9]
High-Performance Polymers and Composites
HBPDA is utilized as a curing agent or hardener for epoxy resins, enhancing the mechanical properties and thermal stability of the resulting materials.[3] The cross-linking of the epoxy resin with HBPDA forms a robust three-dimensional network, leading to materials with:
These materials find use in advanced composites and adhesives for the aerospace, automotive, and electronics industries.[3]
Biodegradable Polymers
Interestingly, polyimides based on HBPDA have been shown to be biodegradable. Studies have demonstrated significant degradation by enzymes such as porcine pancreatic lipase, highlighting their potential for applications where controlled degradation is desirable.[8]
Experimental Protocol: Synthesis of an HBPDA-based Polyimide Film
This protocol describes a general procedure for the synthesis of a polyimide film from HBPDA and 4,4'-oxydianiline (ODA).
Materials:
-
Dicyclohexyl-3,4,3',4'-tetracarboxylic Dianhydride (HBPDA)
-
4,4'-Oxydianiline (ODA)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Glass plate
-
Nitrogen atmosphere
-
Stirring apparatus
-
Vacuum oven
Procedure:
-
Dissolution of Diamine: In a clean, dry flask under a nitrogen atmosphere, dissolve a stoichiometric amount of ODA in anhydrous NMP with stirring until a clear solution is obtained.
-
Addition of Dianhydride: Slowly add an equimolar amount of HBPDA to the ODA solution in small portions. Maintain the nitrogen atmosphere and continue stirring. The viscosity of the solution will increase as the poly(amic acid) forms.
-
Poly(amic acid) Synthesis: Continue stirring the solution at room temperature for 12-24 hours to ensure complete reaction and formation of a high molecular weight poly(amic acid).
-
Film Casting: Cast the viscous poly(amic acid) solution onto a clean glass plate using a doctor blade to achieve a uniform thickness.
-
Thermal Curing (Imidization): Place the cast film in a vacuum oven and subject it to a staged curing process:
-
80°C for 1 hour to slowly remove the solvent.
-
150°C for 1 hour.
-
200°C for 1 hour.
-
250°C for 1 hour to ensure complete imidization.
-
-
Film Removal: After cooling to room temperature, carefully peel the transparent polyimide film from the glass substrate.
Caption: Step-by-step workflow for the laboratory synthesis of a polyimide film.
Conclusion
Dicyclohexyl-3,4,3',4'-tetracarboxylic Dianhydride (HBPDA) is a versatile and valuable monomer for the synthesis of high-performance polymers. Its alicyclic structure provides a unique combination of thermal stability, chemical resistance, and optical transparency to the resulting polyimides. These properties have led to its adoption in a variety of advanced applications, from flexible electronics and photovoltaics to robust composites and adhesives. As research into new materials continues, the demand for specialized monomers like HBPDA is expected to grow, further expanding its role in cutting-edge technologies. While its primary applications are in materials science, its reactivity and defined structure also make it a person of interest for synthetic chemists exploring novel molecular architectures.
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-
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Discovery and history of Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone
An In-depth Technical Guide to Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone (HBPDA)
For Researchers, Scientists, and Drug Development Professionals
This compound, a saturated alicyclic dianhydride, is a pivotal monomer in the synthesis of advanced polymers with unique optical and mechanical properties. This guide provides a comprehensive overview of its discovery, synthesis, physicochemical characteristics, and applications, with a particular focus on its role in the development of high-performance polyimides. Detailed experimental protocols for the synthesis of its aromatic precursor and a general methodology for its hydrogenation are presented, alongside a discussion of its structure-property relationships. This document serves as a technical resource for researchers and professionals in materials science and drug development, offering insights into the utilization of this versatile chemical building block.
Introduction and Historical Context
This compound, also known by its synonym Dicyclohexyl-3,4,3',4'-tetracarboxylic dianhydride and the acronym HBPDA, is a specialty chemical building block with the CAS number 122640-83-9.[1][2] Its molecular structure, characterized by a saturated bicyclohexyl core with two anhydride functionalities, imparts a unique combination of flexibility and stability to the polymers derived from it.
The development of HBPDA is intrinsically linked to the evolution of polyimides, a class of high-performance polymers known for their exceptional thermal stability. The aromatic counterpart, 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA), is a well-established monomer for producing robust polyimides used in electronics and aerospace.[3][4] However, the aromatic nature of BPDA-based polyimides often results in poor solubility and color, limiting their application in areas requiring optical transparency and solution processability.
The innovation of hydrogenating aromatic dianhydrides like BPDA to their alicyclic analogs such as HBPDA marked a significant advancement in polymer chemistry. This structural modification disrupts the planarity and charge-transfer complex formation inherent in aromatic polyimides, leading to polymers with improved transparency, solubility, and flexibility, while retaining good thermal stability.[5][6] While the precise date and pioneers of HBPDA's first synthesis are not prominently documented in readily available literature, its emergence is a logical progression in the quest for tailored polymer properties.
Physicochemical Properties
HBPDA is a white to yellow solid with a molecular formula of C16H18O6 and a molecular weight of 306.31 g/mol .[1] Its key physical and chemical properties are summarized in the table below. The presence of two anhydride groups makes it highly reactive towards nucleophiles, a characteristic that is central to its utility in polymerization reactions.[1] It is also noted to be moisture-sensitive, necessitating storage under an inert atmosphere.[1][7]
| Property | Value | References |
| CAS Number | 122640-83-9 | [1][2] |
| Molecular Formula | C16H18O6 | [1] |
| Molecular Weight | 306.31 g/mol | [1] |
| Melting Point | ~208 °C | [1] |
| Appearance | White to yellow solid | |
| Purity | ≥95-98% | [2][7] |
| Solubility | Moisture sensitive | [7] |
| Storage | Room temperature, under inert gas | [1][8] |
Synthesis of HBPDA
The synthesis of HBPDA is a multi-step process that begins with the formation of its aromatic precursor, 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA), followed by the catalytic hydrogenation of the aromatic rings.
Synthesis of the Precursor: 3,3',4,4'-Biphenyltetracarboxylic Dianhydride (BPDA)
Several synthetic routes to BPDA have been developed, often starting from more readily available chemicals. One common method involves the coupling of a 4-halophthalic acid derivative, followed by hydrolysis and dehydration.[9] Another approach utilizes the oxidation of tetramethylbiphenyl.[10]
Experimental Protocol: Synthesis of BPDA via Coupling of Dimethyl 4-chlorophthalate
This protocol is based on a general method described in the literature for the synthesis of biphenyl derivatives.[9]
Materials:
-
Dimethyl 4-chlorophthalate
-
Triphenylphosphine-nickel chloride complex (NiCl2(PPh3)2)
-
Zinc powder
-
Sodium bromide (NaBr)
-
N,N-Dimethylacetamide (DMAC), anhydrous
-
Hydrochloric acid (HCl)
-
Acetic anhydride
Procedure:
-
Reaction Setup: In a nitrogen-purged reaction flask, combine dimethyl 4-chlorophthalate, sodium bromide, zinc powder, and the NiCl2(PPh3)2 catalyst in anhydrous DMAC.
-
Coupling Reaction: Heat the mixture with stirring to approximately 80°C for 18 hours.[9]
-
Workup and Hydrolysis: After cooling, filter the reaction mixture. The filtrate is then treated with a basic solution to hydrolyze the ester groups to carboxylic acids. Acidification with HCl precipitates the biphenyltetracarboxylic acid.
-
Purification: The crude biphenyltetracarboxylic acid is filtered, washed with water, and dried.
-
Dehydration to Dianhydride: The purified biphenyltetracarboxylic acid is heated to 210-220°C or refluxed with acetic anhydride to yield 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA).[9] The product can be further purified by sublimation.[11]
Hydrogenation of BPDA to HBPDA
The conversion of BPDA to HBPDA involves the catalytic hydrogenation of the two aromatic rings. This process saturates the biphenyl core to a bicyclohexyl structure.
General Experimental Protocol: Catalytic Hydrogenation of BPDA
While specific proprietary conditions may vary, a general approach for the hydrogenation of aromatic compounds can be applied.
Materials:
-
3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA)
-
Rhodium on carbon (Rh/C) or a similar hydrogenation catalyst
-
Solvent (e.g., acetic acid, ethanol)
-
High-pressure autoclave
Procedure:
-
Catalyst and Substrate Preparation: In a high-pressure autoclave, dissolve or suspend BPDA in a suitable solvent. Add the hydrogenation catalyst (e.g., 5% Rh/C).
-
Hydrogenation Reaction: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas. Heat the mixture to a specified temperature and pressure and stir vigorously. The reaction progress can be monitored by the uptake of hydrogen.
-
Isolation of HBPDA: After the reaction is complete, cool the autoclave, and carefully vent the hydrogen. Filter the reaction mixture to remove the catalyst.
-
Purification: The solvent is removed under reduced pressure. The resulting solid, this compound (HBPDA), can be purified by recrystallization or other suitable techniques to achieve the desired purity.
Caption: Figure 1: General synthesis workflow for HBPDA.
Applications in Materials Science and Beyond
The primary application of HBPDA lies in its role as a monomer for the synthesis of specialty polyimides.[5][6] These polymers are synthesized through the polycondensation of HBPDA with various diamines. The reaction proceeds via a poly(amic acid) intermediate, which is then chemically or thermally cyclized to the final polyimide.
Caption: Figure 2: Polyimide synthesis from HBPDA.
The resulting HBPDA-based polyimides exhibit several desirable properties:
-
Optical Transparency: The non-planar, saturated structure of the HBPDA monomer prevents the formation of charge-transfer complexes that cause color in aromatic polyimides, leading to highly transparent and colorless films.[5][6]
-
Enhanced Solubility: The flexible bicyclohexyl units improve the solubility of the polyimides in common organic solvents, facilitating their processing into films and coatings.[6]
-
Good Thermal Stability: While not as high as their fully aromatic counterparts, HBPDA-based polyimides still possess good thermal stability, making them suitable for a range of applications.
-
Biodegradability: Some studies have shown that polyimides derived from HBPDA can exhibit biodegradability, opening up possibilities for their use in biomedical applications.[6]
These properties make HBPDA-based polyimides valuable for applications such as:
-
Optoelectronics: As transparent substrates, insulating layers, and encapsulation materials.[6]
-
Photovoltaics: As transparent shielding layers where the refractive index can be tuned.[5]
-
Biomedical Devices: Due to their potential biodegradability.[6][]
Beyond polyimides, HBPDA is also used as a curing agent for epoxy resins, where it can enhance the thermal and mechanical properties of the cured material.[13] There are also mentions of its potential in pharmaceutical drug synthesis, although specific examples are not detailed in the reviewed literature.[]
Future Outlook
This compound is a key enabling monomer for a new generation of high-performance polymers. As the demand for solution-processable, transparent, and flexible materials continues to grow in the electronics, display, and biomedical industries, the importance of HBPDA is likely to increase. Further research into the synthesis of novel diamines to be copolymerized with HBPDA will undoubtedly lead to the development of polyimides with an even wider range of tailored properties. Moreover, a deeper exploration of its potential in drug development and as a versatile chemical intermediate could unveil new and exciting applications.
References
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The Therapeutic Potential of Isobenzofuran Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction
The isobenzofuranone core, a bicyclic structure featuring a fused benzene and γ-lactone ring, represents a privileged scaffold in medicinal chemistry.[1][2] Derivatives of this versatile molecule, both naturally occurring and synthetic, have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth exploration of the significant biological activities of isobenzofuran derivatives, with a focus on their anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. For each area, we will delve into the underlying mechanisms of action, present quantitative data from preclinical studies, and provide detailed experimental protocols for their evaluation, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Antiproliferative and Cytotoxic Activities: A New Frontier in Oncology
A significant body of research has been dedicated to investigating the anticancer potential of isobenzofuran derivatives, revealing their ability to inhibit the proliferation of a wide range of cancer cell lines.[3] Several C-3 functionalized isobenzofuran-1(3H)-ones, also known as phthalides, have shown potent cytotoxic effects, in some cases surpassing the efficacy of established anticancer drugs.[2]
Quantitative Data: Antiproliferative Activity
The cytotoxic potential of isobenzofuranone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cancer cell growth in vitro.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 18 | K562 (myeloid leukemia) | 1.71 | [2] |
| Compound 16 | K562 (myeloid leukemia) | 2.79 | [2] |
| Etoposide (Control) | K562 (myeloid leukemia) | 7.06 | [2] |
| Compound 9 | HL-60 (leukemia) | 3.24 µg/mL | [2] |
| Compound 8 | HL-60 (leukemia) | 21.00 µg/mL | [2] |
Mechanism of Action: Induction of Apoptosis
The primary mechanism by which many isobenzofuran derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[3] While the precise signaling cascades can vary between different derivatives and cancer cell types, evidence suggests the involvement of the intrinsic (mitochondrial) pathway. This is often characterized by the depolarization of the mitochondrial membrane and the activation of caspase cascades.[4] For instance, some benzofuran-based compounds have been shown to induce apoptosis-like programmed cell death in various pathogenic protozoa by targeting mitochondria.[4] Furthermore, related benzofuran derivatives have been demonstrated to trigger the extrinsic apoptosis pathway in human lung and breast cancer cells.[5][6]
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[7][8]
Objective: To determine the IC50 value of an isobenzofuranone derivative against a cancer cell line.
Materials:
-
Cancer cell line (e.g., K562, U937)[2]
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Isobenzofuranone derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7]
-
96-well flat-bottom sterile culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Workflow:
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the isobenzofuranone derivative in culture medium and add them to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., etoposide).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[7]
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Antimicrobial Activity: Combating Drug-Resistant Pathogens
Certain isobenzofuranone derivatives have demonstrated promising activity against a range of bacterial and fungal strains, highlighting their potential as a novel class of antimicrobial agents.[4][9]
Quantitative Data: Antimicrobial Activity
The antimicrobial efficacy of these compounds is often determined by the ditch-plate technique or by measuring the zone of inhibition in agar well diffusion assays.
| Compound/Derivative | Microorganism | Activity | Reference |
| N-(3-phthalidyl) amines | Staphylococcus aureus | Good activity | [9] |
| N-(3-phthalidyl) amines | Escherichia coli | Good activity | [9] |
| N-(3-phthalidyl) amines | Candida albicans | Good activity | [9] |
Experimental Protocol: Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a substance.[10][11]
Objective: To assess the antimicrobial activity of an isobenzofuranone derivative against a specific microbial strain.
Materials:
-
Bacterial or fungal strain of interest
-
Nutrient agar or other suitable growth medium
-
Sterile petri dishes
-
Sterile cork borer
-
Isobenzofuranone derivative solution
-
Positive control (e.g., a known antibiotic)
-
Negative control (e.g., the solvent used to dissolve the compound)
-
Incubator
Workflow:
Procedure:
-
Inoculation: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate.
-
Well Creation: Wells of a specific diameter are aseptically punched into the agar.[10]
-
Sample Addition: A defined volume of the isobenzofuranone derivative solution, along with positive and negative controls, is added to the wells.
-
Incubation: The plates are incubated under suitable conditions for microbial growth.
-
Zone of Inhibition Measurement: The antimicrobial agent diffuses into the agar and inhibits the growth of the microorganism, creating a clear zone of inhibition around the well. The diameter of this zone is measured to determine the antimicrobial activity.
Antioxidant Properties: Neutralizing Oxidative Stress
Several isobenzofuranone derivatives, particularly those of fungal origin, have exhibited potent antioxidant activity.[12][13] The antioxidant capacity is often linked to the number and position of hydroxyl groups on the aromatic ring.[13]
Quantitative Data: Antioxidant Activity
The antioxidant potential is commonly assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical-scavenging assay, with results expressed as EC50 values (the concentration required to scavenge 50% of DPPH radicals).
| Compound/Derivative | EC50 (µM) | Reference |
| 4,5,6-trihydroxy-7-methylphthalide | 5 | [12] |
| 4,5,6-trihydroxy-7-methyl-1,3-dihydroisobenzofuran | 7 | [12] |
| 4,6-dihydroxy-5-methoxy-7-methylphthalide | 10 | [12] |
| 4,6-dihydroxy-5-methoxy-7-methyl-1,3-dihydroisobenzofuran | 22 | [12] |
Experimental Protocol: DPPH Radical-Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[14][15]
Objective: To determine the radical-scavenging activity of an isobenzofuranone derivative.
Materials:
-
DPPH solution in methanol
-
Isobenzofuranone derivative solutions at various concentrations
-
Methanol
-
96-well plate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Reaction Mixture: A fixed volume of DPPH solution is added to various concentrations of the isobenzofuranone derivative.
-
Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).[14]
-
Absorbance Measurement: The absorbance of the solution is measured at approximately 517 nm. A decrease in absorbance indicates radical scavenging activity.[14]
-
Calculation: The percentage of DPPH radical scavenging is calculated for each concentration, and the EC50 value is determined.
Anti-inflammatory Effects: Modulating Inflammatory Pathways
While specific studies on the anti-inflammatory mechanisms of isobenzofuranones are emerging, research on the broader class of benzofuran derivatives provides valuable insights. These compounds have been shown to exert anti-inflammatory effects by inhibiting key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[8][16] These pathways are crucial regulators of the inflammatory response, controlling the expression of pro-inflammatory cytokines and enzymes. In vivo studies on benzofuran derivatives have demonstrated their efficacy in animal models of inflammation, such as the carrageenan-induced paw edema model.[17]
Mechanism of Action: Inhibition of NF-κB and MAPK Signaling
Inflammatory stimuli can activate the NF-κB and MAPK signaling cascades, leading to the production of inflammatory mediators. Certain benzofuran derivatives have been found to inhibit the phosphorylation of key proteins in these pathways, thereby downregulating the inflammatory response.[16]
Experimental Protocol: Inhibition of Protein Denaturation Assay
This in vitro assay assesses the ability of a compound to inhibit the denaturation of proteins, a process implicated in inflammation.
Objective: To evaluate the potential in vitro anti-inflammatory activity of an isobenzofuranone derivative.
Materials:
-
Bovine serum albumin (BSA) or egg albumin
-
Phosphate buffered saline (PBS)
-
Isobenzofuranone derivative solutions at various concentrations
-
Water bath
-
Spectrophotometer
Procedure:
-
Reaction Mixture: A reaction mixture is prepared containing the isobenzofuranone derivative and a solution of BSA or egg albumin in PBS.
-
Incubation and Heating: The mixture is first incubated at room temperature and then heated to induce protein denaturation.
-
Absorbance Measurement: After cooling, the turbidity of the solution, which is a measure of protein denaturation, is measured spectrophotometrically.
-
Calculation: The percentage inhibition of protein denaturation is calculated by comparing the absorbance of the test samples to that of a control.
Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure of isobenzofuranone derivatives and their biological activity is crucial for the design of more potent and selective compounds.
-
Anticancer Activity: The nature and position of substituents on the isobenzofuranone core significantly influence cytotoxicity. For instance, studies have shown that specific aromatic and alicyclic functionalities at the C-3 position can enhance antiproliferative activity.[1][2]
-
Antimicrobial Activity: The introduction of different amine-containing heterocyclic rings at the C-3 position has been shown to impart antibacterial and antifungal properties.[9]
-
Antioxidant Activity: The antioxidant capacity of isobenzofuranones is often correlated with the number of hydroxyl groups present on the aromatic ring, which can act as hydrogen donors to scavenge free radicals.[13]
-
Anti-inflammatory Activity: The anti-inflammatory potency of benzofuran derivatives can be modulated by the nature of the substituents on the aryl moiety at the C-2 position and the side chain at the C-5 position.
Conclusion and Future Directions
Isobenzofuran derivatives represent a rich and versatile class of bioactive compounds with significant therapeutic potential across multiple disease areas. Their demonstrated efficacy in preclinical models for cancer, infectious diseases, oxidative stress, and inflammation warrants further investigation. Future research should focus on elucidating the precise molecular targets and signaling pathways for each biological activity, optimizing lead compounds through medicinal chemistry efforts guided by structure-activity relationship studies, and advancing promising candidates into in vivo efficacy and safety studies. The continued exploration of this chemical scaffold holds great promise for the discovery and development of the next generation of therapeutic agents.
References
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Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - [Link]
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Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - [Link]
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Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts - [Link]
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A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031 - [Link]
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Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - [Link]
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DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ - [Link]
-
Agar well diffusion: A prominent method for In vitro screening of antimicrobials - [Link]
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Carrageenan Induced Paw Edema (Rat, Mouse) - [Link]
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Agar well diffusion assay - [Link]
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Isobenzofuran-1(3H)-one derivatives: Amoebicidal activity and program cell death in Acanthamoeba castellanii Neff - [Link]
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Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer - [Link]
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Anticancer therapeutic potential of benzofuran scaffolds - [Link]
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Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease - [Link]
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A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031 - [Link]
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Carrageenan-Induced Paw Edema in the Rat and Mouse - [Link]
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Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - [Link]
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Carrageenan-Induced Paw Edema in the Rat and Mouse - [Link]
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Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue - [Link]
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Structure-antioxidant activity relationships, QSAR, DFT calculation, and mechanisms of flavones and flavonols - [Link]
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Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents - [Link]
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Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - [Link]
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Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - [Link]
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Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - [Link]
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Isoflavone derivatives inhibit NF-κB-dependent transcriptional activity - [Link]
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Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes - [Link]
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Publication: Benzofuran substituted chalcone derivatives trigger apoptotic cell death through extrinsic pathway in human lung and breast cancer cells - [Link]
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(PDF) Benzofuran Substituted Chalcone Derivatives Trigger Apoptotic Cell Death Through Extrinsic Pathway in Human Lung and Breast Cancer Cells - [Link]
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Alternative mechanisms of action for the apoptotic activity of terpenoid-like chalcone derivatives - [Link]
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Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives - [Link]
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An In-Depth Technical Guide to the Fundamental Reaction Mechanisms of Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone, an alicyclic tetracarboxylic dianhydride, represents a versatile building block in polymer chemistry with emerging potential in the biomedical field. This technical guide provides a comprehensive analysis of its core reaction mechanisms, from its synthesis via the Diels-Alder reaction to its polymerization into advanced polyimides. A central focus is placed on the underlying principles that govern its reactivity, including stereochemical control during synthesis and the kinetics of polymerization and hydrolysis. Furthermore, this guide explores the prospective applications of polymers derived from this dianhydride in drug delivery systems, leveraging their potential for biocompatibility and controlled degradation. Detailed experimental protocols, mechanistic diagrams, and a thorough review of the current scientific literature are presented to equip researchers and professionals with the foundational knowledge required to innovate in the fields of materials science and drug development.
Introduction: Unveiling a Versatile Alicyclic Dianhydride
This compound is a saturated bicyclic compound featuring two anhydride functionalities. Its rigid, non-planar structure, a direct consequence of its synthetic route, imparts unique properties to the polymers derived from it. Unlike its aromatic counterparts, the alicyclic nature of this dianhydride can lead to polymers with improved solubility, enhanced optical transparency, and potentially greater biocompatibility, making them attractive for high-performance and biomedical applications.[1][2]
This guide will systematically deconstruct the fundamental chemical transformations of this molecule, providing a bottom-up understanding of its behavior. By elucidating the causality behind its reaction pathways, we aim to provide a predictive framework for its application in advanced materials and therapeutic systems.
Synthesis: A Stereoselective Diels-Alder Cycloaddition
The formation of this compound is a classic example of a Diels-Alder reaction, a powerful and elegant method for the construction of six-membered rings.[3] This pericyclic reaction involves the [4+2] cycloaddition of a conjugated diene and a dienophile.[4] In the synthesis of the target molecule, two molecules of a suitable diene react with a dienophile to form the bicyclic structure. A plausible and widely utilized pathway involves the reaction of a furan derivative with maleic anhydride.[5][6]
The Reaction Mechanism: A Concerted Pathway
The Diels-Alder reaction proceeds through a concerted mechanism, meaning all bond-forming and bond-breaking events occur in a single, cyclic transition state.[4] This characteristic is crucial as it dictates the high degree of stereospecificity observed in the products. The four π-electrons from the diene and the two π-electrons from the dienophile interact suprafacially, meaning on the same face of each molecule, to form two new sigma bonds and a new pi bond within a newly created six-membered ring.[4]
Caption: Synthetic pathway for this compound.
Stereochemical Considerations: The Endo Rule
A key feature of Diels-Alder reactions involving cyclic dienes is the preference for the endo product.[7] The "endo rule" states that the substituents on the dienophile preferentially orient themselves towards the developing π-system of the diene in the transition state. This orientation is favored due to secondary orbital interactions, which stabilize the transition state leading to the endo isomer. While the exo isomer is often thermodynamically more stable, the endo product is typically formed faster and is the kinetic product.[7] For the reaction between furan and maleic anhydride, while the endo isomer can be elusive, its formation is a key mechanistic consideration.[8]
Polymerization: Crafting High-Performance Polyimides
The primary utility of this compound lies in its role as a monomer for the synthesis of polyimides.[9] Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance.[7] The alicyclic nature of this specific dianhydride can impart unique properties to the resulting polyimides, such as improved solubility and optical clarity.[1]
The polymerization with a diamine typically proceeds via a two-step process:
-
Poly(amic acid) Formation: The initial reaction is a polyaddition where the nucleophilic diamine attacks the electrophilic carbonyl carbons of the dianhydride. This ring-opening reaction forms a soluble poly(amic acid) precursor. This step is typically carried out in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) at room temperature.[10][11]
-
Imidization: The poly(amic acid) is then converted to the final polyimide through a cyclodehydration reaction, a process known as imidization. This can be achieved either by thermal treatment at elevated temperatures or by chemical means using dehydrating agents like acetic anhydride and a tertiary amine catalyst at lower temperatures.[12][13]
Caption: Two-step polymerization mechanism for polyimide synthesis.
Hydrolysis: A Key Degradation Pathway
The anhydride functional groups in this compound are susceptible to hydrolysis, a reaction that cleaves the anhydride ring to form two carboxylic acid groups.[14][15] This reaction is a critical consideration, particularly in applications where the material may be exposed to moisture. The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts.
The mechanism of hydrolysis involves the nucleophilic attack of a water molecule on one of the carbonyl carbons of the anhydride. This is followed by the opening of the ring to yield the dicarboxylic acid.[14] In the context of polyimides derived from this dianhydride, the imide rings are generally more resistant to hydrolysis than the precursor anhydride. However, under harsh conditions, the imide linkage can also undergo hydrolytic cleavage, leading to polymer degradation.[12] This hydrolytic instability, while often a challenge for long-term material stability, can be strategically exploited in biomedical applications for creating biodegradable polymers for controlled drug release.[14]
Prospective Applications in Drug Development
While aromatic polyimides have found numerous applications in the electronics and aerospace industries, the unique properties of alicyclic polyimides derived from monomers like this compound open up possibilities in the biomedical field, particularly in drug delivery.
Biocompatibility and Biodegradability
A key requirement for any material used in drug delivery is biocompatibility. Polyimides, in general, have shown good biocompatibility in various studies. The alicyclic structure of the dianhydride discussed here may offer advantages over aromatic systems by potentially reducing cellular interactions that could lead to adverse reactions.
Furthermore, the susceptibility of the anhydride and subsequent imide linkages to hydrolysis provides a mechanism for biodegradation. The rate of this degradation can be tailored by copolymerizing with other monomers or by controlling the crosslink density of the polymer matrix. This controlled degradation is highly desirable for creating drug delivery systems that can release a therapeutic agent over a specific period and then be safely cleared from the body.[14]
Polyimide-Based Drug Delivery Systems
Several strategies can be envisioned for utilizing polyimides from this compound in drug delivery:
-
Drug-Polymer Conjugates: The carboxylic acid groups formed upon partial hydrolysis of the poly(amic acid) or the anhydride monomer itself can be used as anchor points for covalently attaching drug molecules. This creates a prodrug system where the drug is released upon the hydrolytic cleavage of the linker.
-
Drug-Encapsulating Matrices: The polyimide can be formulated into microparticles, nanoparticles, or hydrogels that encapsulate a therapeutic agent.[3] The drug is then released through diffusion from the polymer matrix and/or as the matrix itself degrades. The release kinetics can be controlled by the properties of the polymer, such as its hydrophilicity and degradation rate.[3]
-
Implantable Devices: The excellent mechanical properties and biocompatibility of polyimides make them suitable for fabricating implantable drug delivery devices. These devices can provide localized and sustained release of drugs directly at the target site, minimizing systemic side effects.
Caption: Potential pathways for drug delivery applications of derived polyimides.
Experimental Protocols
Synthesis of this compound
This protocol is a generalized procedure based on the Diels-Alder reaction of a furan derivative with maleic anhydride.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve maleic anhydride in a suitable solvent (e.g., ethyl acetate).
-
Reaction Initiation: Slowly add a stoichiometric amount of the furan diene to the solution at room temperature.
-
Reaction Progression: Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Product Isolation: Once the reaction is complete, the product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system to yield the pure this compound.
Synthesis of a Polyimide via the Two-Step Method
-
Poly(amic acid) Synthesis:
-
In a dry, nitrogen-purged flask, dissolve an equimolar amount of an aromatic diamine in a dry, polar aprotic solvent (e.g., NMP).
-
Slowly add an equimolar amount of this compound to the stirred diamine solution at room temperature.
-
Continue stirring under a nitrogen atmosphere for several hours to allow for the formation of the high molecular weight poly(amic acid). The viscosity of the solution will increase significantly.[9]
-
-
Thermal Imidization:
-
Cast the viscous poly(amic acid) solution onto a glass substrate to form a thin film.
-
Place the film in a vacuum oven and subject it to a staged heating program, for example: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour. This gradual heating removes the solvent and facilitates the cyclodehydration to the polyimide.[11]
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) at room temperature.
-
Stir the mixture for several hours. The polyimide will precipitate out of the solution.
-
Collect the polymer by filtration, wash it with a suitable solvent (e.g., methanol), and dry it under vacuum.[13]
-
Conclusion
This compound is a molecule of significant academic and industrial interest. Its synthesis through the stereoselective Diels-Alder reaction provides a robust route to a rigid, alicyclic dianhydride. The primary reactivity of this monomer is its polymerization with diamines to form high-performance polyimides with potentially advantageous properties such as enhanced solubility and optical transparency. The susceptibility of its anhydride and imide functionalities to hydrolysis, while a consideration for material longevity, opens promising avenues for its application in the biomedical field, particularly in the design of biodegradable drug delivery systems. Further research into the biocompatibility and in vivo degradation kinetics of polyimides derived from this specific dianhydride is warranted to fully realize its potential in therapeutic applications. This guide provides the fundamental mechanistic understanding necessary to underpin such future innovations.
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Diels-Alder reaction of furan and maleic anhydride - News - Zibo Anquan Chemical Co., Ltd. (2024-04-13). Available at: [Link]
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Diels–Alder reaction - Wikipedia. Available at: [Link]
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Colorless Polyimides Derived from 5,5′-bis(2,3-norbornanedicarboxylic anhydride): Strategies to Reduce the Linear Coefficients of Thermal Expansion and Improve the Film Toughness - PMC. (2023-09-20). Available at: [Link]
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Biocompatibility of Polyimides: A Mini-Review - PubMed. (2019-09-27). Available at: [Link]
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Synthesis Characterization and Physicochemical Properties of Rigid Alicyclic Polyimide Films Based on Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride - MDPI. Available at: [Link]
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Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, CpODA. (2021-08-22). Available at: [Link]
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Synthesis Characterization and Physicochemical Properties of Rigid Alicyclic Polyimide Films Based on Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride - MDPI. Available at: [Link]
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Degradability of Polymers for Implantable Biomedical Devices - PMC. Available at: [Link]
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Review on Hydrolytic Degradation Behavior of Biodegradable Polymers from Controlled Drug Delivery System - ResearchGate. (2011). Available at: [Link]
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A Computational Model for the Release of Bioactive Molecules by the Hydrolytic Degradation of a Functionalized Polyester-Based Scaffold - MDPI. (2023-03-02). Available at: [Link]
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The Hydrolysis of Carboxylic Anhydrides. V.1,2 The Acid Hydrolysis of Acetic and Trimethylacetic Anhydride | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Hydrolytic Degradation and Its Effect on Mechanical Properties of HFPE-II-52 Polyimide: Preliminary Results - ResearchGate. (2013). Available at: [Link]
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New halogen-containing polyimides based on 1,3-bis(3,4-dicarboxyphenyl)-1,1,3,3-tetramethyldisiloxane dianhydride | Request PDF. (2000). Available at: [Link]
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Melt-Processable Semicrystalline Polyimides Based on 1,4-Bis(3,4-dicarboxyphenoxy)benzene Dianhydride (HQDPA): Synthesis, Crystallization, and Melting Behavior - MDPI. Available at: [Link]
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Thermal Decomposition Behavior of Polyimide Containing Flame Retardant SiO 2 and Mg(OH) 2 - MDPI. (2022-07-08). Available at: [Link]
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Synthesis of a Novel Rigid Semi-Alicyclic Dianhydride and Its Copolymerized Transparent Polyimide Films' Properties - MDPI. Available at: [Link]
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Synthesis of Polymer-Drug Conjugates Using Natural Polymer: What, Why and How? - UI Scholars Hub. Available at: [Link]
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Controlled Drug Release from Biodegradable Polymer Matrix Loaded in Microcontainers Using Hot Punching - MDPI. (2020-11-03). Available at: [Link]
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Kinetic Study of Low-Temperature Imidization of Poly(amic acid)s and Preparation of Colorless, Transparent Polyimide Films | Request PDF. (2006). Available at: [Link]
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Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Publishing. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of High-Performance Polyimides Using Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone (HBPDA)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Alicyclic Dianhydrides in Polyimide Synthesis
Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. Traditionally, aromatic dianhydrides have been the cornerstone of polyimide synthesis, yielding materials with outstanding performance at elevated temperatures. However, the inherent aromaticity and charge-transfer complex formation in these polymers often lead to coloration, limited solubility, and processing challenges.
The use of alicyclic dianhydrides, such as Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone (also known as dicyclo-hexyl-3,4,3',4'-tetracarboxylic dianhydride or HBPDA), offers a strategic approach to mitigate these drawbacks. The saturated cyclic structure of HBPDA disrupts the formation of charge-transfer complexes, resulting in polyimides with significantly improved optical transparency and solubility in common organic solvents, while still maintaining good thermal and mechanical properties.[1][2][3] This makes HBPDA-based polyimides highly attractive for applications in flexible electronics, optical materials, and advanced coatings where clarity and processability are paramount.
This comprehensive guide provides detailed application notes and protocols for the synthesis of polyimides using HBPDA, offering insights into the underlying chemical principles, experimental best practices, and expected material properties.
Chemical Principles and Reaction Mechanism
The synthesis of polyimides from HBPDA and a diamine typically proceeds via a two-step polycondensation reaction. The first step involves the formation of a soluble poly(amic acid) (PAA) precursor, followed by a cyclodehydration (imidization) step to form the final polyimide.
DOT Script for Reaction Scheme
Caption: General two-step synthesis of polyimides from HBPDA and a diamine.
Step 1: Poly(amic acid) Formation: The nucleophilic amine groups of the diamine attack the electrophilic carbonyl carbons of the HBPDA anhydride rings, leading to ring-opening and the formation of a high molecular weight poly(amic acid) solution. This reaction is typically carried out in a polar aprotic solvent at room temperature. The choice of solvent is critical to ensure the solubility of both the monomers and the resulting PAA. Suitable solvents include N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc).[4]
Step 2: Imidization: The PAA precursor is then converted to the final polyimide through the elimination of water. This can be achieved through two primary methods:
-
Thermal Imidization: The PAA solution is cast into a film and then heated in a stepwise manner to elevated temperatures (typically up to 250-350°C).[3] This process drives the cyclodehydration reaction and removes the solvent.
-
Chemical Imidization: A dehydrating agent, such as a mixture of acetic anhydride and a tertiary amine (e.g., pyridine or triethylamine), is added to the PAA solution. This method allows for imidization to occur at lower temperatures, which can be advantageous for preventing thermal degradation of sensitive components.[5]
Experimental Protocols
The following protocols provide a detailed guide for the synthesis of a polyimide from HBPDA and a representative aromatic diamine, 4,4'-oxydianiline (ODA).
Materials and Equipment
| Material/Equipment | Specifications |
| This compound (HBPDA) | Purity >98% |
| 4,4'-Oxydianiline (ODA) | Purity >98%, recrystallized from ethanol |
| N,N-Dimethylacetamide (DMAc) | Anhydrous, <50 ppm water |
| Acetic Anhydride | Reagent grade |
| Pyridine | Anhydrous |
| Methanol | Reagent grade |
| Three-necked round-bottom flask with mechanical stirrer | Appropriate size for the reaction scale |
| Nitrogen inlet and outlet | To maintain an inert atmosphere |
| Glass plates for film casting | Clean and dry |
| Doctor blade or casting knife | For uniform film thickness |
| Vacuum oven | Capable of reaching at least 250°C |
Protocol 1: Two-Step Synthesis with Thermal Imidization
DOT Script for Two-Step Thermal Imidization Workflow
Caption: Workflow for the two-step synthesis of HBPDA-ODA polyimide with thermal imidization.
-
Preparation of the Poly(amic acid) (PAA) Solution:
-
In a dry three-necked flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, add 4,4'-oxydianiline (ODA) and anhydrous N,N-dimethylacetamide (DMAc) to achieve a final solids content of 15-20 wt%.
-
Stir the mixture under a gentle flow of nitrogen until the ODA is completely dissolved.
-
Gradually add an equimolar amount of this compound (HBPDA) to the solution in several portions to control the initial reaction exotherm.
-
Continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere. The viscosity of the solution will increase significantly as the PAA is formed.
-
-
Film Casting and Thermal Imidization:
-
Pour the viscous PAA solution onto a clean, dry glass plate.
-
Use a doctor blade or casting knife to spread the solution into a uniform film of the desired thickness.
-
Place the glass plate in a vacuum oven and pre-dry the film at 80°C for 2 hours to remove the bulk of the solvent.
-
Perform a stepwise thermal curing process to induce imidization and remove residual solvent. A typical heating schedule is:
-
150°C for 1 hour
-
200°C for 1 hour
-
250°C for 1 hour
-
-
After the final heating step, allow the oven to cool down slowly to room temperature to prevent thermal shock to the film.
-
Carefully peel the resulting polyimide film from the glass substrate. The film should be flexible and transparent.
-
Protocol 2: Two-Step Synthesis with Chemical Imidization
-
Preparation of the Poly(amic acid) (PAA) Solution:
-
Follow step 1 of Protocol 1 to prepare the PAA solution.
-
-
Chemical Imidization:
-
To the PAA solution, add a mixture of acetic anhydride (2-4 molar equivalents per repeating unit of the polymer) and pyridine (1-2 molar equivalents per repeating unit) dropwise while stirring.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. The polyimide may precipitate from the solution as it is formed.
-
Pour the reaction mixture into a large volume of methanol to precipitate the polyimide completely.
-
Collect the polymer by filtration, wash it thoroughly with methanol, and dry it in a vacuum oven at 100°C overnight.
-
Properties and Characterization of HBPDA-Based Polyimides
Polyimides synthesized from HBPDA exhibit a unique combination of properties that distinguish them from their fully aromatic counterparts.
| Property | HBPDA-Based Polyimides | Aromatic Polyimides (for comparison) |
| Optical Transparency | Excellent, often colorless | Typically yellow to brown due to charge-transfer complexes |
| Solubility | Good solubility in aprotic polar solvents (NMP, DMAc) | Generally poor solubility, requiring harsh solvents |
| Thermal Stability (Td) | Good (typically >400°C) | Excellent (often >500°C) |
| Glass Transition Temp. (Tg) | Moderate to high (typically 200-300°C) | High to very high (often >300°C) |
| Mechanical Properties | Good tensile strength and flexibility | Excellent tensile strength and modulus |
Characterization Techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the completion of imidization by observing the appearance of characteristic imide absorption bands (around 1780 cm⁻¹ and 1720 cm⁻¹) and the disappearance of the amic acid bands.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure of the resulting polyimide.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the polyimide, specifically the decomposition temperature (Td).[3]
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) of the polymer.[3]
-
UV-Vis Spectroscopy: To evaluate the optical transparency and determine the UV cutoff wavelength of the polyimide films.
-
Mechanical Testing: To measure the tensile strength, modulus, and elongation at break of the polyimide films.
Troubleshooting and Expert Insights
-
Low Molecular Weight PAA: This can be caused by impurities in the monomers or solvent (especially water), or an incorrect stoichiometric ratio of the monomers. Ensure that the monomers are of high purity and the solvent is anhydrous.
-
Brittle Polyimide Films: This may result from incomplete imidization or low molecular weight of the PAA precursor. Ensure that the imidization process (either thermal or chemical) is carried out to completion.
-
Incomplete Solubility of the Final Polyimide: While HBPDA-based polyimides are generally more soluble, the choice of diamine can significantly influence solubility. If the final polymer is insoluble, consider using a more flexible diamine or a different solvent for polymerization.
-
Film Cracking During Thermal Curing: Rapid heating can cause stress buildup in the film. A slow, stepwise heating ramp is crucial for obtaining high-quality films.
Conclusion
This compound (HBPDA) is a valuable monomer for the synthesis of high-performance polyimides with enhanced optical transparency and solubility. By carefully controlling the reaction conditions and following the detailed protocols outlined in this guide, researchers can successfully synthesize and characterize these advanced materials for a wide range of applications in modern technology. The trade-off between the exceptional thermal stability of aromatic polyimides and the improved processability of HBPDA-based systems should be carefully considered based on the specific requirements of the intended application.
References
- Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra04838h]
- Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC12377224/]
- Synthesis and Properties of Copolyimides Derived from Isometric Biphenyltetracarboxylic Dianhydrides (a-BPDA and i-BPDA) and Oxydiphthalic Dianhydride (ODPA) with 4,4'-Oxydianiline (4,4'-ODA). ResearchGate. [URL: https://www.researchgate.net/publication/282322336_Synthesis_and_Properties_of_Copolyimides_Derived_from_Isometric_Biphenyltetracarboxylic_Dianhydrides_a-BPDA_and_i-BPDA_and_Oxydiphthalic_Dianhydride_ODPA_with_44'-Oxydianiline_44'-ODA]
- Revealing the High-Modulus Mechanism of Polyimide Films Prepared with 3,4′-ODA. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8472061/]
- Mechanical properties of BPDA–ODA polyimide fibers. ResearchGate. [URL: https://www.researchgate.net/publication/236005704_Mechanical_properties_of_BPDA-ODA_polyimide_fibers]
- Mechanical, Dielectric, and Thermal Attributes of Polyimides Stemmed Out of 4, 4'–Diaminodiphenyl Ether. MDPI. [URL: https://www.mdpi.com/2073-4360/12/10/2290]
- Synthesis and characterization of hyperbranched polyimides with good organosolubility and thermal properties based on a new triamine and conventional dianhydrides. ResearchGate. [URL: https://www.researchgate.net/publication/230678284_Synthesis_and_characterization_of_hyperbranched_polyimides_with_good_organosolubility_and_thermal_properties_based_on_a_new_triamine_and_conventional_dianhydrides]
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- Solution-Processable Colorless Polyimides Derived from Hydrogenated Pyromellitic Dianhydride: Strategies to Reduce the Coefficients of Thermal Expansion by Maximizing the Spontaneous Chain Orientation Behavior during Solution Casting. MDPI. [URL: https://www.mdpi.com/2073-4360/13/11/1792]
- Preparation and characterization of polyimide obtained from BPDA. ResearchGate. [URL: https://www.researchgate.
- Properties, morphology and structure of BPDA/PPD/ODA polyimide fibres. ResearchGate. [URL: https://www.researchgate.net/publication/257321683_Properties_morphology_and_structure_of_BPDAPPDODA_polyimide_fibres]
- Synthesis and properties of fluorinated copolymerized polyimide films. SciELO. [URL: https://www.scielo.br/j/po/a/dZ7V4GqJj46m5WqLzR4qC8t/?lang=en]
- Synthesis of Aromatic Polyimides Based on 3,4′-Oxydianiline by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervaporation. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9504847/]
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- Preparation and Characterization of High Temperature Resistant Polyimide Films. MATEC Web of Conferences. [URL: https://www.matec-conferences.
- High-Performance Polyimides with High T g and Excellent Dimensional Stability at High Temperature Prepared via a Cooperative Action of Hydrogen-Bond Interaction and Cross-Linking Reaction. ResearchGate. [URL: https://www.researchgate.net/publication/327312151_High-Performance_Polyimides_with_High_T_g_and_Excellent_Dimensional_Stability_at_High_Temperature_Prepared_via_a_Cooperative_Action_of_Hydrogen-Bond_Interaction_and_Cross-Linking_Reaction]
- Ultra‐high T g and ultra‐low coefficient of thermal expansion polyimide films based on hydrogen bond interaction. ResearchGate. [URL: https://www.researchgate.net/publication/337191147_Ultra-high_T_g_and_ultra-low_coefficient_of_thermal_expansion_polyimide_films_based_on_hydrogen_bond_interaction]
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- Ultra-low CTE and improved toughness of PMDA/PDA polyimide-based molecular composites containing asymmetric BPDA-type Polyimides. ResearchGate. [URL: https://www.researchgate.net/publication/343277028_Ultra-low_CTE_and_improved_toughness_of_PMDAPDA_polyimide-based_molecular_composites_containing_asymmetric_BPDA-type_Polyimides]
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Application Note: A Step-by-Step Protocol for the Laboratory-Scale Preparation of High-Performance Polyimide Films from 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (HBPDA/6FDA)
Abstract
This comprehensive guide provides a detailed, field-proven protocol for the synthesis and casting of high-performance polyimide films using 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (HBPDA), also widely known as 6FDA. Polyimides derived from HBPDA are renowned for their exceptional thermal stability, high mechanical strength, excellent dielectric properties, and optical transparency, making them critical materials in the microelectronics, aerospace, and flexible display industries[1][2]. This document outlines the classic two-step synthesis methodology, beginning with the formation of a soluble poly(amic acid) (PAA) precursor, followed by thermal imidization to yield the final polyimide film. We delve into the causality behind critical procedural steps, offering insights to ensure reproducibility and high-quality outcomes for researchers and materials scientists.
Introduction: The Rationale for HBPDA-Based Polyimides
Aromatic polyimides represent a class of high-performance polymers characterized by the imide functional group in their repeat unit. While robust, traditional polyimides are often intractable, suffering from poor solubility and high processing temperatures, which limits their application. The integration of HBPDA (6FDA) as a dianhydride monomer is a key strategy to overcome these limitations[2].
The innovation of HBPDA lies in its hexafluoroisopropylidene -(CF₃)₂C= group. This bulky, fluorine-containing linkage disrupts the close packing of polymer chains and attenuates the formation of intermolecular charge-transfer complexes (CTCs), which are responsible for the characteristic brown color of many aromatic polyimides[1][3]. Consequently, HBPDA-based polyimides exhibit:
-
Enhanced Solubility: The disrupted chain packing improves solubility in common organic solvents, simplifying processing[1].
-
Optical Transparency: Reduced CTC formation leads to colorless or pale yellow films with high light transmittance[3].
-
Low Dielectric Constant: The fluorine content lowers the dielectric constant, a critical property for microelectronics packaging[2].
-
Excellent Thermal Stability: The inherent strength of the aromatic imide backbone is retained, providing high glass transition temperatures (Tg) and decomposition temperatures[1][4].
The most prevalent and reliable method for preparing these materials is a two-step process involving a soluble PAA precursor, which allows for easy processing into films or coatings before conversion to the final, robust polyimide[5].
Synthesis Pathway and Experimental Workflow
The overall process involves two primary chemical transformations: the polycondensation reaction to form the poly(amic acid) and the subsequent cyclodehydration (imidization) to form the polyimide.
Figure 1: Chemical synthesis pathway for HBPDA-ODA polyimide.
The laboratory workflow is designed to carefully control each stage of this transformation to ensure a defect-free, high-molecular-weight polymer film.
Figure 2: Experimental workflow for HBPDA-based polyimide film preparation.
Detailed Experimental Protocol
Materials and Equipment
| Reagents & Materials | Grade | Rationale for Specification |
| 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (HBPDA/6FDA) | Polymer Grade (>99.5%) | High purity is essential for achieving high molecular weight. Must be thoroughly dried. |
| 4,4'-Oxydianiline (ODA) | Polymer Grade (>99.5%) | Stoichiometric balance is critical; impurities can terminate chain growth. Must be dried. |
| N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc) | Anhydrous (<50 ppm H₂O) | Solvent must be polar aprotic to dissolve PAA and dry to prevent hydrolysis of the dianhydride[5][6]. |
| Nitrogen (N₂) Gas | High Purity (99.99%+) | Provides an inert atmosphere to prevent moisture contamination during polymerization[7]. |
| Deionized Water | >18 MΩ·cm | Used for cleaning glassware and assisting in final film removal. |
Equipment:
-
Three-neck round-bottom flask
-
Mechanical overhead stirrer and paddle
-
Nitrogen gas inlet and oil bubbler outlet
-
Heating mantle and temperature controller
-
Vacuum oven
-
Level, polished glass plates (substrates)
-
Film applicator or doctor blade (optional, for precise thickness)
-
Programmable high-temperature oven or furnace
Part 1: Synthesis of Poly(amic acid) (PAA) Solution
This first step involves the ring-opening polyaddition of the diamine and dianhydride to form the soluble PAA precursor. The reaction is conducted at room temperature to prevent premature imidization and favor the formation of a high-molecular-weight polymer[5][8].
Step-by-Step Procedure:
-
Reagent Preparation: Dry the HBPDA and ODA powders in a vacuum oven at 120 °C for at least 12 hours to remove any adsorbed moisture. Store in a desiccator until use.
-
Reaction Setup: Assemble a clean, dry three-neck flask with a mechanical stirrer and a nitrogen inlet/outlet. Purge the entire system with dry nitrogen gas for at least 30 minutes. Maintain a gentle positive flow of nitrogen throughout the reaction.
-
Diamine Dissolution: Under the nitrogen atmosphere, add the pre-weighed ODA to the flask. Using a cannula or dry syringe, add the anhydrous solvent (e.g., NMP) to achieve the desired concentration (typically 15-25 wt% solids). Stir at room temperature until the ODA is completely dissolved.
-
Dianhydride Addition: Slowly add the stoichiometric equivalent of HBPDA powder to the stirring diamine solution in small portions over 30-60 minutes. An equimolar ratio of dianhydride to diamine is crucial for achieving high molecular weight[9]. Adding the solid dianhydride to the diamine solution is the standard and preferred method[7][10].
-
Causality: A slow, portion-wise addition helps dissipate the mild exothermic heat of reaction and prevents localized high concentrations of dianhydride, which can lead to side reactions or gelation[4].
-
-
Polymerization: Continue stirring the reaction mixture at room temperature. The solution viscosity will increase significantly as the polymer chains grow. Allow the reaction to proceed for 12 to 24 hours to ensure completion. The final product should be a clear, viscous, honey-like PAA solution.
-
Storage: The PAA solution can be stored in a tightly sealed container in a refrigerator (4 °C) for short periods. Long-term storage is not recommended due to potential hydrolysis and molecular weight degradation.
| Example Reagent Calculation (for ~20 wt% solids) | |
| Reagent | Amount |
| 4,4'-Oxydianiline (ODA), M.W. 200.24 g/mol | 2.002 g (10.0 mmol) |
| HBPDA (6FDA), M.W. 444.24 g/mol | 4.442 g (10.0 mmol) |
| N-Methyl-2-pyrrolidone (NMP) | ~26 g (~25 mL) |
Part 2: Polyimide Film Casting and Thermal Imidization
This step converts the processable PAA solution into the final, robust polyimide film via a carefully controlled heating process known as thermal imidization[11].
Step-by-Step Procedure:
-
Substrate Preparation: Thoroughly clean the glass plates with detergent, rinse with deionized water, followed by acetone and/or isopropanol, and dry completely. Ensure the substrate is placed on a perfectly level surface.
-
Casting the Film: Allow the PAA solution to warm to room temperature. To remove any dissolved nitrogen bubbles, the solution can be centrifuged or left to stand. Pour a sufficient amount of the viscous PAA solution onto the center of the glass substrate.
-
Film Spreading: Allow the solution to level under gravity, or use a film applicator (doctor blade) to cast a film of uniform thickness. The final film thickness will be significantly less than the cast solution thickness after solvent removal and imidization.
-
Thermal Imidization (Curing): Place the cast film and substrate into a programmable oven. The use of a multi-stage heating profile is critical for producing high-quality, defect-free films[11][12].
-
Causality: The initial low-temperature steps (80-100 °C) allow for the slow and controlled evaporation of the high-boiling-point solvent. Rushing this step will cause bubbling and voids in the film[11]. The subsequent high-temperature stages drive the cyclodehydration reaction, converting the amic acid linkages to imide rings. The final curing temperature should approach or exceed the polymer's glass transition temperature (Tg) to maximize molecular mobility and ensure a high degree of imidization[13][14].
-
| Recommended Thermal Curing Profile [12] | |
| Temperature (°C) | Hold Time |
| 80 | 2 hours |
| 150 | 1 hour |
| 250 | 1 hour |
| 350 | 1 hour |
-
Cooling and Removal: After the final heating stage, turn off the oven and allow the film to cool slowly to room temperature (over several hours). Slow cooling minimizes internal stress. Once cooled, the glass plate can be immersed in warm deionized water, which often helps the polyimide film to peel off easily[12].
-
Final Film: The resulting product is a flexible, tough, and transparent HBPDA-based polyimide film.
Characterization and Quality Control
Successful synthesis can be validated through several analytical techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This is the primary method to confirm imidization. The disappearance of amic acid peaks and the appearance of characteristic imide peaks (asymmetric C=O stretch at ~1780 cm⁻¹, symmetric C=O stretch at ~1720 cm⁻¹, and C-N stretch at ~1370 cm⁻¹) indicates successful conversion[14][15].
-
Thermogravimetric Analysis (TGA): Determines the thermal stability, typically showing a 5% weight loss temperature (Td5%) well above 500 °C for fully cured films[1][4].
-
Dynamic Mechanical Analysis (DMA): Used to determine the glass transition temperature (Tg), a key indicator of the material's upper service temperature[7].
References
- MDPI. (n.d.). Synthesis and Properties of Optically Transparent Fluoro-Containing Polyimide Films...
- ResearchGate. (n.d.). Preparation of HBPDA–PI resins.
- Wikipedia. (n.d.). 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride.
- Bull. Korean Chem. Soc. (n.d.). Synthesis and Characterizations of Positive-Working Photosensitive Polyimides...
- Chemical Information. (n.d.). What is 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride 6FDA?
- National Institutes of Health. (n.d.). Highly Macroporous Polyimide with Chemical Versatility...
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- Synthesis and thermal properties of polyamic acids... (n.d.).
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- Polyimide Film as a Vacuum Coating Substrate. (n.d.).
- National Institutes of Health. (2023). High-Bonding-Strength Polyimide Films Achieved via Thermal Management and Surface Activation.
- ResearchGate. (2015). BPDA-PDA Polyimide: Synthesis, Characterizations, Aging and Semiconductor Device Passivation.
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- SciELO. (n.d.). Synthesis and properties of fluorinated copolymerized polyimide films.
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Polyimide Synthesis with Dicyclohexyl-3,4,3',4'-tetracarboxylic Dianhydride: A Comparative Analysis of One-Step and Two-Step Polymerization Protocols
An Application Guide
Abstract
This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the synthesis of polyimides using the alicyclic monomer dicyclohexyl-3,4,3',4'-tetracarboxylic dianhydride (HBPDA). We present an in-depth comparative analysis of the two primary synthetic routes: the direct one-step high-temperature solution polymerization and the more traditional two-step method involving a poly(amic acid) precursor. This guide explains the underlying chemical mechanisms, offers field-proven insights into experimental choices, and provides validated, step-by-step protocols for both methodologies. The distinct advantages and challenges of each approach are summarized to aid scientists in selecting the optimal strategy for their specific application, whether it be for high-performance films, coatings, or advanced materials requiring superior optical transparency and thermal stability.
Introduction and Monomer Overview
Polyimides (PIs) are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2][3] While aromatic polyimides are widely used, their applications can be limited by poor solubility and high color, which arises from charge-transfer complex (CTC) formation.[1] The use of alicyclic dianhydrides, such as dicyclohexyl-3,4,3',4'-tetracarboxylic dianhydride (HBPDA) , offers a compelling alternative. The saturated cyclohexyl rings in HBPDA disrupt the planarity and conjugation found in aromatic systems, which mitigates CTC formation. This structural modification leads to polyimides with significantly improved optical transparency and solubility, while often maintaining high thermal stability.[4][5][6]
The synthesis of polyimides from a dianhydride and a diamine can be broadly categorized into two distinct strategies: a one-step, high-temperature polycondensation, or a two-step process that proceeds through a soluble poly(amic acid) intermediate.[2][7] The choice between these methods has profound implications for reaction control, processability, final polymer molecular weight, and material properties. This guide will dissect both pathways, providing the theoretical foundation and practical protocols necessary for successful synthesis.
Diagram 1: Core Chemical Structures
Caption: Key chemical structures in HBPDA-based polyimide synthesis.
The Two-Step Method: A Processable Precursor Route
The most widely practiced procedure for polyimide synthesis is the two-step method, prized for its use of a soluble and processable polymer precursor.[2][7] This route decouples the initial polymerization from the final, often intractable, polyimide formation.
Step 1: Poly(amic acid) (PAA) Formation
The synthesis begins with the reaction of equimolar amounts of the dianhydride (HBPDA) and a diamine in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methylpyrrolidinone (NMP).[7] The reaction proceeds at ambient or slightly below-ambient temperatures. The mechanism involves the nucleophilic attack of the diamine's amino group on the electrophilic carbonyl carbons of the anhydride.[2][7] This opens the anhydride ring to form an amic acid linkage, resulting in a high molecular weight, fully soluble poly(amic acid) solution. The formation of a viscous solution is a key indicator of successful polymerization.
Step 2: Imidization (Cyclodehydration)
The PAA precursor is then converted to the final polyimide through cyclodehydration, a process that forms the stable five-membered imide ring with the elimination of water.[1] This conversion can be achieved via two distinct methods: thermal imidization or chemical imidization.
-
Thermal Imidization: This technique is ideal for creating films and coatings. The PAA solution is cast onto a substrate, and the solvent is evaporated. The resulting PAA film is then subjected to a carefully controlled thermal curing cycle, typically with stepwise heating to temperatures between 250°C and 350°C.[8] While effective, this process is not without challenges. At intermediate temperatures (150-200°C), the reversible PAA formation reaction can lead to hydrolysis and a reduction in molecular weight before the chain is "locked in" as the more stable polyimide at higher temperatures.[8][9]
-
Chemical Imidization: This method avoids high temperatures, instead relying on chemical reagents to drive the cyclodehydration at or near room temperature.[7][8] A mixture of a dehydrating agent (commonly acetic anhydride) and a tertiary amine catalyst (e.g., pyridine, triethylamine) is added directly to the PAA solution.[8][10] This process is rapid and preserves the molecular weight of the polymer, as the depolymerization seen in thermal imidization does not occur.[8] The resulting polyimide often precipitates from the reaction mixture as it forms.[7]
Diagram 2: Two-Step Polymerization Workflow
Caption: Workflow for the two-step synthesis of polyimides.
The One-Step Method: Direct High-Temperature Synthesis
The one-step method, also known as high-temperature solution polymerization, offers a more direct route to the final polyimide. This technique is particularly suited for synthesizing polyimides that remain soluble in the reaction solvent at elevated temperatures, a characteristic often imparted by monomers like HBPDA.[6][7]
In this procedure, a stoichiometric mixture of the dianhydride and diamine is heated in a high-boiling point solvent, such as m-cresol or nitrobenzene, to temperatures of 180-220°C.[7][11] At these temperatures, the formation of the amic acid and its subsequent imidization occur concurrently. The water generated during the cyclization is continuously removed from the reaction, often as an azeotrope with the solvent, to drive the polymerization to completion and achieve high molecular weights.[7] This method is procedurally simpler than the two-step route but requires careful selection of a solvent that can dissolve both the monomers and the final polymer at high temperatures.
Diagram 3: One-Step Polymerization Workflow
Caption: Workflow for the one-step high-temperature synthesis of polyimides.
Comparative Analysis: One-Step vs. Two-Step
The decision to use a one-step or two-step process depends on the desired final form of the material, the required molecular weight, and the available equipment.
| Feature | Two-Step Method | One-Step Method |
| Reaction Temp. | PAA: 0-25°C. Imidization: 25-80°C (Chemical) or up to 350°C (Thermal).[7][8] | 180-220°C.[7] |
| Solvents | Polar aprotic: DMAc, NMP, DMF.[7] | High-boiling point: m-cresol, nitrobenzene.[7][11] |
| Intermediate | Stable, isolable Poly(amic acid) (PAA) precursor.[2][7] | None. PAA is a transient species.[7] |
| Processability | Excellent. The soluble PAA can be easily processed into films or coatings before conversion.[7] | Limited. The final polyimide must be soluble in the reaction solvent at high temperatures. |
| Molecular Weight | High MW PAA is readily formed. Thermal imidization can cause some MW reduction.[8][9] Chemical imidization maintains MW.[8] | High MW can be achieved, provided the polymer remains in solution. |
| Advantages | - Versatile processing via PAA precursor.- Chemical imidization offers excellent MW control.- Well-established and widely used.[7] | - Procedurally simpler and faster.- Avoids potential PAA hydrolysis issues.- Direct route to soluble polyimides. |
| Disadvantages | - Multi-step process.- Thermal imidization can be complex to control and may reduce MW.- PAA solutions can be unstable over time. | - Requires high temperatures and specialized solvents.- Only applicable for soluble polyimides.- Side reactions can occur at high temperatures. |
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Dianhydrides and organic solvents can be hazardous.
Protocol 1: Two-Step Synthesis via Thermal Imidization
-
Monomer Preparation: In a flame-dried, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the selected aromatic diamine (e.g., 10 mmol) in anhydrous N,N-dimethylacetamide (DMAc) to achieve a final solids concentration of 15-20% (w/w).
-
PAA Synthesis: Cool the diamine solution to 0°C using an ice bath. Slowly add an equimolar amount of HBPDA dianhydride (10 mmol) in small portions over 30 minutes to control the exothermic reaction.
-
Polymerization: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature under a nitrogen atmosphere for 24 hours. A significant increase in viscosity should be observed, indicating the formation of high molecular weight PAA.
-
Film Casting: Cast the viscous PAA solution onto a clean glass plate using a doctor blade to ensure uniform thickness.
-
Thermal Curing: Place the cast film in a vacuum or convection oven. Cure using the following stepwise temperature program:
-
80°C for 2 hours (to slowly remove the solvent).
-
150°C for 1 hour.
-
200°C for 1 hour.
-
250°C for 1 hour.
-
300°C for 1 hour (to ensure complete imidization).
-
-
Film Recovery: After cooling to room temperature, carefully peel the resulting flexible polyimide film from the glass substrate.
Protocol 2: Two-Step Synthesis via Chemical Imidization
-
PAA Synthesis: Prepare the PAA solution as described in steps 1-3 of Protocol 1.
-
Imidization Reagent Addition: To the viscous PAA solution, add acetic anhydride (4 molar equivalents based on the PAA repeat unit) and pyridine (2 molar equivalents) with vigorous stirring.[12][13]
-
Imidization Reaction: Continue stirring the mixture at room temperature for 12-24 hours. Alternatively, the reaction can be gently heated to 50-60°C to reduce the reaction time.
-
Polymer Isolation: The polyimide will typically precipitate as a fibrous or powdery solid. Pour the reaction mixture into a large excess of a non-solvent like ethanol or methanol to complete the precipitation.
-
Purification: Collect the polymer by filtration, wash it thoroughly with fresh ethanol and water to remove residual reagents and solvent, and dry it in a vacuum oven at 120°C for 24 hours.[12]
Protocol 3: One-Step High-Temperature Solution Polymerization
-
Apparatus Setup: Assemble a three-neck flask with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap fitted with a condenser to facilitate azeotropic water removal.
-
Monomer Dissolution: Add the diamine (10 mmol), HBPDA (10 mmol), and a high-boiling solvent such as m-cresol (to achieve a 15% solids concentration) to the flask. Include a small amount of an azeotropic agent like toluene if needed.
-
Polymerization: Heat the reaction mixture to 180-200°C with constant stirring under a steady flow of nitrogen.[7][11] Water will be generated and collected in the Dean-Stark trap.
-
Reaction Monitoring: Continue the reaction for 4-8 hours, or until the viscosity of the solution increases noticeably and water evolution ceases.
-
Polymer Isolation: After cooling the solution to room temperature, slowly pour the viscous polymer solution into a large volume of vigorously stirred ethanol to precipitate the polyimide.
-
Purification: Collect the fibrous polymer by filtration, wash it extensively with ethanol, and dry it under vacuum at 150°C for 24 hours.
Conclusion
The synthesis of polyimides from dicyclohexyl-3,4,3',4'-tetracarboxylic dianhydride can be successfully accomplished via both one-step and two-step polymerization methods. The two-step method offers unparalleled versatility, particularly for creating films and coatings, by leveraging a processable poly(amic acid) intermediate. Chemical imidization is the preferred second step when preservation of the maximum molecular weight is critical. The one-step method provides a simpler, more direct route to soluble polyimides, making it an efficient choice when the final polymer is known to have good solubility in high-boiling solvents. The choice of synthetic route is a strategic decision that should be guided by the intended application, processing requirements, and the specific properties desired in the final polyimide material.
References
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- Chemical Imidization Study by Spectroscopic Techniques. 2. Polyamic Acids. (n.d.). ACS Publications.
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- Colorless polyimides derived from isomeric dicyclohexyl-tetracarboxylic dianhydrides for optoelectronic applications. (n.d.). ResearchGate.
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- Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, CpODA. (n.d.). National Institutes of Health.
- Solution-Processable Colorless Polyimides Derived from Hydrogenated Pyromellitic Dianhydride: Strategies to Reduce the Coefficients of Thermal Expansion by Maximizing the Spontaneous Chain Orientation Behavior during Solution Casting. (n.d.). National Institutes of Health.
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Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines. (2018). RSC Advances. Retrieved January 18, 2026, from [Link]
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Application Notes & Protocols: A Guide to Synthesizing High Molecular Weight Polyimides from HBPDA
Introduction: The Pursuit of High Performance with HBPDA-Based Polyimides
Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2][3] Among the various monomers used in their synthesis, 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (HBPDA), also known as 6FDA, is of particular interest. The incorporation of the hexafluoroisopropylidene group imparts unique properties to the resulting polyimides, including improved solubility, lower dielectric constant, and enhanced optical transparency, making them suitable for advanced applications in microelectronics, aerospace, and gas separation membranes.[4][5]
The performance of these materials is intrinsically linked to their molecular weight; higher molecular weight generally correlates with superior mechanical properties, such as tensile strength and elongation at break.[6][7][8] Achieving a high molecular weight is therefore a primary objective in the synthesis of HBPDA-based polyimides. This application note provides a comprehensive guide for researchers and scientists on optimizing the reaction conditions to consistently synthesize high molecular weight polyimides derived from HBPDA. We will delve into the critical parameters of the synthesis, explain the underlying chemical principles, and provide detailed, field-proven protocols.
I. Foundational Principles: The Two-Step Polycondensation Route
The most common and versatile method for synthesizing high molecular weight polyimides is the two-step polycondensation process.[1][2][3][9][10] This method offers excellent control over the polymer's molecular weight and allows for the formation of a processable precursor.
-
Step 1: Poly(amic acid) Formation: A dianhydride (HBPDA) reacts with a diamine in a polar aprotic solvent at low to ambient temperatures to form a soluble poly(amic acid) (PAA) precursor.[1][3][10][11]
-
Step 2: Imidization: The PAA is then converted to the final polyimide through cyclodehydration, which can be achieved either by thermal treatment or by chemical means.[1][9]
The success of this process in achieving high molecular weight hinges on meticulous control over several key experimental variables.
II. Optimizing Reaction Conditions for High Molecular Weight
A. Monomer Purity and Stoichiometry: The Bedrock of Success
The purity of the HBPDA and the chosen diamine is paramount. Impurities can act as chain terminators, preventing the growth of long polymer chains. It is crucial to use high-purity monomers, which may require purification by recrystallization or sublimation prior to use.
Equally critical is achieving a precise 1:1 stoichiometric balance between the dianhydride and diamine.[7] Any deviation from this ratio will result in a lower degree of polymerization and consequently, a lower molecular weight. Careful and accurate weighing of the monomers is therefore essential. In some instances, a slight excess of the dianhydride can be beneficial to compensate for any potential impurities or side reactions, though this should be empirically determined.[9]
B. Solvent Selection: The Reaction Medium's Role
The choice of solvent is critical for the synthesis of the poly(amic acid) precursor. The solvent must be able to dissolve both the monomers and the resulting PAA.[12] Polar aprotic solvents are the standard choice for this reaction.[1][3]
| Solvent | Key Characteristics |
| N-Methyl-2-pyrrolidone (NMP) | Excellent dissolving power for a wide range of monomers and polymers. |
| N,N-Dimethylacetamide (DMAc) | Similar to NMP, widely used and effective.[9][11] |
| N,N-Dimethylformamide (DMF) | Can be used, but may be more prone to side reactions at elevated temperatures. |
The solvent must be anhydrous, as water can react with the dianhydride to form a diacid, which is less reactive and disrupts the stoichiometry, leading to a lower molecular weight.[3] Distillation of the solvent over a suitable drying agent is a recommended practice.
C. Reaction Concentration and Temperature: Balancing Act for Polymer Growth
The concentration of the monomers in the solvent influences the rate of polymerization and the final molecular weight. Generally, higher concentrations favor the formation of higher molecular weight PAA.[9] However, excessively high concentrations can lead to a solution that is too viscous to stir effectively, hindering monomer diffusion and leading to a broader molecular weight distribution. A monomer concentration in the range of 10-20 wt% is often a good starting point.[12]
The poly(amic acid) formation is an exothermic reaction.[1] Conducting the reaction at low temperatures (0°C to room temperature) helps to control the reaction rate, minimize side reactions, and favor the formation of a high molecular weight polymer.[12]
D. Imidization Method: The Final Transformation
The conversion of the poly(amic acid) to the final polyimide is a critical step that can also influence the final molecular weight.
-
Thermal Imidization: This involves heating the PAA film or solution in a stepwise manner to high temperatures (typically up to 300-350°C).[9] A slow, staged heating profile is crucial to allow for the gradual removal of the solvent and the water generated during imidization. Rapid heating can lead to the formation of voids and a decrease in mechanical properties. During thermal imidization, a reversible reaction can occur where the amic acid group reverts to anhydride and amine, potentially leading to a decrease in molecular weight before subsequent reactions at higher temperatures increase it again.[9]
-
Chemical Imidization: This method is performed at lower temperatures using a dehydrating agent, typically a mixture of a carboxylic acid anhydride (e.g., acetic anhydride) and a tertiary amine (e.g., pyridine or triethylamine).[9] Chemical imidization can be advantageous as it often avoids the initial decrease in molecular weight sometimes observed with thermal methods.[9] However, it is essential to ensure complete removal of the imidizing agents and byproducts, which may require a final high-temperature treatment.[9]
III. Experimental Protocols
Protocol 1: Synthesis of High Molecular Weight HBPDA-ODA Poly(amic acid)
This protocol describes the synthesis of a poly(amic acid) from HBPDA and 4,4'-oxydianiline (ODA), a common diamine.
Materials:
-
2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (HBPDA), high purity
-
4,4'-Oxydianiline (ODA), high purity
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet/outlet
-
Ice bath
Procedure:
-
Monomer and Glassware Preparation: Dry the HBPDA and ODA in a vacuum oven at 120°C for at least 4 hours and store in a desiccator. Ensure all glassware is thoroughly dried.
-
Diamine Dissolution: In the three-neck flask under a nitrogen atmosphere, add the precisely weighed ODA and anhydrous NMP to achieve a 15 wt% monomer concentration. Stir with the mechanical stirrer until the ODA is completely dissolved.
-
Cooling: Cool the diamine solution to 0-5°C using an ice bath.
-
Dianhydride Addition: Slowly add an equimolar amount of HBPDA powder to the stirred diamine solution over 30-60 minutes. The slow addition helps to control the exothermic nature of the reaction.
-
Polymerization: Continue stirring the reaction mixture at 0-5°C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12-24 hours. The viscosity of the solution will increase significantly as the polymerization progresses.
-
Storage: The resulting viscous poly(amic acid) solution should be stored in a refrigerator at 4°C to minimize degradation.
Protocol 2: Thermal Imidization of HBPDA-ODA Poly(amic acid) Film
Procedure:
-
Film Casting: Cast the poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to achieve a uniform thickness.
-
Solvent Removal: Place the cast film in a vacuum oven at 80°C for 1-2 hours to remove the bulk of the NMP.
-
Stepwise Curing: Transfer the film to a high-temperature oven with a nitrogen atmosphere and follow a staged heating program:
-
100°C for 1 hour
-
150°C for 1 hour
-
200°C for 1 hour
-
250°C for 1 hour
-
300°C for 1 hour
-
-
Cooling: After the final curing step, allow the oven to cool down slowly to room temperature before removing the polyimide film.
IV. Visualizing the Workflow
The following diagrams illustrate the key steps and logical relationships in the synthesis of high molecular weight polyimides from HBPDA.
Caption: Workflow for the synthesis of high molecular weight polyimides from HBPDA.
Caption: Reaction pathway for the two-step synthesis of polyimides.
V. Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Viscosity of PAA Solution | Impure monomers, incorrect stoichiometry, presence of water in the solvent. | Purify monomers, re-weigh monomers carefully, use freshly distilled anhydrous solvent. |
| Gel Formation During Polymerization | Reaction temperature too high, localized high concentration of dianhydride. | Maintain low reaction temperature, ensure slow and uniform addition of dianhydride with vigorous stirring. |
| Brittle Polyimide Film | Low molecular weight of the PAA precursor, incomplete imidization, rapid solvent removal. | Optimize PAA synthesis conditions, ensure complete imidization by extending time at final temperature, use a slower heating ramp. |
VI. Conclusion
The synthesis of high molecular weight polyimides from HBPDA is a meticulous process that demands careful control over several key parameters. By ensuring the purity of monomers, maintaining precise stoichiometry, selecting an appropriate anhydrous solvent, and carefully controlling the reaction temperature and concentration, researchers can reliably produce high-quality poly(amic acid) precursors. The subsequent imidization step, whether thermal or chemical, must also be optimized to preserve the molecular weight and yield robust, high-performance polyimide materials. The protocols and guidelines presented in this application note provide a solid foundation for achieving these objectives, enabling the development of advanced materials for a wide range of demanding applications.
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The Virtues of Alicyclic Design: A Guide to HBPDA-Derived Polyimides in Flexible Electronics
The relentless pursuit of next-generation flexible electronics—from foldable displays and wearable sensors to implantable medical devices—demands materials that transcend the traditional trade-offs between performance and processability.[1][2][3] Aromatic polyimides, long the gold standard for high-temperature applications, often present challenges in solubility, hindering their application in solution-based manufacturing processes essential for flexible electronics.[1] This guide delves into the world of HBPDA-derived polyimides, a class of materials that masterfully balances exceptional thermal and mechanical properties with the solution processability and optical clarity required to move flexible electronics from the laboratory to the real world.[1]
The key to this enhanced performance lies in the unique chemical structure of 1,1'-bicyclohexyl-3,3',4,4'-tetracarboxylic dianhydride (HBPDA). Unlike its fully aromatic counterparts, HBPDA possesses a flexible alicyclic bicyclohexyl core. This non-planar, bulky structure disrupts the close packing of polymer chains, increasing the free volume and significantly improving solubility in common organic solvents.[1] This fundamental difference allows for the use of solution-based deposition techniques like spin coating, a cornerstone of modern electronics manufacturing.[1] Furthermore, the alicyclic nature of HBPDA minimizes the formation of charge-transfer complexes that typically impart color to aromatic polyimides, resulting in films with high optical transparency—a critical attribute for applications such as flexible displays and optical sensors.[1][4]
This document serves as a comprehensive guide for researchers and professionals in the field of flexible electronics, providing detailed application notes and protocols for the synthesis, fabrication, and characterization of HBPDA-derived polyimide films.
Understanding the Structure-Property Relationship
The versatility of HBPDA-derived polyimides stems from the ability to tune their properties by judiciously selecting the diamine monomer for the polymerization reaction. The interplay between the alicyclic HBPDA and various aromatic or aliphatic diamines dictates the final characteristics of the polymer film.
Key Structural Considerations:
-
Diamine Rigidity: The choice of a rigid aromatic diamine, such as p-phenylenediamine (PPD), can enhance the thermal stability and mechanical strength of the resulting polyimide. However, this often comes at the cost of reduced solubility and flexibility.
-
Flexible Linkages: Incorporating flexible ether (-O-) or hexafluoroisopropylidene (-C(CF3)2-) linkages in the diamine backbone can improve solubility and flexibility, albeit sometimes with a slight reduction in the glass transition temperature (Tg).
-
Fluorine Content: The introduction of fluorine-containing groups, such as in 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane (6FAP), can decrease the dielectric constant and moisture absorption, which are highly desirable properties for electronic applications.[5]
The following diagram illustrates the general chemical structure of an HBPDA-derived polyimide, highlighting the modularity offered by the choice of diamine.
Caption: General structure of an HBPDA-derived polyimide.
Synthesis of HBPDA-Derived Polyimides: A Two-Step Protocol
The synthesis of HBPDA-derived polyimides is typically achieved through a two-step polycondensation reaction. The first step involves the formation of a soluble poly(amic acid) (PAA) precursor, followed by a cyclodehydration (imidization) step to form the final polyimide.[6]
Protocol 1: Synthesis of HBPDA-Based Poly(amic acid) (PAA)
Materials:
-
1,1'-bicyclohexyl-3,3',4,4'-tetracarboxylic dianhydride (HBPDA)
-
Selected diamine monomer (e.g., 4,4'-oxydianiline (ODA), p-phenylenediamine (PPD))
-
N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), anhydrous
-
Nitrogen gas (inert atmosphere)
-
Magnetic stirrer and stir bar
-
Three-neck round-bottom flask
-
Ice bath
Procedure:
-
Reactor Setup: Assemble the three-neck flask with a magnetic stir bar, a nitrogen inlet, and a stopper. Place the flask in an ice bath on the magnetic stirrer.
-
Diamine Dissolution: Under a gentle flow of nitrogen, dissolve the chosen diamine monomer in anhydrous DMAc (or NMP) to a concentration of approximately 10-15 wt%. Stir until the diamine is completely dissolved.
-
HBPDA Addition: Slowly add a stoichiometric amount of HBPDA powder to the diamine solution in small portions over 30-60 minutes. Maintain the temperature of the reaction mixture below 5°C using the ice bath to control the exothermic reaction.
-
Polymerization: After the complete addition of HBPDA, remove the ice bath and allow the reaction to proceed at room temperature under a nitrogen atmosphere for 12-24 hours. The viscosity of the solution will gradually increase as the PAA is formed.
-
Storage: The resulting viscous PAA solution can be stored in a refrigerator at 4°C for several weeks before use.
Protocol 2: Thermal Imidization of PAA to Polyimide Film
Materials:
-
Poly(amic acid) (PAA) solution from Protocol 1
-
Glass substrate or other suitable substrate
-
Spin coater
-
Programmable vacuum oven or hot plate
Procedure:
-
Substrate Preparation: Thoroughly clean the glass substrate with acetone, isopropanol, and deionized water, followed by drying with a nitrogen gun.
-
Film Casting: Dispense the PAA solution onto the center of the substrate.
-
Spin Coating: Spin coat the PAA solution to achieve the desired film thickness. Typical parameters are a two-step process:
-
Soft Bake: Pre-bake the cast film on a hot plate at 80-100°C for 30-60 minutes to remove the bulk of the solvent.
-
Thermal Curing (Imidization): Transfer the substrate to a programmable vacuum oven for a multi-step curing process to induce imidization. A typical curing profile is as follows:[9]
-
100°C for 1 hour
-
150°C for 1 hour
-
200°C for 1 hour
-
250°C for 1 hour
-
(Optional) 300°C for 30 minutes for enhanced imidization and solvent removal.
-
Slowly cool the oven to room temperature to minimize thermal stress in the film.
-
-
Film Delamination: The resulting flexible polyimide film can be carefully peeled off from the glass substrate after cooling.
The following diagram illustrates the two-step synthesis and film formation process.
Caption: Workflow for the synthesis of HBPDA-derived polyimide films.
Fabrication of Flexible Electronic Devices
HBPDA-derived polyimides serve as excellent substrates and dielectric layers in a variety of flexible electronic devices. Their solution processability is a key enabler for device fabrication.
Protocol 3: Fabrication of a Flexible Thin-Film Transistor (TFT) on an HBPDA-Polyimide Substrate
Materials:
-
Free-standing HBPDA-polyimide film (from Protocol 2)
-
Gate electrode material (e.g., Aluminum, Gold)
-
Dielectric material (can be another layer of HBPDA-polyimide or other suitable dielectric)
-
Semiconductor material (e.g., organic semiconductor, metal-oxide semiconductor)
-
Source/Drain electrode material (e.g., Gold, Silver)
-
Photolithography or shadow mask patterning tools
-
Physical vapor deposition (PVD) system (e.g., thermal evaporator, sputter coater)
Procedure:
-
Substrate Mounting: Temporarily mount the flexible HBPDA-polyimide film on a rigid carrier (e.g., a silicon wafer with a temporary adhesive) for ease of handling during fabrication.
-
Gate Electrode Deposition and Patterning:
-
Deposit the gate electrode material onto the polyimide substrate using PVD.
-
Pattern the gate electrode using photolithography and etching, or by deposition through a shadow mask.
-
-
Dielectric Layer Deposition:
-
Deposit the gate dielectric layer. If using an HBPDA-polyimide as the dielectric, spin coat the PAA solution and perform the thermal curing as described in Protocol 2.
-
-
Semiconductor Layer Deposition and Patterning:
-
Deposit the semiconductor material. For organic semiconductors, this can be done via thermal evaporation or solution-based methods like spin coating or inkjet printing.
-
Pattern the semiconductor layer.
-
-
Source/Drain Electrode Deposition and Patterning:
-
Deposit the source and drain electrode material.
-
Pattern the electrodes to define the channel of the transistor.
-
-
Device Release: Carefully release the flexible device from the rigid carrier.
The following diagram shows a typical bottom-gate, top-contact architecture for a flexible TFT on an HBPDA-polyimide substrate.
Caption: Architecture of a flexible thin-film transistor.
Characterization of HBPDA-Derived Polyimide Films
Thorough characterization is crucial to ensure the suitability of HBPDA-derived polyimide films for their intended flexible electronics applications.
| Property | Characterization Technique | Typical Parameters and Observations |
| Chemical Structure | Fourier-Transform Infrared Spectroscopy (FTIR) | Look for characteristic imide peaks around 1780 cm⁻¹ (asymmetric C=O stretching), 1720 cm⁻¹ (symmetric C=O stretching), and 1370 cm⁻¹ (C-N stretching). The disappearance of amic acid peaks confirms complete imidization.[6] |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Measure the 5% weight loss temperature (Td5), which is typically above 400°C for HBPDA-derived polyimides.[4][10] A high char yield at 800°C in a nitrogen atmosphere indicates good thermal stability.[11] |
| Glass Transition | Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA) | Determine the glass transition temperature (Tg), which can range from 200°C to over 300°C depending on the diamine used.[11][12] |
| Mechanical Properties | Tensile Testing (ASTM D882)[6] | Measure tensile strength, Young's modulus, and elongation at break. These properties are highly dependent on the chosen diamine and the curing conditions. |
| Optical Properties | UV-Visible Spectroscopy | Measure the transmittance in the visible light spectrum (400-800 nm). HBPDA-derived polyimides typically exhibit high transparency (>80%) in this range.[4][13] The cutoff wavelength is also an important parameter. |
| Flexibility | Bending Tests | Repeatedly bend the film to a specific radius and measure the change in electrical resistance of any conductive layers to assess mechanical durability. |
| Adhesion | Peel Test (ASTM D3330) | Measure the adhesion strength of deposited metal layers (electrodes) to the polyimide substrate. Surface treatments can be employed to improve adhesion.[14] |
Conclusion
HBPDA-derived polyimides represent a significant advancement in materials science for flexible electronics. Their unique alicyclic structure provides a pathway to overcome the processing limitations of traditional aromatic polyimides without sacrificing the high performance required for demanding applications. By carefully selecting the diamine comonomer and controlling the synthesis and processing conditions, researchers and engineers can tailor the properties of these materials to meet the specific needs of a wide range of flexible electronic devices. The protocols and data presented in this guide provide a solid foundation for the exploration and application of HBPDA-derived polyimides in the exciting and rapidly evolving field of flexible electronics.
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Application Notes and Protocols: Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone in Aerospace Composites
Prepared by: Gemini, Senior Application Scientist
Foreword
The pursuit of lightweight, high-strength, and thermally stable materials is a cornerstone of innovation in the aerospace industry. Composite materials, particularly those with advanced polymer matrices, have become indispensable in the construction of modern aircraft and spacecraft. This document provides detailed application notes and protocols for the use of Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone, a cycloaliphatic dianhydride, in the formulation of high-performance aerospace composites. Known by various synonyms including HBPDA and Dicyclohexyl-3,4,3',4'-tetracarboxylic dianhydride, this compound offers a unique combination of properties that make it a compelling candidate for next-generation aerospace applications.
These notes are intended for researchers, materials scientists, and engineers in the aerospace and advanced materials sectors. The content herein is built upon a foundation of established principles in polymer chemistry and composite science, supplemented with specific data where available. It is designed to be a practical guide, offering not just procedural steps, but also the scientific rationale behind them to empower users to innovate and optimize.
Introduction to this compound (HBPDA)
This compound (HBPDA) is a saturated cyclic dianhydride monomer. Its molecular structure, characterized by two anhydride functionalities linked by a dodecahydro-biisobenzofuran core, imparts a unique set of properties to the polymers it forms. Unlike its aromatic counterparts, the aliphatic nature of HBPDA leads to polymers with improved optical clarity and flexibility, while still maintaining good thermal and mechanical performance.[1][2]
Key Properties of HBPDA:
| Property | Value | Source |
| Chemical Formula | C₁₆H₁₈O₆ | |
| Molecular Weight | 306.31 g/mol | |
| Appearance | White to yellow solid | |
| Purity | ≥97% | |
| CAS Number | 122640-83-9 | [3] |
| Storage | Room temperature, inert atmosphere | [4] |
HBPDA is primarily utilized in two key areas within polymer science: as a monomer for the synthesis of polyimides and as a curing agent for epoxy resins.[1] Both applications are highly relevant to the aerospace sector, where high-performance polymers are critical.[5]
Mechanism of Action in Polymer Composites
In aerospace composites, HBPDA functions as a cross-linking agent, or hardener, for thermosetting resin systems, most commonly epoxies. The anhydride groups of HBPDA react with the hydroxyl and epoxide groups of the epoxy resin to form a dense, three-dimensional network of ester linkages. This cross-linked structure is responsible for the final mechanical and thermal properties of the composite material.
The curing reaction is a multi-step process that is typically initiated by a catalyst and accelerated by heat. The general mechanism involves the opening of the anhydride ring by a hydroxyl group, followed by the reaction of the resulting carboxylic acid with an epoxy group.
Figure 1: Simplified curing mechanism of an epoxy resin with an anhydride hardener.
Applications in Aerospace Composites
The unique properties of HBPDA-cured resins make them suitable for a range of aerospace applications:
-
Transparent Armor and Canopies: The alicyclic structure of HBPDA contributes to the formation of transparent polyimides and epoxy systems, making it a candidate for applications requiring optical clarity, such as aircraft canopies and transparent armor.[1][6]
-
Structural Components: HBPDA-based composites can be used for secondary structural components where a balance of mechanical strength, toughness, and environmental resistance is required.
-
Adhesives and Sealants: As a curing agent, HBPDA can be formulated into high-performance adhesives and sealants for bonding composite and metallic structures in aerospace assemblies.
-
High-Temperature Coatings: The thermal stability of the cross-linked network provides good performance at elevated temperatures, making HBPDA suitable for protective coatings in moderate-temperature zones of an aircraft.
Protocols for Formulation and Composite Fabrication
The following protocols provide a general framework for the formulation and fabrication of HBPDA-cured epoxy composites. It is crucial to note that specific parameters should be optimized based on the chosen epoxy resin, reinforcement type, and desired final properties.
Materials and Equipment
-
This compound (HBPDA): Purity ≥ 97%
-
Epoxy Resin: Aerospace-grade, low-viscosity liquid epoxy resin (e.g., Bisphenol A or F based).
-
Catalyst/Accelerator: Tertiary amines (e.g., benzyldimethylamine) or imidazoles are commonly used to initiate and accelerate the curing reaction.
-
Reinforcement: Carbon fiber, glass fiber, or aramid fiber fabric or unidirectional tape.
-
Solvent (optional): For viscosity adjustment (e.g., methyl ethyl ketone), to be used with caution and fully removed before curing.
-
Mixing equipment: High-shear mixer or planetary mixer.
-
Vacuum bagging consumables: Release film, peel ply, breather cloth, sealant tape, vacuum bag.
-
Curing oven or autoclave: Capable of precise temperature and pressure control.
-
Personal Protective Equipment (PPE): Safety glasses, gloves, lab coat.
Formulation Protocol
The stoichiometry between the anhydride and epoxy groups is a critical parameter that influences the final properties of the cured resin. The equivalent weight of HBPDA is approximately 153.16 g/eq (Molecular Weight / 2).
Example Formulation:
| Component | Parts by Weight (phr) | Purpose |
| Epoxy Resin (EEW = 180 g/eq) | 100 | Matrix |
| HBPDA (AEW = 153.16 g/eq) | 85 | Curing Agent |
| Catalyst (e.g., BDMA) | 0.5 - 2.0 | Accelerator |
Calculation of Stoichiometric Ratio:
-
Parts of HBPDA = (Epoxy Resin phr / EEW) * AEW
-
Parts of HBPDA = (100 / 180) * 153.16 ≈ 85 phr
Procedure:
-
Pre-heating: Gently pre-heat the epoxy resin to reduce its viscosity for easier mixing.
-
Mixing: In a clean, dry container, combine the pre-heated epoxy resin and HBPDA. Mix thoroughly until the HBPDA is completely dissolved.
-
Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles.
-
Catalyst Addition: Once degassed, add the catalyst and mix for a short period until homogeneously dispersed. Avoid excessive mixing which can introduce air.
Figure 2: Workflow for formulating an HBPDA-cured epoxy resin system.
Composite Fabrication Protocol (Hand Lay-up and Vacuum Bagging)
-
Mold Preparation: Apply a suitable release agent to the mold surface.
-
Lay-up: Apply a thin layer of the formulated resin to the mold surface. Place the first ply of reinforcement fabric and impregnate it with the resin using a roller or squeegee. Repeat for subsequent plies until the desired thickness is achieved.
-
Vacuum Bagging: Place the release film, peel ply, and breather cloth over the lay-up. Apply sealant tape around the perimeter and seal the vacuum bag.
-
Curing: Connect the vacuum bag to a vacuum source and apply full vacuum. Place the entire assembly in an oven or autoclave and follow the recommended cure cycle.
Recommended Cure Cycle (General Guidance):
A typical cure cycle for anhydride-cured epoxies involves a multi-stage process to control the reaction kinetics and minimize residual stresses.
-
Initial Cure: 1-2 hours at 120-150°C. This stage allows for the gradual gelation of the resin.
-
Post-Cure: 2-4 hours at 180-200°C. This higher temperature stage ensures complete cross-linking and development of optimal mechanical and thermal properties.
It is highly recommended to perform a Differential Scanning Calorimetry (DSC) analysis on the formulated resin to determine the precise cure temperatures and exotherm behavior.[7]
Characterization and Performance
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) of the cured composite, which indicates its maximum service temperature. DSC can also be used to verify the degree of cure.[8]
-
Thermogravimetric Analysis (TGA): Provides information on the thermal stability and decomposition temperature of the composite material.[8]
Mechanical Properties
The mechanical properties of HBPDA-cured composites are expected to be comparable to other cycloaliphatic anhydride-cured systems. Due to the lack of extensive public data specifically for HBPDA-cured aerospace composites, the following table provides a comparison with a commonly used cycloaliphatic anhydride, Methylhexahydrophthalic Anhydride (MHHPA), to offer a performance baseline.
| Property | Expected Performance with HBPDA | Reference: MHHPA Cured System[9] |
| Tensile Strength | High | 11,250 psi |
| Flexural Strength | High | 18,750 psi |
| Glass Transition Temp. (Tg) | Moderate to High | 124 °C |
Toughening Strategies
While anhydride-cured epoxies offer good stiffness and thermal stability, they can be brittle. For aerospace applications requiring high damage tolerance, toughening strategies are often employed. These can include:
-
Rubber Modification: Incorporating liquid rubbers that phase-separate into small particles within the epoxy matrix.[10]
-
Thermoplastic Toughening: Blending the epoxy with high-performance thermoplastics.
-
Nanoparticle Reinforcement: The addition of nanoparticles such as nanosilica or carbon nanotubes to enhance fracture toughness.
Figure 3: Conceptual diagram of toughening mechanisms in epoxy resins.
Safety and Handling
HBPDA, like other chemical reagents, should be handled with appropriate safety precautions. It is recommended to consult the Safety Data Sheet (SDS) provided by the manufacturer before use. General safety measures include:
-
Working in a well-ventilated area or under a fume hood.
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoiding inhalation of dust or vapors.
-
Storing the material in a cool, dry place away from moisture.
Conclusion
This compound (HBPDA) presents a valuable option for the formulation of advanced aerospace composites. Its cycloaliphatic structure offers a unique combination of properties, including the potential for high transparency and good flexibility, which are not readily achieved with traditional aromatic curing agents. While further research is needed to fully characterize its performance in specific aerospace composite systems, the fundamental principles of anhydride curing provide a solid foundation for its application. By following the protocols and guidelines outlined in this document, researchers and engineers can effectively utilize HBPDA to develop next-generation aerospace materials with enhanced performance characteristics.
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ResearchGate. (n.d.). TGA, DMA and dielectric properties of cured epoxy resins. Retrieved from [Link]
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ResearchGate. (n.d.). Preparation of HBPDA–PI resins. Retrieved from [Link]
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Silicone Surfactant. (2023, October 20). Preparation Method of Epoxy Resin Prepreg. Retrieved from [Link]
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MDPI. (n.d.). Advances in Toughening Modification Methods for Epoxy Resins: A Comprehensive Review. Retrieved from [Link]
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MDPI. (n.d.). Water Absorption Behavior of Hemp Hurds Composites. Retrieved from [Link]
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MDPI. (2019, September 23). Synthesis, Thermal Properties and Curing Kinetics of Hyperbranched BPA/PEG Epoxy Resin. Retrieved from [Link]
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PubMed. (n.d.). Exposure-response relationships for hexahydrophthalic and methylhexahydrophthalic anhydrides with total plasma protein adducts as biomarkers. Retrieved from [Link]
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ResearchGate. (2026, January 7). Curing Kinetics of Bisphenol A-Type Epoxy Resin/Aromatic Amine Curing Agent-Epoxy Resin System. Retrieved from [Link]
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ResearchGate. (2025, August 9). Synthesis and Properties of Copolyimides Derived from Isometric Biphenyltetracarboxylic Dianhydrides (a-BPDA and i-BPDA) and Oxydiphthalic Dianhydride (ODPA) with 4,4'-Oxydianiline (4,4'-ODA). Retrieved from [Link]
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NIH. (n.d.). Effects of Moisture Absorption on the Mechanical and Fatigue Properties of Natural Fiber Composites: A Review. Retrieved from [Link]
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Application Notes and Protocols for the Curing Process of Polyimides Based on Alicyclic Dianhydrides
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
Polyimides derived from alicyclic dianhydrides represent a significant class of high-performance polymers, offering a unique combination of optical transparency, thermal stability, and solubility, which makes them highly desirable for advanced applications in electronics, aerospace, and medical devices. The curing process is a critical step that dictates the final physicochemical and mechanical properties of these materials. This guide provides a comprehensive overview of the curing process for polyimides based on alicyclic dianhydrides, delving into the fundamental chemistry, offering detailed experimental protocols, and discussing key characterization techniques. The causality behind experimental choices is explained to provide a deeper understanding of the structure-property relationships that are established during curing.
Introduction: The Significance of Alicyclic Dianhydrides in Polyimide Chemistry
Conventional aromatic polyimides, while renowned for their exceptional thermal and mechanical properties, often exhibit a characteristic yellow to brown color due to the formation of charge-transfer complexes (CTCs) between the aromatic dianhydride and diamine moieties.[1] This coloration limits their application in optical and optoelectronic devices where high transparency is paramount. The incorporation of alicyclic (non-aromatic) dianhydrides into the polyimide backbone disrupts the extensive π-conjugation responsible for CTC formation, leading to the synthesis of colorless or highly transparent polyimides.[2][3][4]
The curing process, which transforms the soluble poly(amic acid) precursor into the final, robust polyimide, is a thermally driven cyclodehydration reaction known as imidization.[5][6] The precise control of the curing parameters is not merely procedural; it is the definitive step in engineering the desired material properties, including molecular weight, thermal stability (glass transition temperature, Tg, and decomposition temperature, Td), mechanical strength, and optical clarity.[7][8][9][10] This document serves as a detailed guide to understanding and implementing effective curing protocols for this important class of polymers.
The Underpinning Chemistry: From Poly(amic acid) to Polyimide
The synthesis of polyimides from alicyclic dianhydrides and diamines is typically a two-step process.[4][11][12]
Step 1: Poly(amic acid) Synthesis
The initial step involves the polycondensation of an alicyclic dianhydride with a diamine in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), at ambient temperatures.[11][13] This reaction opens the anhydride ring to form a high-molecular-weight, soluble poly(amic acid) (PAA) solution.[11][14] The choice of solvent is critical as it must solubilize both the monomers and the resulting PAA.
Step 2: Imidization (Curing)
The second and most critical step is the conversion of the PAA to the final polyimide through imidization. This is a cyclodehydration reaction that can be achieved through several methods, each influencing the final properties of the polyimide.[7][8][10]
Imidization Mechanisms and Methodologies
There are three primary methods for imidization: thermal, chemical, and a combination of both.[7][8][10]
-
Thermal Imidization: This is the most common method, where the PAA solution is cast into a film and then subjected to a carefully controlled heating schedule.[7] The elevated temperatures provide the energy for the intramolecular cyclization, releasing water as a byproduct.[5] The temperature profile, including ramp rates and hold times, significantly impacts the degree of imidization and the final molecular weight of the polymer.[7][8][15] Curing at temperatures above the glass transition temperature (Tg) of the final polyimide can promote further polymerization and increase molecular weight.[8]
-
Chemical Imidization: This method involves the use of chemical dehydrating agents, typically a mixture of a carboxylic acid anhydride (e.g., acetic anhydride) and a tertiary amine catalyst (e.g., pyridine or triethylamine), at lower temperatures.[11][13][16] Chemical imidization can be advantageous for producing polyimides that may be sensitive to high temperatures. However, it can sometimes lead to incomplete imidization if the polymer precipitates out of solution before the reaction is complete.[11]
-
Combined Chemical and Thermal Imidization: This approach combines the benefits of both methods. A partial chemical imidization is performed at a lower temperature, followed by a thermal treatment to complete the imidization process.[7][16] This can lead to films with a high degree of imidization and excellent properties.[7][8]
The following diagram illustrates the two-step synthesis and the subsequent imidization process.
Caption: A representative multi-step thermal curing protocol for alicyclic polyimides.
Protocol 3: Chemical Imidization
This protocol describes a method for chemical imidization at a lower temperature.
Materials and Equipment:
-
Poly(amic acid) solution from Protocol 3.1
-
Acetic anhydride
-
Pyridine or N-methylpiperidine
-
Methanol
-
Stirring plate and magnetic stir bar
-
Beaker
-
Filtration apparatus
Procedure:
-
Reagent Addition: To the PAA solution in a beaker with stirring, add a stoichiometric excess of acetic anhydride and a catalytic amount of pyridine or N-methylpiperidine. [13][16]A typical molar ratio of PAA repeat unit:acetic anhydride:pyridine is 1:4:2.
-
Reaction: Continue stirring the mixture at a moderately elevated temperature (e.g., 70°C) for 2-4 hours. [7][16]The polyimide will precipitate as a fine powder as it forms due to its insolubility in the reaction medium. [11]3. Precipitation and Washing: Pour the reaction mixture into a large volume of methanol to fully precipitate the polyimide.
-
Filtration and Drying: Collect the polyimide powder by filtration and wash it thoroughly with fresh methanol to remove any residual reagents and solvent. Dry the powder in a vacuum oven at 100°C for 12 hours. [13]5. Film Formation (Optional): The resulting polyimide powder can be dissolved in a suitable solvent (if soluble) and cast into a film, followed by a mild thermal treatment to remove the casting solvent and ensure complete imidization.
Characterization of the Cured Polyimide
Thorough characterization is essential to validate the success of the curing process and to understand the properties of the final material.
| Property to be Measured | Characterization Technique | Information Obtained |
| Degree of Imidization | Fourier-Transform Infrared Spectroscopy (FTIR) | Confirmation of the conversion of amic acid groups to imide rings by observing the appearance of characteristic imide absorption bands (e.g., C=O stretching around 1780 cm⁻¹ and 1720 cm⁻¹, and C-N stretching around 1370 cm⁻¹). [17][18] |
| Chemical Structure | Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural confirmation of the polyimide repeat unit. [18][19] |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Determination of the decomposition temperature (Td), indicating the onset of thermal degradation. [2][17] |
| Glass Transition Temperature (Tg) | Differential Scanning Calorimetry (DSC) | Measurement of the Tg, which is a critical parameter for defining the upper service temperature of the material. [2][19] |
| Molecular Weight | Gel Permeation Chromatography (GPC) | Determination of the number-average (Mn) and weight-average (Mw) molecular weights, which are crucial for mechanical properties. [18] |
| Optical Properties | UV-Visible Spectroscopy | Assessment of the optical transparency and determination of the cutoff wavelength. [5] |
| Mechanical Properties | Tensile Testing | Measurement of tensile strength, Young's modulus, and elongation at break to evaluate the film's strength and flexibility. [1][20] |
Causality Behind Experimental Choices and Troubleshooting
-
Inert Atmosphere: The use of a nitrogen or argon atmosphere during PAA synthesis is crucial to prevent side reactions with atmospheric moisture, which can hydrolyze the dianhydride monomer and lead to lower molecular weight polymers.
-
Slow Dianhydride Addition: Adding the dianhydride slowly to the diamine solution helps to maintain a stoichiometric balance throughout the reaction, leading to higher molecular weight PAA. A rapid addition can create localized excesses of dianhydride, which can lead to side reactions.
-
Multi-Step Curing: A gradual, multi-step thermal curing process is preferred over a single, rapid heating step. This allows for the controlled removal of the solvent and the water byproduct of imidization, preventing the formation of voids and defects in the film. [15]It also allows the polymer chains to relax and orient, which can improve the mechanical properties of the final film.
-
Final Cure Above Tg: Curing above the Tg allows for increased polymer chain mobility. This can facilitate the reaction of any remaining end groups, leading to an increase in molecular weight and improved thermal and mechanical properties. [8]* Brittleness in Cured Films: If the final polyimide film is brittle, it could be an indication of low molecular weight. This can be caused by impure monomers, incorrect stoichiometry, or an incomplete curing process. Re-evaluating the monomer purity and the PAA synthesis and curing protocols is recommended.
Conclusion
The curing process for polyimides based on alicyclic dianhydrides is a critical determinant of their final performance characteristics. A thorough understanding of the underlying chemical transformations and the influence of processing parameters allows for the tailored synthesis of high-performance materials with exceptional optical clarity and thermal stability. The protocols and guidelines presented in this document provide a solid foundation for researchers and scientists to successfully prepare and characterize these advanced polymers for a wide range of applications.
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Synthesis of Optically Transparent Polyimides from Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone: An Application Guide
Abstract
This comprehensive guide details the synthesis and characterization of high-performance, optically transparent polyimides derived from the saturated alicyclic dianhydride, Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone (H-BIPDA). Addressing the increasing demand for colorless and transparent polymers in advanced optical and electronic applications, this document provides researchers, scientists, and drug development professionals with a foundational understanding and practical protocols for the synthesis of these advanced materials. We will explore the underlying chemical principles, provide detailed step-by-step synthesis procedures, and present a comparative analysis of the properties of H-BIPDA-based polyimides with those derived from conventional aromatic dianhydrides.
Introduction: The Quest for Transparent High-Performance Polymers
Aromatic polyimides are a class of high-performance polymers celebrated for their exceptional thermal stability, robust mechanical properties, and excellent chemical resistance.[1] These characteristics have made them indispensable in the aerospace, electronics, and automotive industries. However, the inherent aromaticity of their molecular structure often leads to the formation of charge-transfer complexes (CTCs), which impart a characteristic yellow-to-brown color to the polymer films.[2] This coloration is a significant drawback for applications requiring high optical transparency, such as flexible displays, optical waveguides, and advanced coatings.
A key strategy to mitigate CTC formation and achieve colorless, transparent polyimides is the incorporation of alicyclic (saturated cyclic) structures into the polymer backbone.[2] By replacing aromatic dianhydrides with their saturated counterparts, the planarity of the polymer chain is disrupted, leading to a significant reduction in intermolecular and intramolecular electronic interactions. This compound (H-BIPDA), the hydrogenated form of 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA), is an exemplary alicyclic dianhydride for this purpose. Polyimides synthesized from H-BIPDA exhibit a remarkable combination of high thermal stability, good mechanical strength, and outstanding optical transparency.
This application note will provide a detailed exploration of the synthesis of transparent polyimides using H-BIPDA, covering the essential theoretical background, practical experimental protocols, and expected material properties.
Foundational Principles
The synthesis of polyimides from dianhydrides and diamines is typically a two-step process.[1] The first step involves a polycondensation reaction to form a soluble poly(amic acid) precursor. In the second step, this precursor is converted into the final polyimide through a cyclodehydration reaction, which can be achieved either thermally or chemically.
The Role of Alicyclic Dianhydrides in Enhancing Transparency
The transparency of polyimides is intrinsically linked to their molecular structure. The introduction of bulky, non-planar alicyclic units, such as the dodecahydro-biisobenzofuran moiety in H-BIPDA, effectively suppresses the formation of CTCs. This structural modification leads to a significant improvement in the optical properties of the resulting polyimides, including higher transmittance in the visible light spectrum and a lower yellowness index.
Selection of Diamines: Tailoring Properties
The choice of the diamine comonomer is critical in tailoring the final properties of the polyimide. Aromatic diamines are commonly used to maintain high thermal stability and mechanical strength. The incorporation of fluorine-containing groups (e.g., -CF3) or bulky side groups in the diamine structure can further enhance solubility and optical transparency by reducing chain packing and intermolecular interactions.
Experimental Section
This section provides detailed protocols for the synthesis of transparent polyimides from H-BIPDA.
Materials
-
Dianhydride: this compound (H-BIPDA), CAS Number: 122640-83-9.[3][4] Purity: >95%. H-BIPDA should be dried in a vacuum oven at 120°C for 12 hours prior to use.
-
Diamines: A selection of aromatic diamines can be used. Examples include:
-
4,4'-Oxydianiline (ODA)
-
2,2'-Bis(trifluoromethyl)benzidine (TFMB)
-
4,4'-(9-fluorenylidene)dianiline (FDA) All diamines should be purified by sublimation or recrystallization and dried in a vacuum oven before use.
-
-
Solvent: N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), anhydrous grade.
-
Imidization Agents (for chemical imidization): Acetic anhydride and pyridine, analytical grade.
-
Other Reagents: Methanol (for precipitation), Argon or Nitrogen gas (for inert atmosphere).
Synthesis of H-BIPDA (Illustrative)
H-BIPDA is typically synthesized via the catalytic hydrogenation of 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA). A general procedure involves dissolving BPDA in a suitable solvent and subjecting it to high-pressure hydrogen gas in the presence of a noble metal catalyst (e.g., Rh/C or Ru/C) at elevated temperatures. The product is then isolated and purified.
Protocol 1: Two-Step Synthesis of H-BIPDA-based Polyimide (Thermal Imidization)
This is the most common method for preparing high-quality polyimide films.
Step 1: Poly(amic acid) Synthesis
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine (e.g., ODA, 10 mmol) in anhydrous NMP (sufficient to achieve a final solids content of 15-20% w/w).
-
Stir the solution under a gentle stream of nitrogen at room temperature until the diamine is completely dissolved.
-
Gradually add an equimolar amount of H-BIPDA (10 mmol) to the stirred diamine solution over 30 minutes. A slight exotherm may be observed.
-
Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The solution will become viscous as the poly(amic acid) forms.
Step 2: Film Casting and Thermal Imidization
-
Cast the viscous poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to achieve a uniform thickness.
-
Place the glass plate in a vacuum oven and dry the film at 80°C for 4 hours to remove the bulk of the solvent.
-
Thermally imidize the film by heating it in a programmable oven under a nitrogen atmosphere using the following temperature profile:
-
100°C for 1 hour
-
200°C for 1 hour
-
250°C for 1 hour
-
300°C for 30 minutes
-
-
After cooling to room temperature, carefully peel the transparent polyimide film from the glass substrate.
Caption: Workflow for the two-step synthesis of H-BIPDA-based polyimide films via thermal imidization.
Protocol 2: One-Step High-Temperature Solution Polymerization
This method is suitable for synthesizing polyimides that are soluble in the reaction solvent.
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, add the aromatic diamine (10 mmol), H-BIPDA (10 mmol), and a high-boiling solvent such as m-cresol.
-
Add a catalytic amount of isoquinoline.
-
Heat the mixture to 200°C with stirring under a nitrogen flow. Water generated during the imidization will be removed azeotropically.
-
Maintain the reaction at 200°C for 6-8 hours.
-
Cool the reaction mixture to room temperature and precipitate the polyimide by pouring the solution into a large volume of methanol.
-
Collect the polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 150°C for 12 hours.
Caption: Workflow for the one-step synthesis of H-BIPDA-based polyimides.
Properties and Characterization
Polyimides synthesized from H-BIPDA exhibit a unique combination of desirable properties. The following table summarizes typical properties of polyimides derived from H-BIPDA and various aromatic diamines.
| Property | H-BIPDA-ODA | H-BIPDA-TFMB | Aromatic PI (Typical) |
| Optical Properties | |||
| Cutoff Wavelength (λ₀) | ~330 nm | ~310 nm | > 400 nm |
| Transmittance @ 450 nm | > 85% | > 90% | < 70% |
| Yellowness Index (YI) | < 5 | < 3 | > 20 |
| Thermal Properties | |||
| Glass Transition Temp. (Tg) | 200 - 240°C | 220 - 260°C | > 300°C |
| 5% Weight Loss Temp. (Td5) | > 400°C | > 420°C | > 500°C |
| Mechanical Properties | |||
| Tensile Strength | 80 - 110 MPa | 90 - 120 MPa | 100 - 150 MPa |
| Elongation at Break | 5 - 10% | 6 - 12% | 5 - 15% |
| Solubility | |||
| NMP, DMAc | Soluble | Soluble | Often Insoluble |
| Chloroform, THF | Partially Soluble | Soluble | Insoluble |
Note: The properties of aromatic PIs are highly dependent on the specific monomers used. The values provided are for general comparison.
Discussion
The data presented clearly demonstrates the advantages of using H-BIPDA for the synthesis of transparent polyimides. The alicyclic structure of H-BIPDA significantly improves the optical properties of the resulting polymers, as evidenced by the lower cutoff wavelengths and yellowness indices, and higher transmittance in the visible spectrum compared to fully aromatic polyimides.
While the thermal stability, as indicated by the glass transition temperature and decomposition temperature, is slightly lower than that of their fully aromatic counterparts, H-BIPDA-based polyimides still exhibit excellent heat resistance suitable for a wide range of applications.[5] Furthermore, the improved solubility of these polyimides in common organic solvents is a significant advantage for processing and fabrication.[6]
The selection of the diamine allows for further tuning of the material properties. For instance, the use of fluorine-containing diamines like TFMB can further enhance optical transparency and solubility.
Conclusion
The synthesis of polyimides from this compound offers a robust and versatile platform for the development of high-performance, optically transparent materials. The protocols detailed in this application note provide a solid starting point for researchers to explore this promising class of polymers. The exceptional combination of optical clarity, thermal stability, and good mechanical properties makes H-BIPDA-based polyimides ideal candidates for next-generation applications in flexible electronics, optical devices, and advanced functional coatings.
References
-
Ghosh, M. K., & Mittal, K. L. (Eds.). (1996). Polyimides: fundamentals and applications. CRC press. [Link]
-
Liaw, D. J., Wang, K. L., Huang, Y. C., Lee, K. R., Lai, J. Y., & Ha, C. S. (2012). Advanced polyimide materials: syntheses, physical properties, and applications. Progress in Polymer Science, 37(7), 907-974. [Link]
-
PubChem. (n.d.). 3,3',4,4'-Biphenyltetracarboxylic dianhydride. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
- Google Patents. (n.d.). Transparent polyimide and precursor thereof.
-
Hsiao, S. H., & Lin, S. Y. (2014). Synthesis and characterization of organo-soluble polyimides based on polycondensation chemistry of fluorene-containing dianhydride and amide-bridged diamines with good optical transparency and glass transition temperatures over 400 °C. Polymers, 6(10), 2568-2586. [Link]
-
Kim, Y., & Kim, J. (2020). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. Polymers, 12(10), 2294. [Link]
-
Hasegawa, M., & Horie, K. (2001). Photophysics, photochemistry, and optical properties of polyimides. Progress in Polymer Science, 26(2), 259-335. [Link]
- Google Patents. (n.d.). Polyimide precursor, polyimide, polyimide film, substrate, and tetracarboxylic acid dianhydride used for producing polyimide.
-
ResearchGate. (n.d.). Synthesis of 4,4′‐biphenyltetracarboxylic dianhydride (4,4′‐BPDA). Retrieved January 18, 2026, from [Link]
-
Ube Industries. (n.d.). Properties of polyimides consisting of biphenyltetracarboxylic acid moieties and their application. Retrieved January 18, 2026, from [Link]
-
St. Clair, A. K., St. Clair, T. L., & Slemp, W. S. (1985). Optically transparent/colorless polyimides (NASA Technical Memorandum 87650). NASA. [Link]
-
Li, Y., Wu, Q., Kang, C., Guo, H., Jin, R., & Gao, L. (2016). Synthesis of 2,3,3',4'-Biphenyltetracarboxylic Dianhydride. Chinese Journal of Applied Chemistry, 33(8), 900-904. [Link]
-
Zhang, Q., & Li, M. (2017). Synthesis and properties of soluble aromatic polyimides from novel 4,5-diazafluorene-containing dianhydride. RSC advances, 7(87), 55268-55276. [Link]
Sources
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- 2. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Note & Protocols: Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone (H-sBPDA) for High-Performance Alicyclic Polyimides
Abstract
High-performance polymers are critical for advancements in microelectronics, aerospace, and communications, where materials must withstand extreme conditions while delivering exceptional performance.[1][2] Traditional aromatic polyimides, while thermally robust, often exhibit high dielectric constants and inherent color, limiting their use in next-generation optical and high-frequency applications.[3] Alicyclic polyimides, synthesized from hydrogenated monomers, offer a compelling alternative, providing enhanced optical transparency, lower dielectric constants, and improved solubility.[4][5] This document provides a detailed guide to the use of Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone, also known as hydrogenated 3,3',4,4'-biphenyltetracarboxylic dianhydride (H-sBPDA), as a key monomer for synthesizing these advanced alicyclic polyimides. We present validated, step-by-step protocols for the synthesis of the H-sBPDA monomer and its subsequent polymerization, along with a comprehensive overview of the resulting polymer's performance characteristics.
Introduction: The Case for Alicyclic Polyimides
Aromatic polyimides are renowned for their exceptional thermal and mechanical properties, stemming from their rigid molecular backbones and strong intermolecular charge-transfer complex (CTC) interactions.[2][3] However, these same CTC interactions are responsible for the characteristic yellow-to-brown color and high dielectric constants (typically 3.1–3.5) of aromatic polyimides, which are detrimental for applications requiring high optical clarity and rapid signal propagation.[1]
The strategic replacement of aromatic rings in the polymer backbone with saturated alicyclic structures effectively disrupts these CTC interactions.[3] The use of H-sBPDA, an alicyclic dianhydride, is a prime example of this molecular engineering approach. By eliminating the extended π-conjugation of the biphenyl moiety, polyimides derived from H-sBPDA exhibit:
-
Reduced Dielectric Constant: The removal of highly polarizable aromatic systems and the introduction of bulky, space-filling alicyclic groups increase the polymer's free volume, lowering the dielectric constant.[6] This is critical for interlayer dielectrics in integrated circuits to minimize signal delay and crosstalk.[7]
-
Enhanced Optical Transparency: The suppression of CTC formation results in colorless or near-colorless polymer films with high transparency in the visible light spectrum, making them suitable for optical films and flexible displays.[5]
-
Improved Solubility and Processability: The less rigid, non-planar structure of the alicyclic unit disrupts efficient chain packing, often leading to better solubility in common organic solvents compared to their rigid aromatic counterparts.[4][8]
This application note will guide researchers through the necessary steps to leverage H-sBPDA for the creation of high-performance alicyclic polyimides.
Monomer Synthesis: Hydrogenation of s-BPDA to H-sBPDA
The synthesis of H-sBPDA is most effectively achieved through the catalytic hydrogenation of commercially available 3,3',4,4'-biphenyltetracarboxylic dianhydride (s-BPDA). This process saturates the aromatic rings of the biphenyl core.
Causality Behind Experimental Choices:
-
Catalyst: A rhodium-on-carbon (Rh/C) catalyst is selected for its high activity and selectivity in hydrogenating aromatic rings under manageable conditions without cleaving the anhydride rings.
-
Solvent: N-methyl-2-pyrrolidone (NMP) is used as it effectively dissolves the starting s-BPDA and remains stable at the reaction temperature.
-
Pressure & Temperature: Elevated hydrogen pressure and temperature are required to overcome the aromatic stability of the biphenyl rings and drive the reaction to completion.
Protocol 2.1: Synthesis of H-sBPDA
Materials:
-
3,3',4,4'-Biphenyltetracarboxylic dianhydride (s-BPDA) (CAS: 2420-87-3)[9]
-
5% Rhodium on activated carbon (Rh/C)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Hydrogen (H₂) gas, high purity
-
Acetic Anhydride
-
Toluene
-
Nitrogen (N₂) gas, high purity
-
High-pressure autoclave reactor equipped with a magnetic stirrer and temperature controller
Procedure:
-
Reactor Setup: Add s-BPDA (1 equivalent) and NMP (approx. 10-15 mL per gram of s-BPDA) to the high-pressure autoclave.
-
Catalyst Addition: Add the 5% Rh/C catalyst (typically 5-10% by weight relative to s-BPDA).
-
Inerting: Seal the reactor and purge thoroughly with N₂ gas 3-5 times to remove all oxygen.
-
Hydrogenation: Pressurize the reactor with H₂ gas to 50-70 atm. Begin stirring and heat the reactor to 100-120 °C. Maintain these conditions for 12-24 hours, monitoring hydrogen uptake.
-
Reaction Cooldown & Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the reactor with N₂.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Rh/C catalyst.
-
Product Precipitation & Dehydration: Transfer the filtrate to a flask equipped with a Dean-Stark trap. Add acetic anhydride (3 equivalents) and toluene. Heat the mixture to reflux (140-160 °C) for 4-6 hours to cyclodehydrate any opened anhydride rings and remove water.
-
Isolation: Cool the solution to room temperature. The H-sBPDA product will precipitate. Collect the solid by filtration, wash with toluene, and dry under vacuum at 80-100 °C.
Protocol 2.2: Monomer Validation
It is critical to confirm the structure and purity of the synthesized H-sBPDA before polymerization.
-
FTIR Spectroscopy: Verify the disappearance of aromatic C-H stretching peaks (~3030-3100 cm⁻¹) and the appearance of strong aliphatic C-H stretching peaks (~2850-2950 cm⁻¹). Confirm the presence of the characteristic anhydride carbonyl peaks (~1850 cm⁻¹ and ~1780 cm⁻¹).
-
¹H NMR Spectroscopy: Confirm the absence of signals in the aromatic region (7-8.5 ppm) and the appearance of complex multiplets in the aliphatic region (1-3 ppm).
-
Melting Point: The synthesized H-sBPDA should exhibit a distinct melting point, distinguishing it from the starting s-BPDA.
Polymer Synthesis: From H-sBPDA to Alicyclic Polyimide
Alicyclic polyimides are typically synthesized via a two-step polycondensation reaction. First, the alicyclic dianhydride (H-sBPDA) reacts with an aromatic or aliphatic diamine in a polar aprotic solvent to form a soluble poly(amic acid) (PAA) precursor. Second, the PAA is converted into the final polyimide through thermal or chemical imidization, which involves a cyclodehydration reaction.
Causality Behind Experimental Choices:
-
Diamine Selection: The choice of diamine significantly impacts the final properties. Aromatic diamines like 4,4'-oxydianiline (ODA) impart good thermal stability, while fluorinated diamines can further reduce the dielectric constant and enhance solubility.
-
Solvent: A polar aprotic solvent like NMP or DMAc is essential to dissolve both monomers and the resulting PAA.
-
Two-Step Process: This method allows for the formation of a processable PAA solution, which can be cast into films or coatings before being converted to the final, often less soluble, polyimide.[10]
-
Thermal Imidization: A stepwise heating program is crucial. Initial low-temperature heating allows for solvent evaporation without film stress, while high-temperature stages ensure complete conversion to the polyimide, maximizing thermal and mechanical properties.
Protocol 3.1: Synthesis of an H-sBPDA-based Polyimide
Materials:
-
This compound (H-sBPDA) (as synthesized)
-
4,4'-Oxydianiline (ODA), sublimation purified
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Nitrogen (N₂) gas, high purity
Procedure:
-
Monomer Dissolution: In a flame-dried, three-neck flask under a slow N₂ stream, dissolve the diamine (ODA, 1 equivalent) in anhydrous NMP (to achieve a final solids concentration of 15-20% w/w). Stir until fully dissolved.
-
Polymerization to Poly(amic acid): To the stirred diamine solution, add the H-sBPDA dianhydride (1 equivalent) in small portions over 30-60 minutes. The addition is exothermic; maintain the reaction temperature at or below 25 °C using a water bath.
-
PAA Formation: Continue stirring the solution at room temperature under N₂ for 24 hours. The viscosity will increase significantly, indicating the formation of high molecular weight PAA.
-
Film Casting: Cast the viscous PAA solution onto a clean, level glass substrate using a doctor blade to achieve a uniform thickness.
-
Thermal Imidization: Place the cast film in a programmable oven with a nitrogen atmosphere. Cure using a stepwise heating program:
-
80 °C for 2 hours (to slowly evaporate the solvent)
-
150 °C for 1 hour
-
200 °C for 1 hour
-
250 °C for 1 hour
-
300 °C for 1 hour (to ensure complete imidization)
-
-
Film Removal: After cooling to room temperature, the flexible, transparent polyimide film can be carefully peeled from the glass substrate.
Protocol 3.2: Process Validation
-
Inherent Viscosity: Measure the inherent viscosity of the PAA solution (e.g., in NMP at 0.5 g/dL concentration) to confirm the achievement of a high molecular weight polymer before casting.
-
FTIR Spectroscopy: Monitor the imidization process. The PAA will show broad amide peaks. In the final polyimide film, these peaks should disappear, and characteristic imide carbonyl peaks should appear at ~1780 cm⁻¹ (asymmetric) and ~1720 cm⁻¹ (symmetric).
Sources
- 1. researchgate.net [researchgate.net]
- 2. zeusinc.com [zeusinc.com]
- 3. AROMATIC-ALICYCLIC POLYIMIDES AS ALTERNATIVE TO CONVENTIONAL STRUCTURES [ebrary.net]
- 4. Synthesis Characterization and Physicochemical Properties of Rigid Alicyclic Polyimide Films Based on Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 5,5'-Bi-2-benzofuran-1,1',3,3'-tetrone | C16H6O6 | CID 75494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone Purification
Welcome to the technical support guide for the purification of Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone, a key alicyclic dianhydride monomer. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis and purification of this compound. Our goal is to equip researchers, scientists, and drug development professionals with the expertise to achieve the high purity levels essential for downstream applications, such as high-performance polyimides.
While direct literature on this specific molecule is sparse, the principles outlined here are derived from extensive experience with structurally similar alicyclic and cycloaliphatic dianhydrides.[1][2] The methodologies are robust and widely applicable to this class of compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Purity Assessment & Impurity Identification
Question: My initial purity analysis by HPLC shows multiple peaks. What are the most likely impurities in my crude this compound?
Answer: The most common impurities in dianhydride syntheses stem from incomplete reactions or hydrolysis. Given the structure of your target molecule, the primary impurities are likely:
-
The corresponding Tetracarboxylic Acid: This is the most common impurity, formed by the hydrolysis of the anhydride rings.[3][4] Even trace amounts of water in solvents or the atmosphere can cause this. It often has a very similar retention time to the dianhydride in HPLC, making separation challenging.[3]
-
Monoanhydride/Diacid Species: Incomplete cyclization during synthesis can lead to intermediates where one anhydride ring is formed, but the other remains as a diacid.
-
Unreacted Starting Materials: Depending on the synthetic route, residual precursors may be present.
-
Solvent Adducts: Some reactive solvents used in synthesis or purification can form adducts with the dianhydride.
Troubleshooting Workflow for Impurity Identification:
Sources
Side reactions in the synthesis of HBPDA and their prevention
Technical Support Center: Synthesis of HBPDA (6FDA)
Welcome to the technical support guide for the synthesis of 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (HBPDA), also commonly known as 6FDA. This resource is designed for researchers, chemists, and materials scientists to navigate the common challenges and side reactions encountered during the multi-step synthesis of this critical monomer. Here, we address specific experimental issues in a practical, question-and-answer format, grounded in mechanistic principles and field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Purity, Yield, and Characterization Issues
Question 1: My final HBPDA product has a low and broad melting point. What are the most likely impurities causing this?
Answer: A low or broad melting point is a classic indicator of impurities. In the context of HBPDA synthesis, this is typically caused by a combination of unreacted intermediates and side-products. The most common culprits are:
-
Residual Tetra-acid (6FTA): The immediate precursor, 4,4'-(hexafluoroisopropylidene)bisphthalic acid (6FTA), is the most frequent impurity. Incomplete dehydration during the final cyclization step is the direct cause.
-
Hydrolyzed Product: HBPDA is a dianhydride and is highly susceptible to hydrolysis.[1][2][3] Exposure to atmospheric or solvent-borne moisture, even during handling or storage, will reopen the anhydride rings to form the tetra-acid (6FTA).[4] This is often the primary reason for decreasing purity over time.
-
Positional Isomers: The initial Friedel-Crafts reaction between hexafluoroacetone (HFA) and o-xylene can produce not only the desired 4,4'-linked product but also other isomers (e.g., 2,3'- or 3,3'-isomers).[5][6][7] These isomers will be carried through the synthesis, resulting in a final product mixture with different physical properties.
-
Incompletely Oxidized Intermediates: If the oxidation of 4,4'-(hexafluoroisopropylidene)bis(o-xylene) is not driven to completion, species with one, two, or three carboxylic acid groups instead of the required four will be present. These will fail to form the dianhydride structure correctly.
To confirm the identity of these impurities, we recommend using techniques such as High-Performance Liquid Chromatography (HPLC) and Fourier-Transform Infrared (FTIR) spectroscopy. In FTIR, the presence of a broad O-H stretch (around 2500-3300 cm⁻¹) and a C=O stretch for a carboxylic acid (around 1700 cm⁻¹) alongside the characteristic anhydride peaks (symmetric and asymmetric C=O stretches around 1780 and 1850 cm⁻¹) is a strong indication of tetra-acid contamination.[8]
Question 2: My overall yield is consistently low. Where are the most critical loss points in the HBPDA synthesis pathway?
Answer: Low yield can be attributed to losses at each of the three main stages of the synthesis. Understanding the causality at each step is key to optimization.
-
Step 1: Friedel-Crafts Reaction: Poor control over reaction conditions can favor the formation of undesired isomers or side products, which are then lost during purification of the intermediate, 4,4'-(hexafluoroisopropylidene)bis(o-xylene).
-
Step 2: Oxidation: This step is often the most significant point of yield loss. The oxidation of four methyl groups is a demanding reaction. Losses occur due to:
-
Incomplete Reaction: A significant portion of the starting material may remain partially oxidized.
-
Harsh Conditions: Overly aggressive oxidation can lead to the degradation of the aromatic rings, breaking down the molecule into smaller, water-soluble fragments that are lost during workup.
-
Difficult Product Isolation: The intermediate tetra-acid (6FTA) can be challenging to isolate cleanly from the oxidation mixture, especially when using potassium permanganate, which produces large amounts of manganese dioxide (MnO₂).
-
-
Step 3: Dehydration & Purification: While the dehydration reaction itself is typically high-yielding, mechanical losses during the final purification steps (recrystallization or sublimation) are common. Attempting to purify a product with a high impurity load from previous steps will invariably lead to a low recovery of high-purity HBPDA.
Below is a workflow diagram illustrating the synthesis pathway and highlighting these critical points.
Caption: HBPDA synthesis workflow with key yield loss points.
Category 2: Troubleshooting Specific Side Reactions
Question 3: Spectroscopic analysis (NMR/MS) of my product suggests the presence of isomers. How can I prevent their formation?
Answer: The formation of positional isomers is a well-known challenge in Friedel-Crafts reactions.[9][10] The root cause is that the initial electrophilic attack of the activated hexafluoroacetone on o-xylene is not perfectly regioselective. While the 4-position (para to the first methyl group) is sterically and electronically favored, attack at other positions can and does occur.
Prevention and Mitigation Strategies:
-
Strict Temperature Control: Friedel-Crafts reactions are often sensitive to temperature. Running the initial alkylation at the lowest possible temperature that still allows for a reasonable reaction rate can significantly enhance selectivity for the thermodynamically favored 4,4'-isomer.
-
Catalyst Choice and Concentration: While hydrogen fluoride (HF) is commonly used, exploring other Lewis acid catalysts and optimizing their concentration may improve regioselectivity. However, HF is often chosen for its efficacy in this specific transformation.[11]
-
Purification of the Intermediate: It is far more effective to remove isomeric impurities at the 4,4'-(hexafluoroisopropylidene)bis(o-xylene) stage than from the final HBPDA product. This intermediate is a crystalline solid and can be purified effectively by recrystallization from a suitable solvent system (e.g., alkanes or alcohol/water mixtures). A sharp melting point for this intermediate is a good indicator of isomeric purity before proceeding to the oxidation step.
The diagram below illustrates the desired reaction versus a potential isomeric side reaction.
Caption: Formation of desired 4,4'-isomer vs. an undesired positional isomer.
Question 4: My final product is contaminated with the tetra-acid (6FTA), even after the dehydration step. How can I ensure complete conversion and prevent hydrolysis?
Answer: This is a two-part problem: ensuring the initial reaction goes to completion and then preventing the reverse reaction (hydrolysis).
Part A: Driving the Dehydration to Completion
The conversion of 6FTA to HBPDA is an equilibrium reaction. To drive it towards the product side, the water generated must be effectively removed.
-
Thermal Dehydration: Simply heating the 6FTA is one method. The temperature must be high enough (typically >180 °C) to facilitate cyclization and vaporize the water.[2]
-
Azeotropic Distillation: A more controlled and efficient method is to use a chemical dehydrating agent in a solvent that forms an azeotrope with water. A common and effective method involves refluxing the 6FTA with acetic anhydride in a high-boiling solvent like xylene or toluene.[8][11][12] The acetic anhydride consumes the water, and any remaining water can be removed azeotropically.
Part B: Preventing Hydrolysis
Hydrolysis is the reaction of the anhydride with water to form the dicarboxylic acid.[1][3][13] This is a significant issue for HBPDA.
Caption: Equilibrium between HBPDA and its hydrolyzed form, 6FTA.
Prevention Protocol:
-
Use Anhydrous Conditions: Ensure all solvents and reagents for the final dehydration step are rigorously dried. All glassware should be flame-dried or oven-dried immediately before use.
-
Inert Atmosphere: Conduct the reaction and subsequent workup (filtration, washing) under an inert atmosphere (e.g., dry Nitrogen or Argon) to minimize contact with atmospheric moisture.
-
Proper Washing: When washing the crude HBPDA product, use anhydrous, non-protic solvents. Avoid alcohols or water.
-
Drying and Storage: Dry the final product thoroughly under vacuum at an elevated temperature (e.g., 80-100 °C) for an extended period (12-24 hours).[4] Store the purified, dry HBPDA in a desiccator or glovebox under an inert atmosphere.[14]
Protocols and Data
Table 1: Recommended Reaction Parameters for HBPDA Synthesis
| Step | Reaction | Key Reactants | Catalyst / Reagent | Typical Solvent | Temperature (°C) | Time (h) |
| 1 | Friedel-Crafts Alkylation | Hexafluoroacetone, o-Xylene | Hydrogen Fluoride (HF) | None (HF is solvent) | 0 - 20 | 4 - 8 |
| 2 | Oxidation | 4,4'-...bis(o-xylene) | Potassium Permanganate | Pyridine / Water | 90 - 130[12] | 2 - 6 |
| 3 | Dehydration/Cyclization | Tetra-acid (6FTA) | Acetic Anhydride | Xylene[12] | 130 - 145 (Reflux) | 4 - 6 |
Protocol: Purification of Crude HBPDA by Recrystallization
This protocol is designed to remove the common impurities discussed, particularly the tetra-acid (6FTA).
Materials:
-
Crude HBPDA
-
Acetic Anhydride (reagent grade)
-
Acetic Acid (glacial) or Toluene (anhydrous)
-
Anhydrous Toluene or Hexane for washing
-
Flask with reflux condenser and nitrogen inlet
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Setup: Assemble flame-dried glassware under a positive pressure of dry nitrogen.
-
Dissolution: Place the crude HBPDA in the flask. Add a minimal amount of a solvent mixture, such as acetic acid/acetic anhydride (e.g., 2:1 v/v) or toluene/acetic anhydride, to dissolve the solid at an elevated temperature.[11] The acetic anhydride will help convert any residual tetra-acid back into the dianhydride.
-
Heating: Heat the mixture to reflux with stirring until all solids are dissolved.
-
Cooling & Crystallization: Slowly cool the solution to room temperature, and then further cool in an ice bath to maximize crystal formation. Pure HBPDA should precipitate as a white crystalline solid.
-
Filtration: Quickly filter the crystals using a Buchner funnel. It is crucial to minimize exposure to air. A Schlenk-type filtration apparatus under an inert atmosphere is ideal.
-
Washing: Wash the collected crystals sparingly with a cold, anhydrous, non-polar solvent like toluene or hexane to remove residual solvent and any soluble impurities.
-
Drying: Transfer the purified crystals to a vacuum oven and dry at 80-100°C for at least 15 hours to remove all residual solvents.[4]
-
Storage: Immediately transfer the dry, pure HBPDA to a sealed container inside a desiccator or an inert atmosphere glovebox.
References
- Hydrolysis of phthalic and 3,6-dimethylphthalic anhydrides. Journal of the Chemical Society, Perkin Transactions 2. ()
- Kinetic Study of the Hydrolysis of Phthalic Anhydride and Aryl Hydrogen Phthalates. The Journal of Organic Chemistry. ()
- The Science Behind HBPDA: Properties and Synthesis Pathways. NINGBO INNO PHARMCHEM CO.,LTD. ()
- Phthalic anhydride - Wikipedia. ()
- Phthalic anhydride hydrolysis is a chemical process that is commonly used in the production of various products in the chemical industry. News. ()
- Phthalic anhydride - Sciencemadness Wiki. ()
- Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. ()
- 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride - Wikipedia. ()
- Purification of 4,4'-biphenyldicarboxylic acid.
- Synthetic method of 4,4'-(hexafluoroisopropylidene)diphthalic anhydride.
- Process for purification of benzophenone tetracarboxylic dianhydride.
- Synthesis and Properties of Copolyimides Derived from Isometric Biphenyltetracarboxylic Dianhydrides (a-BPDA and i-BPDA) and Oxydiphthalic Dianhydride (ODPA) with 4,4'-Oxydianiline (4,4'-ODA).
- Synthesis and Properties of Soluble Aromatic Polyimides from 2,2-Bis(3,4-dicarboxyphenoxy)-1,1-binaphthyl Dianhydride. Journal of Polymer Science Part A: Polymer Chemistry. ()
- EAS Reactions (3)
- Bioanalytical Method Development: Isomers. BioPharma Services. ()
- Isomeric Effects in Lithium Dihydropyridinate Chemistry: The Privileged Status of the tert‐Butyl Isomer. PubMed Central. ()
Sources
- 1. Hydrolysis of phthalic and 3,6-dimethylphthalic anhydrides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Phthalic anhydride - Wikipedia [en.wikipedia.org]
- 3. Phthalic anhydride hydrolysis is a chemical process that is commonly used in the production of various products in the chemical industry - News - Zibo Anquan Chemical Chemical Co., - Anquan Chemical [zbaqchem.com]
- 4. US3356691A - Process for purification of benzophenone tetracarboxylic dianhydride - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. biopharmaservices.com [biopharmaservices.com]
- 7. Isomeric Effects in Lithium Dihydropyridinate Chemistry: The Privileged Status of the tert‐Butyl Isomer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride - Wikipedia [en.wikipedia.org]
- 12. CN106349200A - Synthetic method of 4,4'-(hexafluoroisopropylidene)diphthalic anhydride - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. nbinno.com [nbinno.com]
Technical Support Center: Mastering Molecular Weight Distribution in HBPDA-Based Polyimide Synthesis
Welcome to the technical support center for the synthesis of polyimides based on 3,3',4,4'-biphenyltetracarboxylic dianhydride (HBPDA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to precisely control the molecular weight (MW) and molecular weight distribution (MWD) of your HBPDA-based polyimides, critical parameters that dictate the final material properties.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of HBPDA-based polyimides, providing explanations for the underlying causes and actionable solutions.
Problem 1: Low Molecular Weight of the Final Polyimide
Q: My final HBPDA-based polyimide consistently exhibits a low molecular weight, leading to brittle films and poor mechanical properties. What are the likely causes and how can I increase the molecular weight?
A: Achieving a high molecular weight is fundamental for robust polyimide properties.[1] Several factors during the initial poly(amic acid) (PAA) synthesis can lead to a low molecular weight in the final polyimide.
Underlying Causes and Solutions:
-
Monomer Stoichiometry Imbalance: The most critical factor for achieving high molecular weight in step-growth polymerization is maintaining a precise 1:1 molar ratio of the dianhydride (HBPDA) and the diamine. Any deviation from this ratio will limit the chain growth.
-
Solution: Accurately weigh high-purity monomers. It is often beneficial to add the solid dianhydride to a solution of the diamine to minimize side reactions of the highly reactive dianhydride.[1]
-
-
Presence of Impurities: Water and other protic impurities in the solvent or monomers can react with the dianhydride, upsetting the stoichiometry and capping the growing polymer chains.[1]
-
Solution: Use anhydrous solvents and ensure monomers are thoroughly dried before use. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent atmospheric moisture contamination.
-
-
Low Monomer Concentration: The forward reaction (polymerization) is bimolecular, while the reverse reaction (depolymerization) is unimolecular. Therefore, higher monomer concentrations favor the formation of high molecular weight PAA.[1]
-
Solution: Increase the solids content of your reaction mixture. Typical concentrations for PAA synthesis range from 10-25 wt%.
-
-
Suboptimal Reaction Temperature: The initial polycondensation reaction to form the PAA is typically carried out at or below room temperature. Excessively high temperatures can promote side reactions and the reversibility of the amic acid formation, leading to a broader MWD and potentially lower average MW.
-
Solution: Maintain a low and controlled temperature during the initial mixing of monomers, typically between 0°C and room temperature.
-
-
Order of Monomer Addition: The order in which monomers are added can significantly impact the final molecular weight.
-
Solution: The recommended practice is to add the solid dianhydride (HBPDA) portion-wise to a stirred solution of the diamine. This method ensures that the highly reactive dianhydride preferentially reacts with the diamine rather than with trace impurities in the solvent.[1]
-
Experimental Protocol for High Molecular Weight HBPDA-based Poly(amic acid) Synthesis:
-
Thoroughly dry the HBPDA and the chosen aromatic diamine under vacuum at an appropriate temperature (e.g., 120°C for HBPDA, specific temperature depends on the diamine) for at least 12 hours.
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine in an anhydrous polar aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)) to the desired concentration (e.g., 15 wt% solids).
-
Cool the diamine solution to 0-5°C using an ice bath.
-
Slowly add the stoichiometric amount of solid HBPDA powder to the stirred diamine solution in small portions over 30-60 minutes.
-
After the complete addition of HBPDA, allow the reaction mixture to slowly warm to room temperature and continue stirring under a nitrogen atmosphere for 12-24 hours. The viscosity of the solution should increase significantly, indicating the formation of high molecular weight PAA.
Problem 2: Broad or Bimodal Molecular Weight Distribution
Q: My GPC results show a broad or even bimodal molecular weight distribution for my HBPDA-based polyimide. What causes this and how can I achieve a narrower MWD?
A: A broad or bimodal MWD suggests a lack of control during polymerization or imidization, often due to competing side reactions or non-uniform reaction conditions.
Underlying Causes and Solutions:
-
Inhomogeneous Reaction Mixture: If the dianhydride does not dissolve immediately and reacts locally, it can lead to regions with different monomer concentrations, resulting in a broad MWD.[1]
-
Solution: Ensure vigorous and efficient stirring throughout the addition of the dianhydride. Adding the dianhydride as a fine powder can also improve its dissolution rate.
-
-
Side Reactions: The reaction of the dianhydride with water or other impurities can lead to the formation of oligomers with carboxylic acid end groups, which cannot further polymerize, thus broadening the MWD.[1]
-
Solution: As mentioned previously, stringent control over the purity of monomers and solvents is essential.
-
-
Reversibility of Poly(amic acid) Formation: The formation of PAA is an equilibrium reaction. If the PAA solution is stored for a prolonged period, especially at elevated temperatures, depolymerization can occur, leading to a decrease in the average MW and a broadening of the MWD.[1]
-
Solution: It is best to proceed with the imidization step shortly after the PAA synthesis is complete. If storage is necessary, it should be done at low temperatures (e.g., in a refrigerator).
-
-
Incomplete Imidization: A mixture of fully imidized, partially imidized, and unreacted PAA chains will naturally result in a very broad MWD.
-
Solution: Ensure the imidization process (thermal or chemical) is carried out to completion. This can be monitored by techniques like Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the amic acid peaks and the appearance of the characteristic imide peaks.[2]
-
Workflow for Achieving a Narrow Molecular Weight Distribution:
Caption: Workflow for achieving a narrow MWD in HBPDA-based polyimide synthesis.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis and characterization of HBPDA-based polyimides.
1. What is the typical two-step synthesis process for HBPDA-based polyimides?
The most common method is a two-step process.[1] The first step is the polycondensation of HBPDA with an aromatic diamine in a polar aprotic solvent at a low temperature to form a soluble poly(amic acid) (PAA) precursor. The second step is the cyclodehydration (imidization) of the PAA to the final polyimide, which can be achieved either by thermal treatment or by chemical methods.
2. How does thermal imidization affect the molecular weight of my HBPDA-based polyimide?
Thermal imidization involves heating the PAA solution or film to high temperatures (typically up to 300-350°C) to drive the cyclization reaction. During the initial stages of heating (around 100-150°C), a temporary decrease in molecular weight can be observed. This is due to the reversibility of the amic acid linkage, where some chains may break.[1] As the temperature increases further, the end groups of these shorter chains can react, leading to an increase in the overall molecular weight of the final, fully imidized polymer.[1] A carefully controlled, staged heating protocol is crucial for achieving a high degree of imidization and optimal final molecular weight.[1]
3. What are the advantages and disadvantages of chemical imidization compared to thermal imidization for controlling MWD?
Chemical imidization is performed at lower temperatures using dehydrating agents (like acetic anhydride) and a catalyst (like pyridine or triethylamine).
-
Advantages: It can sometimes lead to a higher degree of imidization at lower temperatures and may be more suitable for producing polyimide powders. It can also potentially result in a narrower MWD if the reaction is well-controlled.
-
Disadvantages: The reagents used for chemical imidization can be difficult to remove completely and may introduce impurities. The precipitation of the polyimide from the reaction mixture can sometimes be incomplete, leading to a lower yield and potentially a broader MWD.[1]
4. How can I accurately determine the molecular weight and MWD of my HBPDA-based polyimide?
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of polymers.
| Parameter | Description | Significance |
| Mn | Number-average molecular weight | More sensitive to the presence of low molecular weight species. |
| Mw | Weight-average molecular weight | More sensitive to the presence of high molecular weight species. |
| PDI | Polydispersity Index (Mw/Mn) | A measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample, while higher values indicate a broader distribution. For step-growth polymerization, a PDI of around 2.0 is often expected. |
GPC Experimental Considerations:
-
Solvent: A suitable solvent that completely dissolves the polyimide is required. For many HBPDA-based polyimides, this may require polar aprotic solvents like NMP or DMAc, often with the addition of salts like LiBr to suppress aggregation.[3]
-
Calibration: The GPC system must be calibrated with polymer standards of known molecular weight (e.g., polystyrene or poly(methyl methacrylate)).
-
Sample Preparation: Samples should be dissolved at a low concentration (typically 1-2 mg/mL) and filtered through a fine-pored filter (e.g., 0.2 µm) to remove any particulate matter before injection.[4]
5. Can I control the molecular weight of my HBPDA-based polyimide by adjusting the monomer ratio?
Yes, intentionally creating a slight stoichiometric imbalance is a common method to control the molecular weight of step-growth polymers. By adding a small excess of one monomer, the polymerization will cease once the other monomer is completely consumed, resulting in a lower average molecular weight. This technique is often used to produce oligomers with reactive end-groups. The relationship between the stoichiometric ratio and the degree of polymerization is described by the Carothers equation.
References
Sources
Troubleshooting low yield in Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone polymerization
Welcome to the technical support resource for the polymerization of Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone, also known as dicyclohexyl-3,4,3',4'-tetracarboxylic dianhydride (HBPDA). This guide is designed for researchers, scientists, and professionals in drug development and materials science. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve high-yield, high-molecular-weight polyimides from this versatile alicyclic dianhydride.
Section 1: Troubleshooting Guide - Addressing Low Yield and Other Common Issues
This section is formatted as a direct Q&A to address specific problems you may encounter during your polymerization experiments.
Question 1: Why is my polymer yield consistently low after precipitation?
A low yield of the final polyimide can be attributed to several factors throughout the polymerization and workup process. The most common culprits are related to monomer stoichiometry, purity, and reaction equilibrium.
-
Monomer Impurities: The presence of monofunctional impurities in either the HBPDA dianhydride or the diamine will act as chain terminators, preventing the formation of high molecular weight polymer and thus reducing the yield of precipitated polymer. Water is a particularly detrimental impurity as it hydrolyzes the dianhydride to its tetracarboxylic acid form, which is much less reactive.[1][2]
-
Incorrect Stoichiometry: The synthesis of high molecular weight poly(amic acid) is highly dependent on a precise 1:1 molar ratio of dianhydride to diamine.[3] An excess of either monomer will limit the degree of polymerization. It is a common practice to add a slight excess of the dianhydride to compensate for any moisture present in the reaction medium.[1]
-
Incomplete Precipitation: The choice of anti-solvent for precipitation is crucial. If the polymer has some solubility in the chosen anti-solvent, the yield will be compromised. Methanol is a common choice for precipitating polyimides from their reaction solvent.[4]
-
Premature Precipitation: If the poly(amic acid) intermediate precipitates from the reaction solution before high molecular weight is achieved, the final yield will be low. This can be caused by a poor choice of solvent or too high a monomer concentration.
Question 2: My poly(amic acid) solution viscosity is very low, and the resulting polyimide film is brittle. What is the likely cause?
Low solution viscosity is a strong indicator of low molecular weight poly(amic acid) formation. Brittle films are a direct consequence of short polymer chains. The root causes are often the same as those for low yield:
-
Moisture Contamination: This is the most frequent cause. Water in the solvent or adsorbed onto the monomers will hydrolyze the HBPDA, upsetting the stoichiometry and preventing chain growth.[2] The use of anhydrous solvents and thoroughly dried monomers is critical.
-
Reaction Equilibrium: The formation of poly(amic acid) is a reversible reaction.[1] If the reaction conditions (e.g., low monomer concentration) favor the reverse reaction, the equilibrium will shift towards the monomers, resulting in low molecular weight. Conducting the polymerization at a higher monomer concentration (typically 10-20 wt%) can help drive the reaction toward the polymer.[5]
-
Monomer Reactivity: The reactivity of the diamine plays a significant role. Diamines with electron-withdrawing groups are less nucleophilic and will react more slowly, potentially leading to lower molecular weight if the reaction time is insufficient.[6] A recent study showed successful polymerization of HBPDA with various diamines in N,N-dimethylacetamide (DMAc) with a reaction time of 48 hours at room temperature.[5]
Question 3: I observe gelation or the formation of an insoluble precipitate during the polymerization reaction. What should I do?
Gelation or insolubility of the poly(amic acid) is a known issue, especially when targeting very high molecular weights or using certain monomer combinations.
-
Solvent Choice: The solvent must be able to maintain the poly(amic acid) in solution. Dipolar aprotic solvents like N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP), or N,N-dimethylformamide (DMF) are standard choices for polyimide synthesis.[7][8] If your polymer is precipitating, you may need to switch to a solvent with a higher dissolving power for your specific system.
-
Monomer Concentration: Too high a concentration can lead to chain entanglement and gelation. A typical starting point is a solids content of 10-15 wt%.[4] If you are experiencing gelation, try reducing the monomer concentration.
-
Side Reactions: In some cases, side reactions can lead to crosslinking and gelation. This is less common in the standard two-step poly(amic acid) synthesis but can be influenced by impurities.
Troubleshooting Decision Workflow
Here is a simple workflow to help diagnose issues with your HBPDA polymerization:
Caption: A decision tree for troubleshooting common HBPDA polymerization issues.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for HBPDA polymerization?
Dipolar aprotic solvents are the most suitable. N,N-dimethylacetamide (DMAc) has been successfully used to synthesize high molecular weight polyimides from HBPDA.[5] Other common solvents for polyimide synthesis include N-methyl-2-pyrrolidone (NMP) and N,N-dimethylformamide (DMF).[7][8] It is crucial to use anhydrous grades of these solvents, as any water content will negatively impact the polymerization.[2]
Q2: What is the typical procedure for polyimide synthesis from HBPDA?
The most common method is the two-step synthesis:[2][8]
-
Poly(amic acid) Formation: The HBPDA dianhydride and the chosen diamine are reacted in a 1:1 molar ratio in a dry, polar aprotic solvent (like DMAc) under an inert atmosphere (e.g., nitrogen) at room temperature. The reaction is typically stirred for 24-48 hours to form a viscous poly(amic acid) solution.[4][5]
-
Imidization: The poly(amic acid) precursor is then converted to the final polyimide. This can be achieved by:
-
Thermal Imidization: The poly(amic acid) solution is cast into a film and then heated through a staged temperature program, often up to 250-350°C, to drive off the solvent and the water formed during the cyclization reaction.[1]
-
Chemical Imidization: A dehydrating agent (like acetic anhydride) and a catalyst (like pyridine) are added to the poly(amic acid) solution. This method can be performed at lower temperatures.[2]
-
Q3: How can I confirm that my HBPDA monomer is pure enough for polymerization?
Vendor specifications usually provide a purity level (e.g., >95%).[9] However, since dianhydrides are moisture-sensitive, it is good practice to purify them before use, especially if the container has been opened previously. A common purification method is recrystallization from a suitable solvent. For characterization, you can use:
-
FT-IR Spectroscopy: To confirm the presence of the characteristic anhydride carbonyl peaks (typically around 1850 cm⁻¹ and 1780 cm⁻¹).
-
NMR Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and the absence of impurities.[7]
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
Q4: What are the advantages of using an alicyclic dianhydride like HBPDA over aromatic dianhydrides?
Polyimides derived from alicyclic dianhydrides like HBPDA often exhibit a different set of properties compared to their fully aromatic counterparts:
-
Improved Optical Transparency: The absence of charge-transfer complex formation, which is common in aromatic polyimides, leads to colorless or very pale-colored films with high transparency in the visible spectrum.[1][10]
-
Enhanced Solubility: The non-planar, saturated ring structures of HBPDA disrupt chain packing, which often leads to better solubility in organic solvents.[1][11]
-
Lower Dielectric Constant: The reduced polarity and increased free volume can result in a lower dielectric constant, which is advantageous for microelectronics applications.[10]
However, a trade-off can be a reduction in thermal stability (lower glass transition temperature and decomposition temperature) compared to polyimides made from rigid aromatic dianhydrides.[7]
Section 3: Protocols and Characterization
Protocol 1: Synthesis of Poly(amic acid) from HBPDA and 4,4'-Oxydianiline (ODA)
This protocol is adapted from established procedures for polyimide synthesis.[4][5]
Materials:
-
This compound (HBPDA), purified and dried
-
4,4'-Oxydianiline (ODA), purified and dried
-
Anhydrous N,N-dimethylacetamide (DMAc)
-
Dry nitrogen gas
-
Three-neck round-bottom flask with a mechanical stirrer and nitrogen inlet/outlet
Procedure:
-
In a flame-dried three-neck flask under a positive pressure of nitrogen, add the diamine (e.g., ODA, 1 equivalent).
-
Add enough anhydrous DMAc to achieve the desired final monomer concentration (e.g., 15 wt% solids). Stir until the diamine is fully dissolved.
-
Slowly add the solid HBPDA dianhydride (1 equivalent) to the stirred diamine solution in portions over 30 minutes. Ensure that the temperature does not significantly increase.
-
Continue to stir the reaction mixture vigorously at room temperature under a nitrogen atmosphere for 48 hours. The solution should become noticeably viscous as the poly(amic acid) forms.
-
The resulting viscous poly(amic acid) solution is now ready for characterization or for conversion to polyimide via thermal or chemical imidization.
Characterization Data Interpretation
The successful synthesis of the poly(amic acid) and its subsequent conversion to polyimide can be monitored using FT-IR spectroscopy.
| Polymer Stage | Key FT-IR Peaks (cm⁻¹) | Interpretation |
| Poly(amic acid) | ~3300 (N-H, O-H stretch) | Presence of amide and carboxylic acid groups. |
| ~1720 (C=O stretch, acid) | Carboxylic acid carbonyl. | |
| ~1660 (C=O stretch, amide I) | Amide carbonyl. | |
| ~1540 (N-H bend, amide II) | Amide N-H bond. | |
| Polyimide | ~1780 (C=O, asym. stretch) | Imide ring carbonyl. |
| ~1720 (C=O, sym. stretch) | Imide ring carbonyl. | |
| ~1370 (C-N stretch) | Imide C-N bond. | |
| ~720 (Imide ring deformation) | Characteristic imide ring peak. | |
| Disappearance of amide and acid peaks | Indicates successful cyclization (imidization). |
Table based on general polyimide characterization principles.[5]
Polymerization and Imidization Workflow
Sources
- 1. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis Characterization and Physicochemical Properties of Rigid Alicyclic Polyimide Films Based on Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride [mdpi.com]
- 3. Effects of resin hydrophilicity on water sorption and changes in modulus of elasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. calpaclab.com [calpaclab.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Optimization of imidization temperature for HBPDA polyimides
Welcome to the technical support resource for the synthesis and processing of HBPDA-based polyimides. This guide is designed for researchers, scientists, and engineers working with these advanced materials. Proper thermal processing is paramount to achieving the desired high-performance characteristics of polyimides. The imidization temperature profile, in particular, is the most critical variable influencing the final mechanical, thermal, and electrical properties of the polymer.
This center provides in-depth, experience-driven answers to common challenges encountered during the thermal curing of 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (HBPDA) based polyimides.
Troubleshooting Guide
This section addresses specific problems in a question-and-answer format, providing not just a solution, but the scientific reasoning behind it.
Q1: Why is my final HBPDA polyimide film brittle and cracking easily?
Answer:
Brittleness in the final polyimide film is a classic symptom of suboptimal thermal curing, which can stem from two primary causes: incomplete imidization or molecular weight degradation.
-
Incomplete Imidization: If the curing temperature is too low or the hold time is too short, the conversion from the poly(amic acid) (PAA) precursor to the fully cyclized polyimide will be incomplete. The remaining amic acid groups disrupt the polymer chain packing and act as stress concentration points, leading to a brittle material. The process of converting PAA to polyimide is a cyclization reaction that releases water; this process requires sufficient thermal energy to proceed to completion.[1][2]
-
Molecular Weight Degradation: Paradoxically, an incorrect heating profile can also lower the polymer's molecular weight. During the initial heating phases (around 100-150°C), the imidization reaction is in equilibrium with the reverse reaction (hydrolysis) and a chain scission reaction where amic acid groups can revert to anhydride and amine end-groups.[3] If the temperature is increased too rapidly, the solvent and water byproducts can be trapped, promoting hydrolysis and preventing the end-groups from repolymerizing, thus reducing the overall molecular weight and mechanical strength.[3]
Troubleshooting Steps:
-
Implement a Staged Curing Protocol: Avoid ramping directly to the final cure temperature. A multi-stage process allows for the gentle removal of solvent and the water byproduct of imidization. A typical cycle involves sequential holds at temperatures such as 100°C, 200°C, and a final cure at 300°C or higher, with each stage lasting for approximately one hour.[3]
-
Verify Degree of Imidization (DOI): Use Fourier Transform Infrared (FTIR) Spectroscopy to analyze your film. The disappearance of PAA-related peaks (e.g., amide C=O at ~1660 cm⁻¹) and the appearance of characteristic imide peaks (e.g., asymmetric C=O stretch at ~1780 cm⁻¹, symmetric C=O stretch at ~1720 cm⁻¹, and C-N stretch at ~1370 cm⁻¹) confirms imidization.[2][4]
-
Control Heating Rate: A slow, controlled heating rate (e.g., 2-5 °C/min) between stages is crucial to prevent thermal shock and ensure volatiles can escape without creating voids or internal stresses.[5]
Q2: My polyimide film is dark brown/amber, but I need higher optical transparency. How can I control the color?
Answer:
The characteristic color of polyimide films is primarily due to the formation of Charge-Transfer Complexes (CTCs) between adjacent polymer chains.[1] A CTC is an electronic interaction between an electron-donor part of one chain and an electron-acceptor part of another. While inherent to the polyimide structure, the extent of CTC formation is highly dependent on the final curing temperature.
Higher imidization temperatures increase polymer chain mobility, allowing for more efficient chain packing. This brings the donor and acceptor moieties closer together, significantly increasing the extent of CTC formation and resulting in a darker, less transparent film.[1]
Troubleshooting Steps:
-
Optimize the Final Cure Temperature: This is a balancing act. You need a temperature high enough for complete imidization but low enough to minimize excessive CTC formation. For HBPDA-based systems, which are often designed for better transparency, experiment with final cure temperatures in the 250°C to 350°C range.
-
Characterize Transparency vs. Imidization: Create a series of films cured at different final temperatures (e.g., 250°C, 280°C, 300°C, 320°C). Analyze each for:
-
Degree of Imidization (DOI): via FTIR spectroscopy.
-
Optical Transmittance: via UV-Vis spectroscopy. The transmittance should decrease as the curing temperature increases.[1]
-
This allows you to identify the lowest possible temperature that still provides a fully imidized, mechanically robust film.
-
-
Consider Chemical Catalysis: For applications requiring very low-temperature processing, chemical imidization using agents like imidazole can promote a high degree of imidization at temperatures as low as 200°C, which can help preserve optical properties.[6]
Q3: The electrical properties (e.g., dielectric strength) of my film are inconsistent. Could the imidization temperature be the cause?
Answer:
Absolutely. The imidization temperature has a profound and sometimes counterintuitive effect on electrical properties. While mechanical and thermal properties generally improve and then plateau with increasing cure temperature, electrical properties often show an optimal peak at a specific temperature.[1][7]
-
Below the Optimum Temperature: Incomplete imidization leaves residual poly(amic acid) and trapped water molecules. These polar groups and mobile ions (like H⁺ protons from unreacted PAA) increase DC conductivity and dielectric loss while reducing the dielectric breakdown strength.[8]
-
At the Optimum Temperature: The film reaches maximum imidization and density, with minimal residual volatiles. This results in the lowest charge carrier density and mobility, providing the highest insulation quality (lowest conductivity and highest breakdown field). For some high-performance polyimides like BPDA-PDA, this optimum has been identified at 400°C.[8]
-
Above the Optimum Temperature: While the DOI may not change, other phenomena can occur. Excessive heat can begin to cause slight thermal degradation or "desimidization," breaking some imide rings and creating free charges that degrade electrical performance.[8] Furthermore, increased CTC formation at very high temperatures can also negatively impact high-field electrical characteristics.[1]
Troubleshooting Steps:
-
Systematic Curing Study: Prepare films cured at a range of temperatures around the expected optimum (e.g., 300°C, 350°C, 400°C, 450°C).
-
Correlate Physical and Electrical Data: For each film, measure the DOI (FTIR), Tg (DSC/DMA), and key electrical parameters (DC conductivity, dielectric constant, and breakdown voltage).
-
Identify the Optimum: Plot the electrical performance metric (e.g., breakdown field) against the final cure temperature. This will reveal the peak temperature that provides the best compromise between high imidization and minimal degradation, ensuring consistent, high-quality dielectric performance.[8]
Frequently Asked Questions (FAQs)
What is the fundamental chemical transformation during imidization?
Imidization is a thermally driven cyclodehydration reaction. The precursor polymer, poly(amic acid), which contains flexible amide and carboxylic acid linkages, undergoes an intramolecular ring-closure. A molecule of water is eliminated, forming the rigid, stable five-membered imide ring.
Caption: The conversion of Poly(amic acid) to Polyimide.
What is a recommended multi-stage thermal curing profile for HBPDA polyimides?
While the exact profile must be optimized for your specific formulation and film thickness, a robust starting point is a multi-stage ramp-and-hold protocol. This method ensures that solvent evaporation and the imidization reaction occur in a controlled manner.[3]
Caption: A typical multi-stage thermal curing workflow.
| Stage | Temperature Range (°C) | Purpose |
| Soft Bake | 80 - 100 | Gentle removal of the bulk NMP or DMAc solvent.[3] |
| Intermediate Hold | 150 - 250 | Primary imidization begins; gradual removal of water byproduct.[5] |
| Final Cure (Hard Bake) | >300 (up to 400) | Drives imidization to completion; allows chain rearrangement for optimal properties.[8][9] |
| Heating/Cooling Rate | 2 - 5 °C/min | Prevents thermal stress and defect formation.[5] |
How do I develop a troubleshooting strategy for poor film quality?
A logical, step-by-step approach is essential. Start by characterizing the deficient film to identify the root cause, then adjust the process parameters accordingly.
Caption: A decision tree for troubleshooting film quality.
Experimental Protocols
Protocol 1: Step-Wise Thermal Imidization of HBPDA-based PAA Film
This protocol provides a baseline for converting a cast poly(amic acid) solution into a high-quality polyimide film.
-
Preparation: Cast the PAA solution (in NMP or DMAc) onto a clean, level glass substrate using a doctor blade to achieve a uniform wet thickness.
-
Solvent Removal (Soft Bake): Place the cast film in a level, vented oven or on a hot plate at 80°C for 1-2 hours to slowly remove the majority of the solvent.
-
Staged Curing: Transfer the film into a programmable vacuum or nitrogen-purged oven. Execute the following thermal cycle:
-
Ramp from 80°C to 150°C at a rate of 3°C/minute.
-
Hold at 150°C for 60 minutes.
-
Ramp from 150°C to 250°C at a rate of 3°C/minute.
-
Hold at 250°C for 60 minutes.
-
Ramp from 250°C to the final cure temperature (e.g., 350°C) at 2.5°C/minute.[5]
-
Hold at the final temperature for 60 minutes.
-
-
Cooling: Allow the film to cool slowly and controllably (at a rate of <5°C/minute) to below 100°C before removing it from the oven to prevent thermal stress.
-
Film Removal: The final polyimide film can often be removed from the glass substrate by immersion in warm water.
Protocol 2: Verification of Imidization Degree using ATR-FTIR
This protocol describes how to use Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy to quantify the degree of imidization (DOI).
-
Sample Preparation: Obtain a small, representative piece of your cured polyimide film. Ensure the surface is clean and free of debris.
-
Acquire Spectrum: Press the film firmly against the ATR crystal (e.g., diamond or germanium) and acquire the infrared spectrum over a range of 4000 to 650 cm⁻¹.
-
Peak Identification: Identify the key absorption bands:[2][4]
-
Imide C-N stretch: ~1370 cm⁻¹
-
Aromatic C-C stretch (Internal Standard): ~1500 cm⁻¹ (This peak is used for normalization as its intensity does not change during imidization).[2]
-
Amide C=O stretch (PAA): ~1660 cm⁻¹ (Should be absent or minimal in a fully cured film).
-
-
Calculate Degree of Imidization (DOI): The DOI can be calculated by comparing the ratio of the imide peak to the internal standard peak for a given sample against a fully cured reference sample.[2]
-
First, create a reference film cured at a high temperature for an extended period (e.g., 400°C for 2 hours) to assume ~100% imidization.
-
Calculate the peak height ratio (R) for each sample: R = Height(1370 cm⁻¹) / Height(1500 cm⁻¹).
-
Calculate the DOI: DOI (%) = (R_sample / R_reference) * 100 .
-
-
Interpretation: A DOI value approaching 100% indicates a successful and complete curing process.
References
- Source: Google Cloud AI Search (from a source on polymer science)
-
Title: A Universal Study on the Effect Thermal Imidization Has on the Physico-Chemical, Mechanical, Thermal and Electrical Properties of Polyimide for Integrated Electronics Applications Source: MDPI URL: [Link]
-
Title: FT-IR spectra of 4 series polyimide corresponding to verification of imidization Source: ResearchGate URL: [Link]
-
Title: FTIR spectra of the PI films (a) treated with thermal imidization; (b)... Source: ResearchGate URL: [Link]
-
Title: A Universal study on the effect thermal imidization has on the physico-chemical, mechanical, thermal and electrical properties of polyimide for integrated electronics applications Source: UL Research Repository URL: [Link]
-
Title: Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review Source: VTechWorks URL: [Link]
-
Title: High-Bonding-Strength Polyimide Films Achieved via Thermal Management and Surface Activation Source: PMC - NIH URL: [Link]
-
Title: A Universal Study on the Effect Thermal Imidization Has on the Physico-Chemical, Mechanical, Thermal and Electrical Properties of Polyimide for Integrated Electronics Applications Source: ResearchGate URL: [Link]
-
Title: A Universal Study on the Effect Thermal Imidization Has on the Physico-Chemical, Mechanical, Thermal and Electrical Properties of Polyimide for Integrated Electronics Applications Source: NIH URL: [Link]
-
Title: Two-Dimensional Fourier Transform Infrared (FT-IR) Correlation Spectroscopy Study of the Imidization Reaction from Polyamic Acid to Polyimide Source: Semantic Scholar URL: [Link]
-
Title: Preparation of HBPDA–PI resins Source: ResearchGate URL: [Link]
-
Title: Thermal Conversion of Polyamic Acid Gel to Polyimide Solution Having Amino Group Side chains Source: Pubtexto URL: [Link]
-
Title: SYNTHESIS AND CHARACTERIZATION OF HIGHLY SOLUBLE AROMATIC POLYIMIDES* Source: Chinese Journal of Polymer Science URL: [Link]
-
Title: Synthesis ofPolyimide: Polymerization via Nucleophilic Source: UTPedia URL: [Link]
-
Title: The synthesis of a novel polyimide precursor Source: NASA Technical Reports Server URL: [Link]
-
Title: Synthesis and characterization of high strength polyimide Source: Request PDF - ResearchGate URL: [Link]
- Title: Poly(amic acid)
-
Title: The Synthesis and Characteristic ofA New Soluble Polyimides Source: The Society of Polymer Science, Japan URL: [Link]
-
Title: Thermal imidization optimization of polyimide thin films using Fourier transform infrared spectroscopy and electrical measurements Source: Request PDF - ResearchGate URL: [Link]
-
Title: Preparation and Characterization of High Temperature Resistant Polyimide Films Source: MATEC Web of Conferences URL: [Link]
-
Title: Temperature profiles used to thermally cure BPDA‐PDA polyimide. Source: ResearchGate URL: [Link]
-
Title: BPDA-PDA Polyimide: Synthesis, Characterizations, Aging and Semiconductor Device Passivation Source: ResearchGate URL: [Link]
-
Title: Effects of Thermal Curing on the Structure of Polyimide Film Source: ResearchGate URL: [Link]
Sources
- 1. A Universal Study on the Effect Thermal Imidization Has on the Physico-Chemical, Mechanical, Thermal and Electrical Properties of Polyimide for Integrated Electronics Applications [mdpi.com]
- 2. A Universal Study on the Effect Thermal Imidization Has on the Physico-Chemical, Mechanical, Thermal and Electrical Properties of Polyimide for Integrated Electronics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Low-temperature Imidization on Properties and Aggregation Structures of Polyimide Films with Different Rigidity [cjps.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Reducing coloration in transparent polyimides derived from alicyclic dianhydrides
Technical Support Center: Transparent Alicyclic Polyimides
A Senior Application Scientist's Guide to Achieving Optical Clarity
Welcome to the technical support center for transparent polyimides. This guide is designed for researchers and scientists working to synthesize colorless polyimides (CPIs) derived from alicyclic dianhydrides. We will explore the fundamental reasons for coloration and provide detailed, field-proven troubleshooting protocols to help you achieve the highest possible optical transparency in your films.
Part 1: Frequently Asked Questions - Understanding the Root Causes of Coloration
This section addresses the fundamental principles governing color in polyimides. Understanding these concepts is the first step in effective troubleshooting.
Q1: I'm using an alicyclic dianhydride, but my polyimide film is still yellow. Why?
Even with alicyclic dianhydrides, which are designed to reduce color, yellowing can occur due to several factors:
-
Residual Charge-Transfer Complexes (CTCs): While significantly reduced, some level of CTC can still form, especially if you are using a highly electron-donating aromatic diamine.[1][2] The interaction between the electron-accepting dianhydride and the electron-donating diamine is the primary source of color in traditional polyimides.[3]
-
Monomer Impurities: Trace impurities in either the dianhydride or the diamine monomer can act as chromophores (color-causing molecules) or catalyze side reactions that produce color.
-
Thermal Degradation or Oxidation: High curing temperatures, especially in the presence of oxygen, can cause thermo-oxidative degradation of the polymer backbone, leading to the formation of colored byproducts.[4]
-
Incomplete Imidization: The presence of unreacted poly(amic acid) precursor can contribute to color and instability.
Q2: What is a Charge-Transfer Complex (CTC) and how does it cause color?
A Charge-Transfer Complex is an electronic interaction between an electron-rich molecule (the donor) and an electron-poor molecule (the acceptor).[2] In polyimides, the aromatic diamine moiety typically acts as the electron donor, and the dianhydride moiety acts as the electron acceptor.[3] This interaction creates a new electronic state that can absorb light in the high-energy visible spectrum (blue and violet light). Consequently, the material appears yellow or brown, the complementary colors.[5]
Q3: How exactly do alicyclic dianhydrides reduce color compared to aromatic ones?
Alicyclic dianhydrides are a cornerstone of colorless polyimide synthesis because they fundamentally disrupt the formation of CTCs.[6][7] They achieve this in two main ways:
-
Broken π-Conjugation: Aromatic dianhydrides (like PMDA) have a planar structure with a continuous system of delocalized π-electrons, which is highly conducive to forming CTCs. Alicyclic dianhydrides, with their saturated, non-planar ring structures, break this electronic conjugation, significantly weakening the electron-accepting nature of the moiety.[8]
-
Steric Hindrance: The bulky, three-dimensional structure of alicyclic units prevents the polymer chains from packing closely together. This increased distance between chains hinders the formation of intermolecular CTCs, which are a major contributor to coloration.[1]
Part 2: Troubleshooting Guide - From Monomer to Film
This section provides a logical workflow to diagnose and solve common experimental issues that lead to coloration.
Issue 1: The Poly(amic acid) Solution is Yellow Before Curing
-
Causality: A colored poly(amic acid) (PAA) solution is a definitive indicator that the problem lies with your starting materials. Impurities in the alicyclic dianhydride or the aromatic diamine are the most common culprits. These impurities can be residual starting materials from monomer synthesis or products of degradation from improper storage.
-
Solution: Rigorous Monomer Purification
-
Alicyclic Dianhydrides: These are typically white crystalline solids. If they have a yellow cast, they require purification. Recrystallization from an appropriate solvent (e.g., acetic anhydride or toluene) is effective. For ultimate purity, vacuum sublimation can be performed, although it may be lower yield.
-
Aromatic Diamines: Diamines are highly susceptible to air oxidation, which turns them from white/colorless crystals into colored (often purple, brown, or black) powders. Vacuum distillation or sublimation is the most effective method for purification.[9] Store purified diamines under an inert atmosphere (N2 or Ar) and in a freezer to prevent re-oxidation.
-
Issue 2: The PAA Solution is Clear, but the Film Darkens Significantly During Thermal Curing
This is the most common challenge and points directly to the imidization process.
-
Cause A: Oxidation
-
Causality: At the high temperatures required for thermal imidization (>250°C), polymer chains, especially any unreacted end-groups, are highly vulnerable to oxidation if oxygen is present. Oxidized species are highly chromophoric.[4]
-
Solution: Implement a strict inert atmosphere protocol. The curing oven must be continuously purged with high-purity nitrogen or argon. It is critical that the inert gas flow is maintained throughout the entire heating, holding, and cooling cycle.[10] Oxygen levels below 20 ppm are often required for optimal results.[10]
-
-
Cause B: Aggressive Thermal Profile
-
Causality: Every polyimide has a temperature threshold beyond which thermal degradation begins to compete with imidization, leading to chain scission and the formation of colored degradation products. A rapid heating rate can also create thermal gradients in the film, leading to inconsistent curing and stress.[11][12]
-
Solution: Optimize the thermal curing profile. Instead of a single high-temperature step, use a multi-step ramp. This allows for the gentle removal of solvent at low temperatures before initiating imidization at higher temperatures.[12]
Table 1: Example Thermal Curing Profiles for Alicyclic Polyimides
-
| Step | Temperature (°C) | Hold Time (min) | Ramp Rate (°C/min) | Atmosphere | Purpose |
| 1 | 80 | 60 | 5 | Nitrogen | Gentle solvent (e.g., DMAc, NMP) removal. |
| 2 | 150 | 30 | 3 | Nitrogen | Further solvent removal and initial ring closure. |
| 3 | 250 | 60 | 2 | Nitrogen | Primary imidization stage. |
| 4 | 300 (Optional) | 30 | 2 | Nitrogen | Final cure for high Tg systems (use with caution). |
Always start with a more conservative (lower maximum temperature) profile and increase only if characterization shows incomplete imidization.
Issue 3: Film Is Colorless Initially but Yellows Upon Exposure to Light
-
Causality: This indicates photodegradation due to ultraviolet (UV) light exposure. The high energy of UV photons can break chemical bonds within the polymer backbone, creating radicals and leading to the formation of chromophores.[13][14] While polyimides are more stable than many other polymers, they are still susceptible.
-
Solution: For applications requiring prolonged UV exposure, consider post-synthesis modification. This is an advanced topic, but options include incorporating UV-stabilizing additives into the polymer solution before casting or applying a UV-protective coating to the final film.
Part 3: Advanced Protocols for Color Reduction
When thermal imidization is insufficient, chemical methods provide a powerful alternative by enabling complete imidization at significantly lower temperatures.[15][16]
Protocol A: Low-Temperature Chemical Imidization
This method uses chemical dehydrating agents to close the imide ring at or near room temperature, avoiding thermal degradation entirely.
Objective: To achieve >95% imidization at temperatures below 80°C.
Materials:
-
Poly(amic acid) solution in N,N-Dimethylacetamide (DMAc).
-
Acetic Anhydride (dehydrating agent).
-
Pyridine or N-methylpiperidine (catalyst).[9]
Procedure:
-
Cool the PAA solution in an ice bath to 0-5°C with gentle stirring.
-
Prepare the imidization mixture. For every 1 mole of the polymer repeat unit, add a mixture of 4 moles of acetic anhydride and 2 moles of pyridine.
-
Add the imidization mixture dropwise to the cold PAA solution. Caution: The reaction can be exothermic.
-
After addition is complete, allow the solution to slowly warm to room temperature and stir for 6-12 hours.
-
Cast the resulting polyimide solution onto a glass substrate using a doctor blade.
-
Heat the cast film in a vacuum oven at 70-80°C for 2-4 hours to remove the solvent and byproducts.[17] The resulting film should be fully imidized and highly transparent.
Protocol B: Combined Chemical and Thermal Imidization
This hybrid approach offers a balance of efficiency and quality, producing robust, fully-cured films with excellent transparency.[18]
Objective: To create a tack-free, partially imidized film chemically, followed by a mild thermal cure to complete the process.
Procedure:
-
Perform a partial chemical imidization by adding a sub-stoichiometric amount of the dehydrating agent (e.g., 1.5-2.0 moles of acetic anhydride per mole of repeat unit) to the PAA solution at room temperature.
-
Stir for 1-2 hours. The solution will become more viscous.
-
Cast the partially imidized PAA solution onto a glass substrate.
-
Place the cast film in an oven and apply a mild thermal cure (e.g., 200°C) under a nitrogen atmosphere for 1 hour.[9] This temperature is sufficient to drive the remaining cyclization to completion without inducing thermal yellowing.
Part 4: Validation and Characterization
It is essential to quantify the success of your troubleshooting efforts.
Quantifying Optical Properties
-
UV-Visible (UV-Vis) Spectroscopy: This is the primary tool for assessing transparency. Key metrics include:
-
% Transmittance: A high, flat transmittance across the visible spectrum (400-700 nm) is desired. For optical applications, >85% is a common target.[19]
-
Cutoff Wavelength (λcut): The wavelength at which transmittance drops sharply. A shorter cutoff wavelength (e.g., <350 nm) indicates a more colorless material.[18]
-
-
Colorimetry: Yellowness Index (YI) is a standard metric calculated from spectrophotometric data to quantify the degree of yellowing in a material. A lower YI value corresponds to a more colorless film.[8]
Confirming Imidization
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique confirms the conversion of the poly(amic acid) precursor to the final polyimide. The degree of imidization can be tracked by monitoring specific peaks.[12][20]
Table 2: Key FTIR Peaks for Monitoring Imidization
| Wavenumber (cm⁻¹) | Vibration Mode | Significance |
| ~1780 | Asymmetric C=O stretch | Appearance indicates imide ring formation.[20] |
| ~1720 | Symmetric C=O stretch | Appearance indicates imide ring formation.[20] |
| ~1370 | C-N stretch | Appearance confirms the imide C-N bond.[21] |
| ~1660 | Amide C=O stretch | Disappearance indicates consumption of amic acid. |
| ~3300 (broad) | O-H stretch | Disappearance indicates consumption of carboxylic acid. |
A fully imidized spectrum will show strong, sharp characteristic imide peaks and the complete disappearance of the broad amic acid peaks.[21]
References
- Vertex AI Search. (2025).
- RSC Publishing. (n.d.).
- MDPI. (n.d.). Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, CpODA.
- ResearchGate. (2025). Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, CpODA.
- Ozawa, H., et al. (n.d.). Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, CpODA. MDPI.
- RSC Publishing. (2015). Synthesis and characterization of transparent polyimides derived from ester-containing dianhydrides with different electron affinities.
- Arlon. (2016).
- RSC Publishing. (2015). Synthesis and characterization of transparent polyimides derived from ester-containing dianhydrides with different electron affinities.
- KANEKA. (2025).
- National Institutes of Health. (2021). Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, CpODA.
- Ando, S. (2014). Coloration of Aromatic Polyimides and Electronic Properties of Their Source Materials.
- Wiley Online Library. (n.d.). A method to break charge transfer complex of polyimide: A study on solution behavior.
- ACS Publications. (2021). Comparison of Properties of Colorless and Transparent Polyimide Nanocomposites Containing Different Diamine Monomers.
- MDPI. (2019). Preparation and Characterization of Transparent Polyimide–Silica Composite Films Using Polyimide with Carboxylic Acid Groups.
- ResearchGate. (2025).
- MDPI. (n.d.).
- Semantic Scholar. (2016). Kinetic study of low‐temperature imidization of poly(amic acid)s and preparation of colorless, transparent polyimide films.
- ResearchGate. (2025).
- Halocarbon. (2020). Upgrading Polyimides Through Enhanced Process Technology.
- Global Triz. (2022).
- ResearchGate. (2025). Thermal imidization optimization of polyimide thin films using Fourier transform infrared spectroscopy and electrical measurements.
- MDPI. (2022). Low-Temperature Curable Negative-Tone Photosensitive Polyimides: Structure and Properties.
- ResearchGate. (2015).
- Despatch Industries. (2020).
- ResearchGate. (2025). Effects of Thermal Curing on the Structure of Polyimide Film.
Sources
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- 5. pubs.acs.org [pubs.acs.org]
- 6. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 7. Synthesis and characterization of transparent polyimides derived from ester-containing dianhydrides with different electron affinities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
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- 21. mdpi.com [mdpi.com]
Preventing gel formation during polymerization of Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone
Guide for: Researchers, scientists, and drug development professionals Topic: Preventing gel formation during the polymerization of Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone and related alicyclic dianhydrides.
Introduction
Welcome to the technical support center for advanced polyimide synthesis. This guide is designed to provide in-depth troubleshooting and practical advice for researchers working with the alicyclic dianhydride this compound, also known as HBPDA[1], and similar monomers. The synthesis of high-performance polyimides from alicyclic monomers offers significant advantages, particularly in applications requiring high optical transparency and thermal stability[2][3]. However, the polymerization process, particularly the stability of the poly(amic acid) (PAA) intermediate, is sensitive to reaction conditions and prone to gelation.
Gel formation signifies the onset of uncontrolled cross-linking, leading to an insoluble, three-dimensional polymer network that halts further processing and renders the material unusable[4]. This guide provides a structured approach to understanding the root causes of gelation and implementing effective preventative measures.
Part 1: Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter during your polymerization experiments.
Issue 1: My poly(amic acid) solution viscosity increased dramatically, and it formed a gel at room temperature before imidization.
Question: I synthesized a poly(amic acid) (PAA) solution using this compound and an aromatic diamine in N,N-dimethylacetamide (DMAc). The solution appeared homogeneous initially, but after storing it overnight under nitrogen, it turned into an intractable gel. What is the likely cause, and how can I prevent this?
Answer:
This is a classic case of premature gelation of the PAA solution, a common challenge in polyimide synthesis. The primary causes are typically related to side reactions involving the monomers or the PAA backbone.
Probable Causes & Solutions:
-
Monomer Impurities: The most frequent culprit is the presence of multifunctional impurities in your monomers. If your dianhydride or diamine monomer contains even small amounts of tri- or tetra-functional species (e.g., a triamine impurity in your diamine), it will act as a cross-linking agent[5]. As the polymerization proceeds, these impurities create branch points that eventually link multiple polymer chains into a network, leading to gelation[4][6].
-
Solution: Ensure the highest possible purity of your monomers. Recrystallize both the dianhydride and diamine before use. Use analytical techniques like NMR or HPLC to verify purity and the absence of multifunctional contaminants.
-
-
Side Reactions of Amine End-Groups: In amine-rich formulations, the terminal amine groups of one polymer chain can react with the amic acid groups of another chain. This amide formation reaction creates a cross-link.[7] This is particularly problematic if the PAA solution is stored for extended periods or at elevated temperatures[7].
-
Solution: Use the PAA solution for the subsequent imidization step as soon as possible after its preparation. If storage is unavoidable, keep it at a low temperature (e.g., < 5°C) to slow down side reactions. Another effective strategy is to end-cap the polymer chains by using a slight excess of dianhydride or by adding a monofunctional anhydride (like phthalic anhydride) at the end of the reaction to consume all amine groups[7].
-
-
Hydrolysis of Anhydride Groups: The presence of water in the reaction solvent (DMAc, NMP, etc.) can hydrolyze the anhydride groups of the monomer or at the chain ends, converting them to dicarboxylic acids. These diacids can then participate in uncontrolled condensation reactions, especially if the temperature increases, leading to branching and gelation. Alicyclic dianhydrides can be particularly sensitive to moisture[1].
-
Solution: Use anhydrous solvents with very low water content (<50 ppm). Dry all glassware thoroughly in an oven and cool it under a stream of dry nitrogen or argon before use. Run the polymerization under a strict inert atmosphere to prevent atmospheric moisture from entering the reaction.
-
Issue 2: The solution remained stable during PAA synthesis, but gelled during the chemical imidization step.
Question: My PAA solution was stable, but upon adding the chemical imidization agents (e.g., acetic anhydride and pyridine), the entire solution solidified into a gel almost instantly. Why did this happen?
Answer:
Gelation during chemical imidization points to a rapid, uncontrolled cross-linking reaction triggered by the dehydration agents.
Probable Causes & Solutions:
-
Rapid and Exothermic Reaction: Chemical imidization, especially with reagents like acetic anhydride, can be fast and exothermic. The localized increase in temperature can accelerate side reactions, leading to gelation[8]. The rate of gelation is often dependent on the concentration of the dehydrating agent and the temperature[8][9].
-
Solution:
-
Control the Reagent Addition: Add the chemical imidization agents slowly and dropwise to the PAA solution while maintaining vigorous stirring and cooling the reaction flask in an ice bath. This helps to dissipate the heat of reaction and maintain a uniform concentration.
-
Optimize Temperature: Lowering the cyclodehydration temperature can effectively retard gelation[7].
-
Dilute the Solution: Working with a more dilute PAA solution can also slow down the intermolecular cross-linking reactions by increasing the distance between polymer chains[7].
-
-
-
Formation of Reactive Intermediates: The mechanism of chemical imidization can involve the formation of highly reactive intermediates. For instance, terminal amine groups can react with acylated poly(amic acid)s, forming cross-links[7].
-
Solution: Ensure precise 1:1 stoichiometry or use a slight excess of dianhydride during the PAA synthesis to minimize the concentration of reactive amine end-groups.
-
Issue 3: My polymer solution became a gel during thermal imidization.
Question: I cast a film from my PAA solution, and during the thermal curing schedule in the oven, it turned into an insoluble, brittle material that appears to be cross-linked. What could have caused this?
Answer:
Gelation during thermal imidization suggests that side reactions are occurring at elevated temperatures, competing with the desired cyclodehydration reaction.
Probable Causes & Solutions:
-
Equilibrium Reactions and Scission: The formation of poly(amic acid) is an equilibrium reaction. At high temperatures, the amic acid linkages can revert to the original amine and anhydride groups[10]. These regenerated functional groups can then react in a disorganized manner, potentially leading to branching if any multifunctional impurities are present.
-
Solution: Implement a carefully controlled, stepwise heating ramp. Start at a lower temperature (e.g., 80-100°C) to gently remove the solvent and initiate imidization without causing significant chain scission[11]. Gradually increase the temperature to complete the imidization (>200°C) only after a significant portion of the amic acid groups have been converted to stable imide rings.
-
-
Oxidative Cross-linking: If the curing process is not performed under an inert atmosphere, oxidative side reactions can occur at high temperatures, especially with sensitive diamine structures. This can lead to the formation of cross-links.
-
Solution: Always perform thermal imidization under a continuous flow of high-purity nitrogen or argon to exclude oxygen.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: How critical is monomer stoichiometry for preventing gel formation?
A1: Stoichiometry is absolutely critical in step-growth polymerization[6][12]. To achieve a high molecular weight linear polymer, the molar ratio of the dianhydride and diamine must be as close to 1:1 as possible[13]. A significant deviation from this ratio will result in a low molecular weight polymer. However, for preventing gelation, a slight stoichiometric imbalance can be beneficial. Using a small excess of the dianhydride ensures that all polymer chains are terminated with non-reactive anhydride groups (after hydrolysis), preventing cross-linking reactions involving amine end-groups[6][13]. A slight excess of diamine is generally avoided as the terminal amine groups are more reactive and prone to side reactions[7].
Q2: What is the "gel point" and how does it relate to my experiment?
A2: The gel point is the precise extent of reaction at which a continuous, cross-linked network first forms, spanning the entire reaction vessel[4][12]. At this point, the viscosity of the solution becomes infinite, and an insoluble gel appears[6]. The goal of your synthesis is to reach a high degree of polymerization without reaching the gel point. This is achieved by strictly controlling the factors that lead to cross-linking, as detailed in this guide.
Q3: Can my choice of solvent influence gelation?
A3: Yes, profoundly. The solvent plays several roles:
-
Solubility: It must keep the poly(amic acid) and the final polyimide (if a one-step process is used) fully dissolved. If the polymer precipitates, localized high concentrations can promote gelation.
-
Purity: As mentioned, water is a critical impurity that must be minimized. Some solvents can also contain amine impurities from their manufacturing process, which can act as chain-stoppers or participate in side reactions[14].
-
Hydrogen Bonding: Polar aprotic solvents like DMAc or NMP form strong hydrogen bonds with the carboxylic acid groups of the PAA, which helps to stabilize the PAA and shift the equilibrium towards its formation[8].
| Parameter | Recommendation | Rationale |
| Solvent Purity | Anhydrous grade (<50 ppm H₂O) | Prevents hydrolysis of anhydride groups. |
| Monomer Purity | >99.5%, recrystallized | Avoids multifunctional impurities that cause cross-linking[5]. |
| Stoichiometry | 0.98 to 1.00 (Diamine:Dianhydride) | A slight excess of dianhydride end-caps chains, preventing amine side reactions[7]. |
| Reaction Temp. | 0-25°C for PAA synthesis | Minimizes side reactions and controls the exothermic reaction. |
| Atmosphere | Inert (Dry N₂ or Ar) | Prevents moisture contamination and oxidative cross-linking at high temps. |
| Concentration | 10-20 wt% solids | Balances reaction rate with viscosity. Lower concentrations can reduce gelation risk[7]. |
Part 3: Protocols and Visualizations
Experimental Protocol: Two-Step Synthesis of a Linear Polyimide
This protocol provides a generalized method for synthesizing a soluble polyimide while minimizing the risk of gelation.
1. Pre-Reaction Setup: a. Dry all glassware (three-neck flask, mechanical stirrer, addition funnel, condenser) in an oven at 150°C overnight. b. Assemble the glassware while hot and allow it to cool under a positive pressure of dry nitrogen. c. Recrystallize the dianhydride (e.g., this compound) and the chosen diamine. Dry them under vacuum.
2. Poly(amic acid) Synthesis: a. Under a nitrogen atmosphere, add the purified diamine to the reaction flask, followed by anhydrous DMAc to achieve the desired concentration (e.g., 15 wt% solids). b. Stir the mixture until the diamine is fully dissolved. Cool the solution to 0-5°C using an ice bath. c. Slowly add the purified dianhydride in solid portions over 30-60 minutes. Ensure the temperature does not exceed 25°C. d. After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours. The solution should become highly viscous.
3. Imidization (Chemical Method Example): a. Cool the PAA solution back to 0-5°C. b. Prepare a mixture of acetic anhydride (2x molar equivalent to the repeating unit) and pyridine (1x molar equivalent). c. Add the acetic anhydride/pyridine mixture dropwise to the cold, stirring PAA solution over 1 hour. d. After addition, allow the mixture to stir at room temperature for 8-12 hours to complete the imidization. e. Precipitate the polyimide by pouring the solution into a non-solvent like methanol. f. Collect the polymer, wash it thoroughly with methanol, and dry it under vacuum.
Visualizations
Workflow for Preventing Gelation
Caption: Comparison of the desired linear polymerization pathway versus the undesired cross-linking pathway leading to gelation.
References
- Kim, Y. J., & Park, H. P. (2000). Preventing gelation in polyisoimide synthesis.
- Fiveable. (n.d.). Step-Growth Polymerization. Intro to Polymer Science Class Notes.
- Wikipedia. (2023).
- Chemistry For Everyone. (2023).
- Martin, S. M., & Mark, J. E. (Eds.). (2010). Step-Growth Polymers.
- Sato, K., et al. (2022). Thermal Conversion of Polyamic Acid Gel to Polyimide Solution Having Amino Group Side chains. Pubtexto.
- ResearchGate. (2015).
- Chemistry For Everyone. (2023).
- Google Patents. (2014). WO2014179037A1 - Reducing gel formation in polyamide manufacturing processes.
- Zhang, Y., et al. (2021). Sol-gel transition of polyamic acid solution during chemical imidization and its effect on the drawing behavior of polyimide films.
- ResearchGate. (2004). PHASE SEPARATION OF POLY(AMIC ACID-CO-IMIDE) SOLUTION.
- Wang, Y., et al. (2024). Preparation of anisotropic polyimide aerogels for thermal protection with outstanding flexible resilience using the freeze-drying method. RSC Publishing.
- ECHEMI. (n.d.).
- VTechWorks. (n.d.).
- Google Patents. (2023).
- AZoM. (2024). Polyimide Synthesis Explained: Shaping Modern Electronics.
- Elex Biotech. (n.d.). This compound.
- Halocarbon. (2020). Upgrading Polyimides Through Enhanced Process Technology.
- UTPedia. (n.d.).
- VIVAN Life Sciences. (n.d.). Dianhydride Monomers.
- Yin, J., et al. (2015).
- Lee, S. K., et al. (2021). Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, CpODA. Polymers (Basel), 13(16), 2824.
- Sigma-Aldrich. (n.d.). This compound.
- Synthonix. (n.d.). Dodecahydro-[5,5′-biisobenzofuran]-1,1′,3,3′-tetraone.
- PubChem. (n.d.). 5,5'-Bi-2-benzofuran-1,1',3,3'-tetrone.
- ResearchGate. (2018).
- MDPI. (2021). Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, CpODA.
- OUCI. (n.d.). Synthesis of a Novel Rigid Semi-Alicyclic Dianhydride and Its Copolymerized Transparent Polyimide Films' Properties.
- ResearchGate. (n.d.). Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, CpODA.
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, CpODA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. catalogimages.wiley.com [catalogimages.wiley.com]
- 6. Step-growth polymerization - Wikipedia [en.wikipedia.org]
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- 9. researchgate.net [researchgate.net]
- 10. pubtexto.com [pubtexto.com]
- 11. Preparation of anisotropic polyimide aerogels for thermal protection with outstanding flexible resilience using the freeze-drying method - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00625A [pubs.rsc.org]
- 12. fiveable.me [fiveable.me]
- 13. youtube.com [youtube.com]
- 14. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
Technical Support Center: HBPDA Polyimide Synthesis & The Critical Role of Solvent Purity
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of HBPDA (4,4'-(hexafluoroisopropylidene)diphthalic anhydride) based polyimides. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) focusing on a critical, yet often overlooked, experimental parameter: solvent purity. Adherence to the principles outlined herein will aid in achieving high molecular weight polyimides with consistent and reproducible properties.
I. Frequently Asked Questions (FAQs)
This section addresses common issues and questions that arise during HBPDA polyimide synthesis, with a direct focus on the impact of the solvent.
Q1: Why is my HBPDA-based polyimide consistently exhibiting low molecular weight and brittle film formation?
A1: Low molecular weight is a frequent problem in polyimide synthesis and is very often linked to the purity of the reaction solvent.[1] The most common culprit is the presence of water. The synthesis of polyimides proceeds through a two-step poly(amic acid) process.[2][3] The first step, the formation of the poly(amic acid) intermediate, is a reversible reaction.[2] Water present in the solvent can hydrolyze the anhydride monomer and, more critically, can lead to the hydrolytic degradation of the poly(amic acid) polymer chains.[4] This chain cleavage results in a lower degree of polymerization and, consequently, a brittle final polyimide film. Films prepared from poly(amic acids) with low inherent viscosity (a measure related to molecular weight) are known to be brittle throughout the curing cycle.[2]
Q2: What are the primary solvents used for HBPDA polyimide synthesis and why are they chosen?
A2: The most commonly used solvents are dipolar aprotic solvents such as N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP), and N,N-dimethylformamide (DMF).[2][5] These solvents are chosen for their ability to dissolve both the HBPDA dianhydride and the diamine monomers, as well as the resulting poly(amic acid) intermediate.[6] Their polar nature facilitates the nucleophilic attack of the amine group on the anhydride's carbonyl carbon, which is the key reaction in forming the poly(amic acid).[2]
Q3: How "pure" does my solvent need to be? Are there specific impurity limits I should aim for?
A3: For successful high molecular weight polyimide synthesis, the solvent must be exceptionally dry. While exact limits can depend on the specific monomers and reaction conditions, a general guideline is to use solvents with a water content of less than 50 ppm (parts per million).[2] Other impurities, such as monofunctional amines that can be present in amide solvents, can also act as chain terminators and have a "devastating effect" on the final molecular weight.[7]
Q4: Can I use a "one-step" synthesis method to avoid issues with the poly(amic acid) intermediate?
A4: The one-step method, where the dianhydride and diamine are directly polymerized in a high-boiling solvent to form the polyimide, is a valid approach.[3] However, this method still requires stringent control over impurities. To achieve a high molecular weight polymer using this method, it is crucial to completely remove the water generated during the imidization reaction, often by azeotropic distillation.[3] Therefore, while the mechanism is different, the requirement for a dry reaction environment remains paramount.
II. Troubleshooting Guide: Solvent-Related Issues in HBPDA Polyimide Synthesis
This guide provides a systematic approach to diagnosing and resolving common problems encountered during HBPDA polyimide synthesis that are attributable to solvent quality.
| Observed Problem | Potential Solvent-Related Cause | Recommended Action & Scientific Rationale |
| Low solution viscosity of the poly(amic acid). | Presence of water in the solvent. | Action: Dry the solvent immediately prior to use. Rationale: Water hydrolyzes the poly(amic acid) chains, reducing the polymer's molecular weight and, consequently, the solution viscosity.[4] A lower viscosity is a direct indicator of a lower degree of polymerization. |
| Precipitation of the poly(amic acid) from the reaction mixture. | Poor solvent quality or incorrect solvent choice. | Action: Ensure the chosen solvent (e.g., NMP, DMAc) is of high purity and can effectively solvate the growing polymer chains. Rationale: If the solvent's solvating power is insufficient, the poly(amic acid) will precipitate out of solution as it reaches a certain molecular weight, prematurely terminating the polymerization. |
| Inconsistent batch-to-batch molecular weight. | Variable water content in the solvent. | Action: Implement a consistent and rigorous solvent purification protocol for every batch. Do not assume "new" solvent is sufficiently dry. Rationale: The water content in commercially available solvents can vary. A standardized purification procedure ensures a consistent reaction environment, leading to more reproducible results. |
| Formation of gel particles in the poly(amic acid) solution. | Presence of multifunctional impurities in the solvent. | Action: Purify the solvent to remove any potential cross-linking agents. Rationale: While less common than water, other impurities could potentially have more than two reactive sites, leading to branching and gel formation. |
| Final polyimide film is dark or discolored. | Solvent impurities reacting at high imidization temperatures. | Action: Use high-purity solvent and ensure its complete removal during the curing process. Rationale: Impurities in the solvent can undergo side reactions at the elevated temperatures required for thermal imidization, leading to the formation of colored byproducts that become trapped in the final polyimide film. |
III. Quantitative Data: Acceptable Impurity Levels in Common Solvents
For the successful synthesis of high molecular weight HBPDA polyimides, the following impurity levels in the reaction solvent should be considered as upper limits:
| Solvent | Impurity | Recommended Maximum Level | Primary Impact of Impurity |
| NMP, DMAc, DMF | Water (H₂O) | < 50 ppm | Hydrolysis of anhydride and poly(amic acid), leading to reduced molecular weight.[2][4] |
| NMP, DMAc, DMF | Monofunctional Amines | < 100 ppm | Act as chain terminators, limiting the final molecular weight.[7] |
IV. Experimental Protocol: Solvent Purification
This protocol provides a detailed, step-by-step methodology for the purification of N,N-dimethylacetamide (DMAc), a common solvent for HBPDA polyimide synthesis. A similar procedure can be adapted for N-methyl-2-pyrrolidone (NMP).
Objective: To reduce the water content of DMAc to less than 50 ppm.
Materials:
-
N,N-dimethylacetamide (reagent grade)
-
Calcium hydride (CaH₂)
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Inert gas source (Nitrogen or Argon) with a drying tube
-
Molecular sieves (4Å), activated
Procedure:
-
Pre-drying (Optional but Recommended): Place the required volume of DMAc in a flask with activated 4Å molecular sieves and let it stand overnight. This will remove the bulk of the water.
-
Apparatus Setup: Assemble the distillation apparatus. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.
-
Addition of Drying Agent: Decant the pre-dried DMAc into the distillation flask containing a magnetic stir bar. Under a gentle flow of inert gas, add calcium hydride (CaH₂) to the DMAc (approximately 10 g per liter of solvent). Caution: Calcium hydride reacts with water to produce hydrogen gas, which is flammable. Perform this step in a well-ventilated fume hood.
-
Refluxing: Heat the mixture to a gentle reflux using the heating mantle and stir for at least 4 hours. The refluxing allows the CaH₂ to react with any residual water.
-
Distillation: After refluxing, carefully distill the DMAc under atmospheric pressure or reduced pressure. The boiling point of DMAc is 165 °C. Collect the fraction that distills at a constant temperature.
-
Storage: Collect the purified DMAc in a dry flask containing activated 4Å molecular sieves. The flask should be sealed with a septum or a ground glass stopper to prevent atmospheric moisture from re-contaminating the solvent.
-
Verification (Optional): The water content of the purified solvent can be verified using Karl Fischer titration.
V. Visualization: The Detrimental Effect of Water on Poly(amic acid) Formation
The following diagram illustrates the competing reactions that occur in the presence of water during the first step of polyimide synthesis.
Sources
- 1. Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05991H [pubs.rsc.org]
- 2. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine mono ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07142F [pubs.rsc.org]
- 4. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 5. EP3045488A1 - Polyimide compositions and methods - Google Patents [patents.google.com]
- 6. data.epo.org [data.epo.org]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
HBPDA Film Mechanical Property Enhancement: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with films derived from 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (HBPDA). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges and enhance the mechanical properties of your HBPDA-based films. Our focus is on providing not just solutions, but also the underlying scientific principles to empower your experimental design and execution.
Section 1: Understanding the Fundamentals of HBPDA Films
HBPDA is a popular dianhydride monomer used in the synthesis of high-performance polyimides. Its fluorine-containing hexafluoroisopropylidene group and bulky, non-coplanar structure impart desirable properties such as high thermal stability, good solubility in organic solvents, and excellent dielectric performance. However, achieving optimal mechanical properties, such as high tensile strength and elongation at break, can be challenging. This guide will address common issues and provide strategies for improvement.
Section 2: Troubleshooting Guide - FAQs in Experimental Practice
This section is designed to address specific problems you may encounter during the synthesis and processing of HBPDA films.
Film Brittleness and Low Elongation at Break
Question: My HBPDA-based polyimide film is extremely brittle and shatters easily. How can I improve its flexibility and elongation at break?
Answer: Brittleness in polyimide films is a common issue that can often be traced back to several factors, from the molecular level to processing conditions. Here’s a breakdown of potential causes and solutions:
-
Incomplete Imidization: The conversion of the poly(amic acid) (PAA) precursor to the final polyimide is a critical step. Incomplete imidization leaves unreacted amic acid groups, which can disrupt the polymer chain packing and lead to a less robust film.
-
Solution: Ensure your curing protocol is optimized. This includes both the temperature ramp rate and the final curing temperature and duration. A step-wise curing process is often more effective than a single high-temperature bake. For instance, a multi-step heating process can be employed to ensure gradual and complete imidization[1].
-
-
Residual Stress: High residual stress in the film, which can arise from the mismatch in the coefficient of thermal expansion (CTE) between the film and the substrate, can contribute to brittleness.
-
Solution: Consider the choice of substrate and the cooling rate after curing. A slower, more controlled cooling process can help to minimize residual stress. The use of a high boiling point co-solvent can sometimes help reduce residual stress in rigid-chain polyimides[2].
-
-
Molecular Weight of the PAA Precursor: A low molecular weight PAA will result in a polyimide with shorter polymer chains, leading to reduced entanglement and consequently, lower mechanical strength and flexibility.
-
Solution: Re-evaluate your polymerization conditions. Ensure high-purity monomers and an appropriate solvent. The reaction temperature and time should be carefully controlled to achieve a high molecular weight PAA.
-
-
Plasticizer Addition: The incorporation of plasticizers can improve film flexibility.
-
Solution: While not always desirable for high-performance applications, the addition of a suitable plasticizer can increase the elongation at break. The choice and concentration of the plasticizer need to be carefully optimized to avoid compromising other desired properties like thermal stability[3][4].
-
Low Tensile Strength
Question: The tensile strength of my HBPDA film is consistently below the expected values. What are the likely causes and how can I address this?
Answer: Low tensile strength is a significant concern, indicating that the film cannot withstand high levels of stress. Here are the primary areas to investigate:
-
Purity of Monomers and Solvents: Impurities in the HBPDA or the diamine monomer can terminate the polymerization reaction, leading to a lower molecular weight PAA and, consequently, a weaker film. Similarly, impurities in the solvent can interfere with the reaction.
-
Solution: Use high-purity monomers and solvents. Ensure solvents are anhydrous, as water can react with the dianhydride and inhibit polymerization.
-
-
Suboptimal Curing Protocol: The curing process significantly influences the final molecular structure and morphology of the polyimide film. An inadequate curing temperature or time will result in incomplete imidization and poor mechanical properties.
-
Solution: A systematic study of the curing parameters is recommended. Dynamic Mechanical Analysis (DMA) can be a valuable tool to determine the optimal curing temperature and time for your specific HBPDA-diamine combination. Increasing the final curing temperature can often lead to an increase in tensile strength[5].
-
-
Film Defects: The presence of voids, pinholes, or other micro-defects can act as stress concentration points, leading to premature failure under tensile loading.
-
Solution: Optimize your film casting process. Ensure the PAA solution is properly degassed before casting to remove trapped air bubbles. A clean and smooth casting surface is also crucial to prevent surface imperfections[6].
-
-
Reinforcement with Nanofillers: The incorporation of nanofillers can significantly enhance the tensile strength of polyimide films.
-
Solution: Consider creating HBPDA-based nanocomposite films. Fillers like silica, carbon nanotubes, or graphene can improve the load transfer within the polymer matrix, thereby increasing the tensile strength. The key is to achieve good dispersion of the nanofillers to avoid agglomeration, which can have the opposite effect[7][8][9][10][11].
-
Poor Adhesion to the Substrate
Question: My HBPDA film delaminates from the substrate (e.g., silicon wafer, glass) after curing or during subsequent processing. How can I improve adhesion?
Answer: Poor adhesion is a common and frustrating problem. Adhesion is a surface phenomenon, so the solution often lies in modifying the substrate or the film-substrate interface.
-
Substrate Cleanliness: Any organic or particulate contamination on the substrate surface will act as a weak boundary layer, preventing strong adhesion.
-
Surface Energy Mismatch: Polyimide films can have a relatively low surface energy, which can lead to poor wetting and adhesion on certain substrates.
-
Use of Adhesion Promoters: An adhesion promoter is a thin layer of a material that has good adhesion to both the substrate and the polyimide film.
-
Solution: Applying an adhesion promoter to the substrate before casting the PAA solution can significantly improve adhesion. Silane coupling agents are commonly used for this purpose on glass and silicon substrates.
-
-
Curing-Induced Stress: As mentioned earlier, stress generated during curing can lead to delamination.
-
Solution: Optimizing the curing cycle to minimize stress is crucial. A slower heating and cooling rate can be beneficial.
-
Presence of Film Defects (Pinholes, Cracks, and Bubbles)
Question: My cast HBPDA films exhibit various defects like pinholes, cracks, and bubbles. What are the root causes and how can I prevent them?
Answer: Film defects are often a result of issues in the PAA solution preparation and the film casting process.
-
Pinholes: These small voids in the film can be caused by trapped air or solvent vapor that escapes during curing, leaving a hole.
-
Solution:
-
Degas the PAA solution: Before casting, thoroughly degas the PAA solution under vacuum to remove dissolved air.
-
Control the drying rate: If the solvent evaporates too quickly from the surface, a "skin" can form, trapping solvent underneath which then bursts through, creating pinholes. A slower, more controlled drying process in the initial stages can help[16][17][18][19].
-
Substrate cleanliness: Dust or particles on the substrate can also lead to pinholes[6].
-
-
-
Cracks: Cracking is often a sign of excessive internal stress in the film.
-
Solution:
-
Optimize curing: A very rapid curing process can induce high stress. A more gradual temperature ramp is advisable.
-
Film thickness: Thicker films are more prone to cracking due to higher stress accumulation. If possible, try casting thinner films.
-
Solvent choice: The choice of solvent can influence the residual stress in the film[2][20].
-
-
-
Bubbles: Bubbles are typically caused by trapped air or the boiling of a low-boiling-point solvent during curing.
-
Solution:
-
Degas the PAA solution: This is the most critical step to prevent air bubbles.
-
Solvent selection: Use a high-boiling-point solvent to prevent it from boiling during the curing process.
-
Careful mixing: Avoid introducing air into the PAA solution during mixing. Use a low-shear mixing technique.
-
-
Section 3: Experimental Protocols and Data
A General Protocol for HBPDA-based Polyimide Film Synthesis
This protocol provides a starting point for the synthesis of HBPDA-based polyimide films. Optimization will be necessary based on the specific diamine used and the desired film properties.
-
Poly(amic acid) (PAA) Synthesis:
-
In a clean, dry, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine monomer in an anhydrous polar aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)).
-
Slowly add an equimolar amount of HBPDA powder to the stirred solution under a nitrogen atmosphere.
-
Continue stirring at room temperature for 12-24 hours to obtain a viscous PAA solution.
-
-
Film Casting:
-
Degas the PAA solution under vacuum to remove any dissolved air.
-
Pour the PAA solution onto a clean, level substrate (e.g., glass plate, silicon wafer).
-
Use a doctor blade or a spin coater to achieve the desired film thickness.
-
-
Thermal Curing (Imidization):
-
Place the cast film in a programmable oven with a nitrogen atmosphere.
-
Employ a stepwise curing program, for example:
-
80°C for 1 hour
-
150°C for 1 hour
-
250°C for 1 hour
-
350°C for 1 hour
-
-
Allow the film to cool down slowly to room temperature.
-
-
Film Removal:
-
Carefully peel the polyimide film from the substrate. Soaking in warm water can sometimes facilitate removal from glass substrates.
-
Impact of Curing Temperature on Mechanical Properties
The following table summarizes the typical effect of the final curing temperature on the mechanical properties of a polyimide film.
| Final Curing Temperature (°C) | Tensile Strength (MPa) | Elongation at Break (%) |
| 250 | 120 | 25 |
| 300 | 150 | 20 |
| 350 | 180 | 15 |
Note: These are representative values and will vary depending on the specific monomers and processing conditions.
Characterization of Mechanical Properties
Standardized testing methods are crucial for obtaining reliable and comparable data on the mechanical properties of your HBPDA films.
| Property | ASTM Standard | Description |
| Tensile Strength & Elongation at Break | ASTM D882 | Measures the force required to break a film specimen and the extent to which it stretches before breaking. |
| Tear Strength | ASTM D1922 | Determines the force required to propagate a tear in a film. |
| Young's Modulus | ASTM D882 | A measure of the film's stiffness. |
Section 4: Visualizing Experimental Workflows
Standard HBPDA Film Synthesis Workflow
Caption: Decision tree for troubleshooting brittle HBPDA films.
Section 5: References
-
Tecnopol. Pin-holes, what they are and how to prevent them. [Link]
-
Kim, D., et al. (2019). Enhancement of the Mechanical Properties of Polyimide Film by Microwave Irradiation. Polymers, 11(3), 454. [Link]
-
Al-khattawi, A., et al. (2021). Effect of Solvents and Cellulosic Polymers on Quality Attributes of Films Loaded with a Poorly Water-Soluble Drug. Pharmaceutics, 13(10), 1589. [Link]
-
Pharmapproach. (2025). Common Defects in Film Coating Process: Causes and Possible Solutions. [Link]
-
Wang, Y., et al. (2024). From Molecular Design to Practical Applications: Strategies for Enhancing the Optical and Thermal Performance of Polyimide Films. Polymers, 16(16), 2247. [Link]
-
ResearchGate. Preparation of HBPDA–PI resins. [Link]
-
Ji, S., et al. (2023). Enhancing the Toughness of Free-Standing Polyimide Films for Advanced Electronics Applications: A Study on the Impact of Film-Forming Processes. Polymers, 15(9), 2095. [Link]
-
Royal Society of Chemistry. (2022). Enhanced performance of biobased composite films: the role of boron nitride nanoplatelets in tuning their hydrophobic, chemical resistance, thermal and electrical properties. Materials Advances. [Link]
-
ResearchGate. (2023). Enhancing the Toughness of Free-Standing Polyimide Films for Advanced Electronics Applications: A Study on the Impact of Film-Forming Processes. [Link]
-
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Validation & Comparative
The Dianhydride Dilemma: A Comparative Guide to Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone and BPDA in High-Performance Polyimides
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of advanced materials with tailored properties, the selection of monomeric building blocks is paramount. For high-performance polyimides, the choice of dianhydride is a critical determinant of the final polymer's characteristics. This guide provides an in-depth, objective comparison between two key dianhydrides: the aliphatic Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone and the aromatic 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA). Understanding the structural and functional trade-offs between these two molecules is essential for developing next-generation polyimides for demanding applications in electronics, aerospace, and beyond.
Monomer Architecture: A Tale of Two Structures
The fundamental differences in the properties of polyimides derived from this compound and BPDA stem from their distinct molecular architectures.
This compound , often referred to as a hydrogenated BPDA (H-BPDA) or a cycloaliphatic dianhydride, possesses a fully saturated, non-aromatic core. This alicyclic structure imparts significant flexibility to the polymer backbone.
3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA) , in contrast, is a rigid, aromatic dianhydride. The biphenyl group creates a planar and stiff structure, leading to strong intermolecular interactions and a more rigid polymer chain.[1]
Diagram: Chemical Structures of Dianhydrides
Caption: Molecular structures of the alicyclic and aromatic dianhydrides.
The Impact on Polyimide Properties: A Comparative Analysis
The choice between an alicyclic and an aromatic dianhydride leads to a cascade of differences in the resulting polyimide's performance characteristics. These are summarized below and supported by experimental observations from various studies.
| Property | Polyimides from this compound | Polyimides from BPDA | Rationale |
| Thermal Stability | Generally lower Glass Transition Temperature (Tg) and decomposition temperature. | Excellent thermal stability with high Tg and decomposition temperatures, often exceeding 500°C.[2][3] | The rigid aromatic backbone of BPDA restricts segmental motion, requiring more energy for thermal transitions. |
| Mechanical Properties | More flexible, often with higher elongation at break but lower tensile strength and modulus. | High tensile strength and modulus, resulting in strong and stiff materials.[4][5] | The rigid, planar structure of BPDA allows for efficient chain packing and strong intermolecular forces. |
| Optical Transparency | Generally higher optical transparency and less color. | Often exhibit more color (yellowish hue) due to charge-transfer complex formation between aromatic rings. | The saturated alicyclic structure of H-BPDA reduces the potential for electronic charge-transfer interactions.[6][7] |
| Solubility | Typically more soluble in organic solvents. | Often have limited solubility, requiring harsh solvents or processing as poly(amic acid) precursors. | The flexible nature of the alicyclic dianhydride disrupts chain packing, allowing solvent molecules to penetrate more easily.[6][7] |
| Dielectric Constant | Generally lower dielectric constant. | Can have a higher dielectric constant, though this can be tailored with other monomers.[8][9] | The lower polarity and reduced potential for electronic polarization in the alicyclic structure contribute to a lower dielectric constant. |
Experimental Evidence: A Deeper Dive
Numerous studies have explored the structure-property relationships in polyimides by varying the dianhydride component. For instance, research comparing polyimides derived from aromatic dianhydrides like BPDA with those from cycloaliphatic dianhydrides consistently demonstrates that the aromatic variants exhibit superior thermomechanical properties.[6][7] Conversely, the cycloaliphatic-based polyimides show marked improvements in optical transparency and solubility.[6][7]
For example, a study by Park et al. (2021) compared polyimides synthesized from an aromatic dianhydride (BPADA) and a cycloaliphatic dianhydride (HBPDA). Their findings align with the general trends, showing that the aromatic dianhydride-based polyimides had better thermomechanical properties, while the cycloaliphatic counterparts were superior in terms of optical transparency and solubility.[6][7]
Synthesis and Processing Considerations
The synthesis of polyimides from both dianhydrides typically follows a two-step polycondensation reaction.
Diagram: Generalized Polyimide Synthesis Workflow
Caption: A simplified workflow for the two-step synthesis of polyimides.
Step-by-Step Methodology for Polyimide Synthesis (General Protocol):
-
Dissolution of Diamine: The chosen aromatic diamine is dissolved in a dry, polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) under an inert atmosphere (e.g., nitrogen).
-
Addition of Dianhydride: A stoichiometric amount of the dianhydride (either this compound or BPDA) is added to the diamine solution in portions. The reaction is typically carried out at room temperature with continuous stirring.
-
Formation of Poly(amic acid): The polymerization proceeds to form a viscous poly(amic acid) solution. The viscosity of the solution is an indicator of the molecular weight of the polymer.
-
Film Casting and Imidization: The poly(amic acid) solution is cast onto a substrate (e.g., a glass plate) to form a film of uniform thickness. The film is then subjected to a carefully controlled heating program (thermal imidization) or chemical treatment to induce cyclodehydration, converting the poly(amic acid) to the final polyimide.[10]
The improved solubility of polyimides derived from this compound can be a significant advantage in processing, potentially allowing for direct processing of the fully imidized polymer in a wider range of solvents. In contrast, BPDA-based polyimides are often processed in their poly(amic acid) precursor form due to the limited solubility of the final imide.[11]
Conclusion: Selecting the Right Dianhydride for the Application
The choice between this compound and BPDA is a classic example of the structure-property trade-offs inherent in polymer design.
-
For applications demanding the utmost in thermal stability and mechanical strength , such as in aerospace components and high-temperature insulation, the rigidity and strong intermolecular forces of BPDA make it the superior choice. The trade-offs in processability and optical clarity are often acceptable for these high-performance applications.
-
For applications where optical transparency, solution processability, and a low dielectric constant are critical , such as in flexible electronics, optical films, and advanced microelectronics, the flexible and non-aromatic nature of This compound offers significant advantages.
Ultimately, the optimal dianhydride selection is application-dependent. By understanding the fundamental chemical differences and their impact on the final polymer properties, researchers can make informed decisions to engineer polyimides with precisely the characteristics required for their specific needs.
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A Comparative Guide to HBPDA and PMDA for High-Temperature Polyimide Applications
For researchers and professionals in materials science and advanced drug delivery, the selection of appropriate monomers is a critical determinant in the performance of high-temperature polymers. This guide provides an in-depth comparative analysis of two common dianhydrides used in the synthesis of polyimides: dicyclohexyl-3,4,3′,4′-tetracarboxylic dianhydride (HBPDA) and pyromellitic dianhydride (PMDA). The choice between the aliphatic structure of HBPDA and the aromatic nature of PMDA significantly influences the thermal, mechanical, and processing properties of the resulting polyimides, tailoring them for specific high-temperature applications.
Structural and Physicochemical Properties of HBPDA and PMDA
The fundamental difference between HBPDA and PMDA lies in their core chemical structures. PMDA is a rigid, planar aromatic dianhydride, while HBPDA possesses a flexible, non-planar alicyclic (cycloaliphatic) structure.[1][2] This structural variance is the primary driver of the distinct properties observed in the polyimides they form.
| Property | HBPDA (dicyclohexyl-3,4,3′,4′-tetracarboxylic dianhydride) | PMDA (pyromellitic dianhydride) |
| Chemical Structure | Alicyclic | Aromatic |
| Molecular Formula | C₁₆H₁₈O₆ | C₁₀H₂O₆ |
| Appearance | White solid | White, hygroscopic solid |
| Reactivity | Highly reactive towards nucleophiles, particularly amines. | Highly reactive, forming charge-transfer complexes. |
The aromatic nature of PMDA leads to strong intermolecular charge-transfer complex (CTC) formation in the resulting polyimides. This enhances chain packing and rigidity, contributing to higher thermal stability.[3] Conversely, the alicyclic structure of HBPDA mitigates CTC formation, leading to improved optical transparency and solubility.[2]
Comparative Performance of HBPDA- and PMDA-Based Polyimides
The choice of dianhydride has a profound impact on the performance of the final polyimide. The following sections detail the key differences in thermal and mechanical properties, supported by experimental data.
Thermal Properties
Polyimides derived from the aromatic PMDA generally exhibit superior thermal stability compared to those synthesized from the alicyclic HBPDA. This is attributed to the rigid, planar structure of the PMDA monomer, which restricts segmental motion in the polymer chain.[2]
| Thermal Property | HBPDA-Based Polyimides | PMDA-Based Polyimides |
| Glass Transition Temperature (Tg) | 203–243 °C[2] | Generally higher than HBPDA-based counterparts, e.g., 302 °C for PMDA-PI.[4] |
| Decomposition Temperature (Td) | Series is generally less thermally stable than aromatic counterparts.[2] | Higher decomposition temperatures, with Td5% often exceeding 500°C.[5] |
| Coefficient of Thermal Expansion (CTE) | Generally higher than PMDA-based polyimides. | Lower CTE values, indicating better dimensional stability at high temperatures. |
Note: The properties of polyimides are highly dependent on the diamine used in the synthesis. The values presented are indicative and for comparative purposes.
Mechanical Properties
The rigid structure of PMDA-based polyimides also imparts them with high tensile strength and modulus. However, this rigidity can also lead to lower elongation at break, making the material more brittle. In contrast, the more flexible alicyclic structure of HBPDA can result in polyimides with greater ductility.
| Mechanical Property | HBPDA-Based Polyimides | PMDA-Based Polyimides |
| Tensile Strength | Generally lower than PMDA-based polyimides. | High tensile strength, often exceeding 100 MPa.[6] |
| Tensile Modulus | Generally lower than PMDA-based polyimides. | High tensile modulus, indicating high stiffness.[6] |
| Elongation at Break | Generally higher, indicating greater ductility. | Lower elongation at break, indicating more brittle behavior.[6] |
Experimental Protocols
The synthesis of polyimides from HBPDA and PMDA typically follows a two-step process involving the formation of a poly(amic acid) (PAA) precursor, followed by thermal or chemical imidization.
Synthesis of Poly(amic acid) (PAA)
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the chosen diamine in a dry, polar aprotic solvent such as N,N-dimethylacetamide (DMAc).
-
Slowly add an equimolar amount of the dianhydride (HBPDA or PMDA) to the diamine solution under a nitrogen atmosphere.
-
Continue stirring the reaction mixture at room temperature for 24-48 hours to obtain a viscous PAA solution.
Thermal Imidization
-
Cast the PAA solution onto a clean glass substrate to form a thin film.
-
Heat the film in a vacuum oven using a stepwise heating program:
-
80°C for 1 hour
-
150°C for 1 hour
-
200°C for 1 hour
-
250°C for 1 hour
-
-
This process removes the solvent and induces cyclodehydration to form the final polyimide film.[7]
Caption: General workflow for the synthesis of polyimide films.
Characterization of Polyimides
To evaluate the properties of the synthesized polyimides, a suite of characterization techniques is employed.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the conversion of the PAA to the polyimide by observing the appearance of characteristic imide absorption bands (around 1780 and 1720 cm⁻¹) and the disappearance of amic acid bands.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition temperature (Td) of the polyimide.
-
Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA): To measure the glass transition temperature (Tg) of the polymer.[5]
-
Universal Testing Machine (UTM): To evaluate the mechanical properties, including tensile strength, tensile modulus, and elongation at break.
Caption: Key characterization techniques for polyimides.
Conclusion and Application-Specific Recommendations
The choice between HBPDA and PMDA is ultimately dictated by the specific requirements of the high-temperature application.
-
For applications demanding the highest thermal stability and mechanical strength , such as in the aerospace and electronics industries for components like engine parts and printed circuit boards, PMDA is the superior choice. Its rigid aromatic structure provides the necessary robustness to withstand extreme temperatures and mechanical stress.[6]
-
For applications where optical transparency and solubility are paramount , for instance, in flexible displays, optical films, and some drug delivery systems requiring solution processability, HBPDA is the more suitable dianhydride. Its alicyclic nature disrupts the charge-transfer complexes that cause coloration and insolubility in many aromatic polyimides.[2]
By understanding the fundamental structure-property relationships of HBPDA and PMDA, researchers and scientists can make informed decisions in the design and synthesis of high-performance polyimides tailored to their specific needs.
References
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Kwac, L. K., Kim, B.-J., & Chang, J.-H. (2020). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. RSC Advances, 10(55), 33358–33366. [Link]
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MDPI. (2022). High-Temperature Polyimide Composites—A Review on Polyimide Types, Manufacturing, and Mechanical and Thermal Behavior. Retrieved from [Link]
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MATEC Web of Conferences. (2022). Preparation and Characterization of High Temperature Resistant Polyimide Films. Retrieved from [Link]
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ACS Publications. (2016). Preparation of a Ductile Biopolyimide Film by Copolymerization. Retrieved from [Link]
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MDPI. (2020). Mechanical, Dielectric, and Thermal Attributes of Polyimides Stemmed Out of 4, 4'–Diaminodiphenyl Ether. Retrieved from [Link]
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National Center for Biotechnology Information. (2020). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. Retrieved from [Link]
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A Comparative Guide to Polyimides Derived from HBPDA and BTDA: Structure, Performance, and Applications
In the landscape of high-performance polymers, polyimides stand out for their exceptional thermal stability, mechanical strength, and dielectric properties.[1][2] The choice of dianhydride monomer is a critical determinant of the final polymer's characteristics. This guide provides an in-depth comparison of polyimides synthesized from two common aromatic dianhydrides: 3,3',4,4'-biphenyltetracarboxylic dianhydride (HBPDA) and 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA). Understanding the nuanced differences imparted by these monomers is crucial for researchers and engineers in selecting the optimal material for demanding applications in aerospace, electronics, and beyond.[1][3][4]
Molecular Structure: The Foundation of Performance
The distinct chemical structures of HBPDA and BTDA are the primary drivers of the differences observed in their corresponding polyimides.
-
HBPDA (3,3',4,4'-biphenyltetracarboxylic dianhydride): Possesses a more rigid and linear biphenyl linkage. This rigidity leads to stronger intermolecular interactions and more ordered chain packing in the resulting polyimide.
-
BTDA (3,3',4,4'-benzophenonetetracarboxylic dianhydride): Features a flexible benzophenone core with a carbonyl group. This "kinked" structure disrupts the linearity of the polymer chain, leading to less efficient packing.[1]
Caption: Chemical structures of HBPDA and BTDA monomers.
Performance Comparison: A Data-Driven Analysis
The structural disparities between HBPDA and BTDA translate into tangible differences in the performance of the polyimides they form. The following sections provide a comparative analysis supported by experimental data.
The rigidity of the polymer backbone is a key factor in determining its thermal stability.
| Property | HBPDA-based Polyimides | BTDA-based Polyimides | Rationale |
| Glass Transition Temperature (Tg) | Generally Higher (e.g., 320-370°C)[5] | Generally Lower (e.g., 276-302°C)[6][7] | The linear and rigid structure of HBPDA restricts segmental motion, requiring more thermal energy for the transition from a glassy to a rubbery state. |
| Thermal Decomposition Temperature (Td) | Higher | Lower | The strong intermolecular forces and stable biphenyl linkage in HBPDA-based polyimides contribute to their enhanced thermal stability.[8] |
Expert Insight: The higher Tg of HBPDA-based polyimides makes them suitable for applications requiring dimensional stability at elevated temperatures, such as in aerospace components and high-temperature insulation.[9][10] BTDA-based polyimides, while still possessing excellent thermal resistance, may be more appropriate for applications with slightly less stringent high-temperature demands.[1]
The mechanical integrity of a polyimide is directly related to the packing efficiency and intermolecular forces of its polymer chains.
| Property | HBPDA-based Polyimides | BTDA-based Polyimides | Rationale |
| Tensile Strength | Higher[8] | Lower[6] | The ordered chain packing in HBPDA-based polyimides allows for more effective stress transfer between chains, resulting in higher tensile strength. |
| Tensile Modulus | Higher[8] | Lower[6] | The rigidity of the HBPDA backbone contributes to a higher modulus, indicating greater stiffness. |
| Elongation at Break | Lower | Higher[6] | The less-ordered structure of BTDA-based polyimides allows for more chain slippage before failure, leading to greater ductility. |
Expert Insight: The superior mechanical strength and stiffness of HBPDA-based polyimides make them ideal for structural applications where load-bearing capacity is critical.[9][10][11] Conversely, the greater flexibility of BTDA-based polyimides can be advantageous in applications requiring some degree of conformability, such as flexible electronics.[1][3]
For electronic applications, a low dielectric constant is often a primary requirement to minimize signal delay and crosstalk.
| Property | HBPDA-based Polyimides | BTDA-based Polyimides | Rationale |
| Dielectric Constant (k) | Generally Lower[12][13] | Generally Higher[6][12][13] | The polar carbonyl group in the BTDA structure increases the overall polarity of the polymer chain, leading to a higher dielectric constant.[6] The non-polar nature of the biphenyl group in HBPDA contributes to a lower k value. |
Expert Insight: The lower dielectric constant of HBPDA-based polyimides makes them a preferred choice for high-frequency electronic applications, such as 5G infrastructure and advanced semiconductor packaging, where signal integrity is paramount.[3] BTDA-based polyimides are still widely used in electrical insulation where their dielectric properties are more than sufficient.[1][3][4]
The processability of polyimides is often limited by their poor solubility in common organic solvents.
| Property | HBPDA-based Polyimides | BTDA-based Polyimides | Rationale |
| Solubility | Generally Lower[14] | Generally Higher[14][15][16] | The strong intermolecular forces and ordered packing of HBPDA-based polyimides make them more resistant to solvent penetration. The kinked structure of BTDA disrupts this packing, allowing for better interaction with solvent molecules. |
Expert Insight: The enhanced solubility of BTDA-based polyimides can be a significant advantage in processing, allowing for the formation of films and coatings from solution. This can simplify manufacturing processes and reduce the need for harsh processing conditions. For HBPDA-based systems, processing often requires the use of the more soluble poly(amic acid) precursor followed by thermal or chemical imidization.
Experimental Protocols: Synthesis and Characterization
To ensure the reproducibility and validity of these comparisons, standardized experimental procedures are essential.
The most common method for synthesizing high molecular weight polyimides is a two-step process involving the formation of a poly(amic acid) precursor followed by imidization.
Caption: General workflow for the two-step synthesis of polyimides.
Step-by-Step Protocol:
-
Dissolution: Dissolve an equimolar amount of the aromatic diamine in a dry, polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) under an inert atmosphere (e.g., nitrogen).[17]
-
Polymerization: Slowly add an equimolar amount of the dianhydride (HBPDA or BTDA) to the diamine solution with vigorous stirring. The reaction is typically carried out at room temperature for several hours to form the poly(amic acid) solution.
-
Film Casting: Cast the viscous poly(amic acid) solution onto a glass substrate.
-
Imidization: Convert the poly(amic acid) to polyimide by either thermal or chemical means.
-
Thermal Imidization: Heat the cast film in a stepwise manner, for example, at 100°C, 200°C, and 300°C for 1 hour at each temperature, to gradually remove the solvent and facilitate the ring-closing reaction.[17]
-
Chemical Imidization: Treat the poly(amic acid) film with a mixture of a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) at room temperature.
-
A suite of analytical techniques is employed to evaluate the properties of the synthesized polyimide films.
| Property | Characterization Technique | Principle |
| Chemical Structure | Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies characteristic absorption bands of the imide ring (e.g., C=O stretching at ~1780 and 1720 cm⁻¹) to confirm complete imidization.[17][18][19] |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Measures the weight loss of the material as a function of temperature to determine the decomposition temperature.[17] |
| Glass Transition Temperature | Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA) | Detects the change in heat flow (DSC) or mechanical properties (DMA) associated with the glass transition.[20][21] |
| Mechanical Properties | Universal Testing Machine (UTM) | Measures the tensile strength, modulus, and elongation at break of the film under controlled strain.[22] |
| Dielectric Properties | Dielectric Analyzer or LCR Meter | Measures the capacitance and dissipation factor of the material over a range of frequencies to calculate the dielectric constant. |
Conclusion: Selecting the Right Dianhydride for the Application
The choice between HBPDA and BTDA for polyimide synthesis is a classic example of the structure-property relationships that govern polymer science.
-
HBPDA-based polyimides are the materials of choice for applications demanding the utmost in thermal stability, mechanical strength, and low dielectric constant . Their rigidity and ordered structure make them ideal for structural components in aerospace, high-frequency electronics, and other extreme environments.
-
BTDA-based polyimides offer a compelling balance of good thermal and mechanical properties with enhanced processability and flexibility . Their improved solubility makes them attractive for applications where solution-based processing is preferred, such as in coatings, adhesives, and flexible printed circuit boards.[1][3][23]
Ultimately, the selection of the dianhydride monomer should be guided by a thorough understanding of the specific performance requirements of the end-use application. This guide provides the foundational knowledge and comparative data to enable researchers and engineers to make informed decisions in the development of next-generation, high-performance polyimide materials.
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- BTDA: The Key Monomer for High-Temperature Polymer Applications.
- 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA) | 2421-28-5 | Ossila.
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- Highly soluble polyimides from sterically hindered diamines.
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- Preparation and Properties of Intrinsically Black Polyimide Films with CIE Lab Color Parameters Close to Zero and High Thermal Stability for Potential Applications in Flexible Printed Circuit Boards - MDPI.
- Synthesis and Properties of Optically Transparent Fluoro-Containing Polyimide Films with Reduced Linear Coefficients of Thermal Expansion from Organo-Soluble Resins Derived from Aromatic Diamine with Benzanilide Units - MDPI.
- Synthesis and Properties of Polyimides Based on BTDA/BPDA and Diamine Monomer | Request PDF - ResearchGate. (2025-08-06).
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- FOCUS ON POLYIMIDES | Zeus.
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A Senior Application Scientist's Guide to Analytical Techniques for the Characterization of HBPDA-Based Polyimides
This guide provides an in-depth comparison and detailed methodologies for the essential analytical techniques used to characterize polyimides synthesized from dicyclo-hexyl-3,4,3′,4′-tetracarboxylic dianhydride (HBPDA). Designed for researchers, scientists, and professionals in materials science and drug development, this document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and validated approach to material characterization.
Introduction: The Significance of HBPDA in Advanced Polyimides
Polyimides (PIs) are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] Traditionally, aromatic PIs have dominated the field, but their inherent charge-transfer complex formation often leads to coloration, limiting their use in optical applications.[3] The introduction of alicyclic dianhydrides, such as HBPDA, is a key strategy to disrupt this charge transfer, leading to the development of colorless and transparent polyimides (CPIs).[4][5] These materials are critical for next-generation technologies like flexible displays, optical films, and advanced optoelectronics.
The alicyclic cyclohexane structure of HBPDA, in contrast to the aromatic benzene rings of dianhydrides like BPADA, effectively reduces intermolecular interactions, which not only enhances optical transparency but also often improves solubility in organic solvents.[4][6] However, this structural modification also influences thermal and mechanical properties. Therefore, a comprehensive and multi-faceted analytical approach is not merely procedural—it is fundamental to understanding the structure-property relationships that govern the final performance of these advanced materials. This guide outlines the critical analytical workflows for a holistic characterization of HBPDA-based polyimides.
Structural Elucidation and Verification of Imidization
The foundational step in characterizing any polymer is the unambiguous confirmation of its chemical structure. For polyimides, this involves verifying the successful conversion of the poly(amic acid) (PAA) precursor into the final polyimide structure. Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal techniques for this purpose.
Fourier Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR is an indispensable tool for rapidly confirming the completion of the imidization reaction. The key is to monitor the disappearance of PAA-specific absorptions and the concurrent appearance of characteristic imide group vibrations. A successful reaction is confirmed by the absence of the amide carbonyl peak around 1650 cm⁻¹ and the prominent appearance of imide carbonyl peaks.[7]
Key Spectral Features for HBPDA-based Polyimides:
-
Imide C=O: Asymmetric stretching appears at 1784–1778 cm⁻¹, while symmetric stretching is observed at 1709–1704 cm⁻¹.[4]
-
C-N-C Stretching: A peak confirming the imide ring formation is found between 1378–1369 cm⁻¹.[4]
-
Alicyclic C-H: The presence of the HBPDA unit is confirmed by saturated C-H stretching vibrations around 2939 and 2864 cm⁻¹.[5]
-
Amide C=O (PAA precursor): Absence of a peak around 1650 cm⁻¹ indicates complete imidization.[7]
-
-OH and N-H (PAA precursor): Disappearance of the broad absorption bands for carboxylic acid -OH and amide N-H (typically >3000 cm⁻¹) further confirms the reaction completion.
Experimental Protocol: FTIR Analysis of a Polyimide Film
-
Sample Preparation: A thin, self-standing polyimide film is prepared by casting the PAA solution onto a glass substrate, followed by thermal or chemical imidization.
-
Instrument Setup: An FTIR spectrometer is set to attenuated total reflectance (ATR) or transmission mode. For film analysis, transmission is often suitable.
-
Background Collection: A background spectrum is collected without a sample in the beam path to account for atmospheric CO₂ and H₂O.
-
Sample Analysis: The polyimide film is mounted in the sample holder.
-
Data Acquisition: The spectrum is recorded, typically by co-adding 16 to 32 scans in the range of 4000–650 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed for the characteristic absorption bands detailed above to confirm the polyimide structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: While FTIR confirms functional groups, ¹³C and ¹H NMR provide definitive, atom-level structural verification.[4] For HBPDA-based polyimides, NMR is crucial for confirming the integrity of the alicyclic cyclohexane rings and their connectivity within the polymer backbone. Tetramethylsilane (TMS) is typically used as an internal reference.[6]
Key Spectral Features for HBPDA-based Polyimides (using HBPDA/BZ PI as an example):
-
¹³C NMR:
-
Alicyclic Carbons (HBPDA): Chemical shifts for the cyclohexane carbons are observed in the upfield region, for instance, at 25.37, 30.44, and 43.49 ppm.[4][6]
-
Aromatic Carbons (Diamine): Phenyl group carbons appear in the typical aromatic region (e.g., 122.60–156.24 ppm).[4][6]
-
Imide Carbonyl Carbon: The characteristic peak for the imide carbon is found far downfield, around 183.11 ppm.[4][6]
-
-
¹H NMR:
-
The spectra will show complex multiplets for the protons on the HBPDA cyclohexane rings and distinct signals for the aromatic protons from the diamine moiety.[8]
-
Experimental Protocol: ¹³C NMR of a Polyimide Resin
-
Sample Preparation: Dissolve approximately 20-30 mg of the soluble polyimide resin in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[8]
-
Instrument Setup: Place the sample in a high-field NMR spectrometer.
-
Data Acquisition: Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C and long relaxation times for polymers, a large number of scans (often several thousand) are required over several hours to achieve a good signal-to-noise ratio.
-
Data Processing: Process the free induction decay (FID) with an appropriate line broadening factor and reference the spectrum to the solvent peak or TMS.
-
Spectral Analysis: Assign the observed chemical shifts to the specific carbons in the polymer repeat unit to confirm the structure.[4]
Caption: Workflow for Synthesis and Structural Characterization.
Thermal Properties: Defining the Operational Limits
The thermal stability of HBPDA-based polyimides is a defining characteristic. A suite of thermal analysis techniques is employed to quantify this stability, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Thermomechanical Analysis (TMA).
Thermogravimetric Analysis (TGA)
Expertise & Experience: TGA measures weight loss as a function of temperature, providing critical data on the polymer's decomposition temperature and overall thermal stability.[9] Key metrics are the temperatures at 5% (T₅) or 10% (T₁₀) weight loss, which serve as standard benchmarks for comparing material stability. HBPDA-based polyimides, while generally slightly less stable than their fully aromatic counterparts, still exhibit excellent thermal resistance, with decomposition temperatures often well above 400°C.[4][5]
Differential Scanning Calorimetry (DSC)
Expertise & Experience: DSC is used to determine the glass transition temperature (T₉), a critical parameter that defines the upper service temperature of the amorphous polymer.[10][11] The T₉ is observed as a step change in the heat flow curve. The alicyclic nature of HBPDA tends to result in a lower T₉ compared to more rigid, fully aromatic polyimides.[12] The measurement is typically taken from the second heating scan to erase any prior thermal history of the sample.[4]
Thermomechanical Analysis (TMA)
Expertise & Experience: TMA measures the dimensional changes of a material as a function of temperature. Its primary use for polyimide films is to determine the coefficient of thermal expansion (CTE). A low CTE is crucial for applications in flexible electronics to prevent delamination and stress-induced failures when bonded to other materials with different expansion rates.[4]
Experimental Protocol: TGA/DSC Analysis of a Polyimide
-
Sample Preparation: Accurately weigh 5-10 mg of the polyimide film or powder into a TGA or DSC crucible (typically aluminum or alumina).
-
Instrument Setup: Place the crucible in the instrument furnace.
-
TGA Method:
-
Equilibrate the sample at a starting temperature (e.g., 50°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min or 20°C/min) to a final temperature (e.g., 800°C).[7]
-
Maintain a constant inert atmosphere (e.g., nitrogen) with a flow rate of 20-50 mL/min.
-
-
DSC Method:
-
First Heat: Ramp the temperature at 10°C/min to a point well above the expected T₉ to erase thermal history.
-
Cool: Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.
-
Second Heat: Ramp the temperature again at 10°C/min. The T₉ is determined from the inflection point of the step transition in this second heating curve.
-
-
Data Analysis: Use the instrument software to determine T₅/T₁₀ from the TGA curve and T₉ from the DSC thermogram.
Table 1: Comparison of Thermal Properties for HBPDA-Based Polyimides
| Polyimide Code | Diamine Monomer | T₉ (°C)[5][12] | T₁₀ (°C)[5] | CTE (ppm/K)[12] |
| PI-1 | 4,4'-ODA | 256 | 487.3 | 45 |
| HBPDA/ODA | 4,4'-ODA | 260.6 | - | - |
| PI-1-2 | 4,4'-ODA | 256 | - | 45 |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Mechanical Performance: Strength and Flexibility
The ability of a polyimide film to withstand mechanical stress is paramount for its application. Tensile testing and Dynamic Mechanical Analysis (DMA) are key techniques to quantify these properties.
Tensile Testing
Expertise & Experience: This is a fundamental destructive test used to measure a material's response to a pulling force. It yields three critical parameters:
-
Tensile Strength (TS): The maximum stress the material can withstand before breaking.
-
Young's Modulus (TM): A measure of the material's stiffness.
-
Elongation at Break (EB): The percentage increase in length at the point of fracture, indicating ductility. These tests are typically performed according to ASTM D882 standards for thin plastic sheeting.[13]
Experimental Protocol: Tensile Testing of Polyimide Films
-
Sample Preparation: Cut film specimens into a standard shape (e.g., a "dog bone") using a die cutter, as specified by ASTM D638.[14] Measure the thickness and width of the gauge section accurately.
-
Instrument Setup: Mount the specimen in the grips of a universal testing machine (UTM).
-
Test Execution: Apply a tensile load at a constant crosshead speed (e.g., 10 mm/min) until the specimen fails.[14]
-
Data Acquisition: Record the load and displacement data throughout the test.
-
Data Analysis: Calculate the tensile strength, Young's modulus, and elongation at break from the resulting stress-strain curve. A minimum of five specimens should be tested to ensure statistical reliability.[13]
Table 2: Comparison of Mechanical Properties for HBPDA-Based Polyimides
| Polyimide Code | Diamine Monomer | Tensile Strength (MPa)[12] | Young's Modulus (GPa)[12] | Elongation at Break (%)[12] |
| PI-1-2 | 4,4'-ODA | 101 | 2.1 | 10 |
Note: Data is compiled from published literature; values are representative.
Caption: Overview of Thermal and Mechanical Analysis Techniques.
Optical Properties: Achieving Clarity
For CPIs, optical properties are the primary drivers of their application. UV-Visible Spectroscopy is the cornerstone technique for this characterization.
Expertise & Experience: The goal is to quantify the material's transparency in the visible light spectrum (400-700 nm) and to determine its ultraviolet (UV) cutoff wavelength (λ_cut). A lower cutoff wavelength and higher transmittance are desirable.[5] Additionally, colorimeters are used to measure the Yellow Index (YI), a critical parameter for display applications where color neutrality is essential.[6] The alicyclic HBPDA structure is instrumental in achieving high transmittance and low YI by inhibiting charge-transfer complex formation.[5]
Experimental Protocol: UV-Vis Spectroscopy of Polyimide Films
-
Sample Preparation: A thin polyimide film of uniform and known thickness (e.g., 50 µm) is required.[5]
-
Instrument Setup: Place the film in the sample holder of a UV-Vis spectrophotometer, ensuring it is perpendicular to the light beam.
-
Background Correction: Perform a baseline correction with an empty sample holder.
-
Data Acquisition: Scan the sample over the desired wavelength range (e.g., 200-800 nm).
-
Data Analysis: From the spectrum, determine the % transmittance at specific wavelengths (e.g., 450 nm) and identify the cutoff wavelength, often defined as the wavelength at which transmittance drops to 1%.
Table 3: Comparison of Optical Properties for HBPDA-Based Polyimides
| Polyimide Code | Film Thickness (µm) | Cutoff Wavelength (λ_cut, nm)[5] | Transmittance at 450 nm (%)[5] |
| PI-1 (HBPDA-ODA) | 50 | 291 | 83.6 |
| PI-3 (with 10% PPZ) | 50 | - | 75 |
Note: Data is compiled from published literature. PPZ is a phosphazene flame retardant.
Morphological Analysis: Probing the Solid State
Expertise & Experience: Wide-Angle X-ray Diffraction (WAXD or XRD) provides insight into the long-range order of polymer chains.[15] The resulting diffraction pattern reveals whether the material is amorphous (a broad halo), semi-crystalline (sharp peaks superimposed on a halo), or highly crystalline (multiple sharp peaks).[16][17] Most HBPDA-based polyimides are predominantly amorphous due to the non-coplanar and bulky nature of the cyclohexane rings, which hinders efficient chain packing. This amorphous nature is directly linked to their enhanced solubility and optical transparency.[17]
Conclusion
The characterization of HBPDA-based polyimides requires a synergistic array of analytical techniques. From the foundational structural confirmation by FTIR and NMR to the performance-defining thermal, mechanical, and optical tests, each method provides a crucial piece of the puzzle. This integrated approach allows scientists to build a comprehensive understanding of their material, directly linking the alicyclic HBPDA structure to desirable properties like colorlessness, solubility, and high thermal stability. By diligently applying these self-validating protocols, researchers can confidently develop and optimize these advanced polymers for their intended high-performance applications.
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- Synthesis and Properties of Copolyimides Derived from Isometric Biphenyltetracarboxylic Dianhydrides (a-BPDA and i-BPDA) and Oxydiphthalic Dianhydride (ODPA) with 4,4'-Oxydianiline (4,4'-ODA). (2025, August 9).
- Colorless Polyimides Derived from Alicyclic Dianhydrides. Unknown Source.
- SYNTHESIS AND CHARACTERIZATION OF HIGHLY SOLUBLE AROM
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- Synthesis and characterization of high strength polyimide | Request PDF. (2025, August 6).
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- HIGH PERFORMANCE POLYMERS – POLYIMIDES BASED – FROM CHEMISTRY TO APPLIC
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A Comparative Guide to the Thermal Stability of Polyimides: Alicyclic vs. Aromatic Dianhydrides
For researchers, scientists, and drug development professionals, the thermal stability of polymers is a critical parameter influencing their application in demanding environments. This guide provides a detailed comparison of the thermal properties of polyimides derived from alicyclic dianhydrides, with a focus on structures analogous to Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone, and those synthesized from common aromatic dianhydrides. This objective analysis, supported by experimental data, aims to elucidate the performance differences and highlight the unique characteristics of polyimides with saturated ring structures in the landscape of high-performance polymers.
Polyimides are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them materials of choice for applications ranging from aerospace components to flexible electronics and advanced medical devices. The choice of dianhydride monomer is a key determinant of the final polymer's properties. While aromatic dianhydrides have long been the cornerstone of high-performance polyimides, alicyclic dianhydrides are emerging as compelling alternatives, offering a distinct profile of properties.
This guide demonstrates that polyimides based on alicyclic dianhydrides, such as those derived from hydrogenated monomers, can exhibit high glass transition temperatures (Tg) and decomposition temperatures (Td), often coupled with improved optical transparency and solubility compared to their fully aromatic counterparts.[1][2] The absence of extensive π-π stacking in alicyclic structures can lead to less charge transfer complex formation, which is responsible for the characteristic color of many aromatic polyimides.[3]
Comparative Analysis of Thermal Properties: DSC and TGA Data
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable techniques for characterizing the thermal behavior of polymers. DSC measures the heat flow associated with thermal transitions as a function of temperature, allowing for the determination of the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, providing crucial information about its thermal stability and decomposition profile.
The following table summarizes typical DSC and TGA data for polyimides derived from various alicyclic and aromatic dianhydrides, providing a basis for comparison. It is important to note that the properties of a specific polyimide are also heavily influenced by the diamine monomer used in its synthesis.
| Dianhydride Type | Dianhydride Monomer Example | Diamine Monomer Example | Tg (°C) | Td (5% weight loss, °C) | Char Yield at 800°C (%) | Reference |
| Alicyclic | Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (BTD) | 2,4,6-trimethyl-1,3-phenylenediamine (MIMA) | 355 | >430 | - | [1] |
| Alicyclic | Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (BTD) | 2,2-bis(trifluoromethyl)benzidine (HFA) | 272 | >430 | - | [1] |
| Alicyclic | Dicyclohexyl-3,4,3′,4′-tetracarboxylic dianhydride (HBPDA) | 4,4'-(9-fluorenylidene)dianiline (FDN) | 226 | 364 | 66 | [2] |
| Aromatic | 4,4′-(4,4′-isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA) | 4,4'-(9-fluorenylidene)dianiline (FDN) | 245 | 377 | 67 | [2] |
| Aromatic | 3,8-diphenylpyrene-1,2,6,7-tetracarboxylic dianhydride (DPPD) | 3,3'-dimethylbenzidine (MBDAM) | 336-369 | 526-567 | - | [4] |
| Aromatic | 1,4-Bis(3,4-dicarboxyphenoxy)benzene Dianhydride (HQDPA) | 1,3-bis(4-aminophenoxy)benzene (TPER) | 190 | 525-553 (in N2) | >50 | [5] |
Insights from the Data:
Polyimides derived from the alicyclic dianhydride BTD exhibit high glass transition temperatures, with the specific value being highly dependent on the rigidity of the diamine used.[1] For instance, the rigid, substituted diamine MIMA leads to a significantly higher Tg compared to the more flexible HFA.[1] While direct comparisons of decomposition temperatures are limited by the available data, BTD-based polyimides demonstrate excellent thermal stability, with decomposition initiating above 400°C.[1]
When comparing polyimides synthesized with the same diamine (FDN), the aromatic dianhydride BPADA yields a polymer with a higher glass transition temperature and slightly better thermal stability than the alicyclic HBPDA.[2] This is generally attributed to the increased chain rigidity and intermolecular interactions afforded by the aromatic rings in the polymer backbone.[2] However, polyimides from alicyclic dianhydrides often exhibit superior solubility and optical transparency.[2][6]
Experimental Protocols for Thermal Analysis
To ensure the generation of reliable and comparable data, standardized experimental procedures for DSC and TGA are crucial. The following protocols are provided as a guide for the thermal analysis of polyimide films.
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the glass transition temperature (Tg) of the polyimide film.
Instrumentation: A calibrated Differential Scanning Calorimeter.
Procedure:
-
Sample Preparation: Carefully cut a small, uniform piece of the polyimide film (typically 5-10 mg) and place it in a standard aluminum DSC pan.[7] Crimp the pan securely with a lid.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan in the DSC cell.[7]
-
Purge the cell with a dry, inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).
-
-
Thermal Program:
-
First Heating Scan: Equilibrate the sample at a temperature well below the expected Tg (e.g., 30°C). Ramp the temperature at a controlled rate (e.g., 10°C/min or 20°C/min) to a temperature significantly above the expected Tg.[2][8] This initial scan is crucial to erase the thermal history of the sample.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min or 20°C/min) back to the starting temperature.
-
Second Heating Scan: Repeat the heating scan at the same rate as the first scan. The Tg is determined from this second heating curve to ensure a consistent thermal history.[9]
-
-
Data Analysis: The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal decomposition temperature (Td) and char yield of the polyimide film.
Instrumentation: A calibrated Thermogravimetric Analyzer.
Procedure:
-
Sample Preparation: Place a small, accurately weighed sample of the polyimide film (typically 10-15 mg) into a TGA sample pan (e.g., platinum or ceramic).[10]
-
Instrument Setup:
-
Thermal Program:
-
Data Analysis:
-
The TGA thermogram plots the percentage of weight loss versus temperature.
-
The decomposition temperature (Td) is often reported as the temperature at which a specific percentage of weight loss occurs (e.g., 5% or 10%).[14]
-
The char yield is the percentage of the initial sample mass remaining at the end of the experiment.
-
Causality Behind Experimental Choices and Mechanistic Insights
The choice of experimental parameters in DSC and TGA is critical for obtaining accurate and reproducible results. The heating rate, for instance, can influence the observed transition temperatures.[15] A slower heating rate provides more time for the material to respond to the temperature change, often resulting in sharper transitions. The use of an inert atmosphere in TGA is essential for studying the inherent thermal stability of the polymer without the influence of oxidative degradation.[10]
The thermal properties of polyimides are intrinsically linked to their molecular structure.
-
Glass Transition Temperature (Tg): The Tg is a measure of the onset of large-scale segmental motion of the polymer chains. Rigid polymer backbones, such as those containing aromatic rings and inflexible linkages, restrict this motion, leading to higher Tg values.[2] The introduction of flexible linkages (e.g., ether groups) or bulky side groups that increase the free volume between polymer chains can lower the Tg.[4] Alicyclic units, being non-planar, can disrupt chain packing and affect the Tg in complex ways, depending on their rigidity and the overall chain architecture.[1][2]
-
Thermal Decomposition Temperature (Td): The thermal stability of a polyimide is determined by the bond energies of the chemical linkages in the polymer backbone. Aromatic and imide rings are inherently very stable due to resonance stabilization.[16] The decomposition process often involves the cleavage of imide rings and other less stable bonds.[13] The high thermal stability of polyimides is a direct result of the high proportion of these robust chemical structures.[16]
Conclusion
Polyimides derived from alicyclic dianhydrides present a compelling class of materials with a unique combination of thermal stability, optical transparency, and enhanced solubility. While fully aromatic polyimides may offer superior thermal stability in some cases due to their rigid, planar structures, alicyclic polyimides provide a valuable alternative for applications where properties like processability and optical clarity are paramount. The choice between an alicyclic and an aromatic dianhydride for a specific application will depend on a careful consideration of the desired balance of thermal, mechanical, and optical properties. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers and scientists to make informed decisions in the selection and characterization of high-performance polyimides.
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Synthesis of a Novel Rigid Semi-Alicyclic Dianhydride and Its Copolymerized Transparent Polyimide Films' Properties. PMC - NIH. [Link]
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Characterizing Cycloaliphatic-containing Polyimides. AZoM. [Link]
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DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Qualitest FZE. [Link]
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Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. qualitest-inc.com. [Link]
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Thermal performance customization of polyimide films by nanocomposite engineering with Al2O3 and ZnO nanoparticles. Frontiers. [Link]
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Solution-Processable Colorless Polyimides Derived from Hydrogenated Pyromellitic Dianhydride: Strategies to Reduce the Coefficients of Thermal Expansion by Maximizing the Spontaneous Chain Orientation Behavior during Solution Casting. MDPI. [Link]
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A Comparative Guide to Purity Validation of Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, the purity of a chemical entity is not merely a quantitative measure but a cornerstone of scientific validity and product safety. Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone, a complex dianhydride, is no exception. Its intricate structure and reactive anhydride groups present unique analytical challenges. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of this compound, grounded in established scientific principles and regulatory standards.
The Critical Role of Purity in Scientific Research
The presence of impurities, even in trace amounts, can lead to erroneous experimental results, altered pharmacological or material properties, and potential safety concerns. For a molecule like this compound, which may serve as a monomer in the synthesis of high-performance polymers or as a complex building block in medicinal chemistry, ensuring its purity is paramount. The reactive nature of its dianhydride functional groups makes it susceptible to hydrolysis, forming the corresponding diacid, which is often a critical process-related impurity.[1][2][3] Therefore, a robust, stability-indicating analytical method is essential.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination
HPLC is a powerful chromatographic technique used to separate, identify, and quantify components in a mixture.[4][5] Its widespread adoption in the pharmaceutical industry is a testament to its accuracy, precision, and robustness. For this compound, a non-aqueous reversed-phase HPLC method is often the most suitable approach to prevent on-column hydrolysis of the analyte.
Causality Behind Experimental Choices: A Scientifically Grounded HPLC Protocol
The development of a reliable HPLC method is a systematic process. Each parameter is chosen to ensure optimal separation and accurate quantification.
1. Instrumentation and Materials:
-
HPLC system equipped with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.
-
Anhydrous acetonitrile (ACN) and anhydrous dimethylformamide (DMF), both HPLC grade.
-
This compound reference standard and sample.
2. Detailed Experimental Protocol:
| Parameter | Condition | Justification |
| Stationary Phase (Column) | Cyano (CN) Column (e.g., 4.6 mm x 150 mm, 3 µm) | Dianhydrides can exhibit strong interactions with standard C18 columns. A CN column offers alternative selectivity and is effective for separating polar, non-protic compounds, often providing better peak shape for anhydrides.[1][2][3][6] |
| Mobile Phase | A: Anhydrous Acetonitrile (ACN)B: Anhydrous Dimethylformamide (DMF) | The use of anhydrous solvents is critical to prevent the hydrolysis of the dianhydride to its diacid form on the column, which would lead to inaccurate purity results.[2][3] |
| Gradient Elution | 0-10 min: 20% B to 60% B10-15 min: Hold at 60% B15-16 min: 60% B to 20% B16-20 min: Hold at 20% B | A gradient elution is necessary to separate the main component from potential impurities with different polarities in a reasonable timeframe. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity, improving efficiency and reducing backpressure. It also enhances the reproducibility of retention times. |
| Detection Wavelength | 280 nm (or as determined by UV scan) | The specific wavelength should be chosen based on the UV absorbance maximum of the analyte to ensure maximum sensitivity. A PDA detector is invaluable for confirming peak purity and identifying impurities. |
| Injection Volume | 5 µL | A small injection volume minimizes the potential for band broadening and column overload. |
| Sample Preparation | Dissolve sample in anhydrous DMF to a concentration of 1 mg/mL. | DMF is a suitable polar aprotic solvent for this compound.[1] Ensuring the sample is fully dissolved is crucial for accurate and reproducible injections. |
A Self-Validating System: The Importance of System Suitability
Before any sample analysis, the performance of the chromatographic system must be verified through a System Suitability Test (SST). This is a core requirement of regulatory bodies and ensures the system is fit for its intended purpose.[7][8]
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Repeatability (%RSD) | ≤ 1.0% for 5 replicate injections |
Visualizing the HPLC Workflow
Caption: A typical workflow for HPLC purity analysis.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is a robust method, other techniques can also be employed for purity determination.[9][10] A comparison with Ultra-Performance Liquid Chromatography (UPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy highlights the relative strengths of each approach.
| Parameter | HPLC | UPLC (Ultra-Performance Liquid Chromatography) | qNMR (Quantitative NMR) |
| Principle | Liquid-solid phase partitioning | Liquid-solid phase partitioning | Nuclear spin resonance in a magnetic field |
| Speed | Moderate (15-30 min) | High (< 5 min) | Slow (requires careful sample prep and long acquisition times) |
| Resolution | Good | Excellent | Not a separation technique |
| Sensitivity | High (ng to pg level) | Very High (pg to fg level) | Low (µg to mg level) |
| Solvent Consumption | Moderate | Low | Low |
| Quantification | Relative (Area %), requires reference standard for absolute | Relative (Area %), requires reference standard for absolute | Absolute (primary method), does not require an identical reference standard |
| Impurity Detection | Detects UV-active impurities | Detects UV-active impurities | Detects impurities with NMR-active nuclei, can be insensitive to trace impurities |
| Regulatory Acceptance | High[11][12][13] | High | Moderate to High, gaining acceptance |
UPLC , a refinement of HPLC, utilizes smaller particle size columns (<2 µm) and higher pressures to achieve faster analysis times and superior resolution. For a high-throughput environment, UPLC offers a significant advantage.
qNMR , on the other hand, is a powerful primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[14] It provides structural information and can quantify non-UV active impurities, but it lacks the sensitivity of chromatographic techniques for trace impurity analysis.
Logical Decision Flow for Method Selection
Caption: Decision tree for selecting an appropriate purity analysis method.
Conclusion
For the routine, high-sensitivity purity validation of this compound, HPLC remains the method of choice . Its balance of resolution, sensitivity, and regulatory acceptance is unparalleled for quality control and lot release testing. The use of a non-aqueous, reversed-phase method with a cyano column provides a robust and reliable system for separating the parent compound from its potential hydrolytic and process-related impurities.
While UPLC offers an advantage in speed for high-throughput screening, and qNMR provides the benefit of primary quantification, the well-established and validated HPLC method described herein offers a self-validating, trustworthy, and authoritative approach for ensuring the purity of this complex dianhydride, thereby upholding the integrity of subsequent research and development activities.
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A Comparative Analysis of the Thermal Stability of HBPDA Polyimides and Commercial High-Performance Alternatives
In the relentless pursuit of materials that can withstand extreme thermal environments, polyimides stand out for their exceptional stability, mechanical integrity, and dielectric properties.[1][2][3][4] This guide provides a comprehensive benchmark of the thermal performance of polyimides synthesized from 3,3',4,4'-biphenyltetracarboxylic dianhydride (HBPDA) against two leading commercial polyimides: Kapton® and Upilex®. Through a detailed examination of experimental data obtained from Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Dynamic Mechanical Analysis (DMA), we aim to provide researchers, scientists, and engineers with the critical insights needed to select the optimal material for demanding high-temperature applications.
The choice of dianhydride and diamine monomers is a critical determinant of the final properties of the polyimide.[5][6] HBPDA is a cycloaliphatic dianhydride, which can impart unique properties to polyimides compared to the aromatic dianhydrides found in many commercial films.[5] This analysis delves into how these structural differences manifest in key thermal stability metrics.
Understanding Thermal Stability in Polyimides
The thermal stability of a polyimide is not a single parameter but a collection of behaviors under thermal stress. The key metrics we will evaluate are:
-
Decomposition Temperature (Td): The temperature at which the polymer begins to chemically degrade, typically measured as the temperature of 5% weight loss by TGA.[1] A higher Td indicates greater stability at elevated temperatures.
-
Glass Transition Temperature (Tg): The temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[7][8] For high-temperature applications, a high Tg is crucial to maintain mechanical properties.[8][9][10]
-
Mechanical Integrity at Elevated Temperatures: The ability of the material to retain its stiffness and load-bearing capacity as temperature increases, assessed by DMA.
Commercial Benchmarks: Kapton® and Upilex®
Kapton® , developed by DuPont, is a polyimide film derived from pyromellitic dianhydride (PMDA) and 4,4'-oxydianiline (ODA). It is renowned for its excellent balance of physical, chemical, and electrical properties over a wide temperature range, from -269°C to +400°C.[11][12][13][14][15][16]
Upilex® , produced by UBE Industries, is based on 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA) and p-phenylenediamine (PDA).[17][18] It is known for its exceptional thermal stability, with some grades boasting glass transition temperatures at or above 500°C, along with superior mechanical strength and chemical resistance.[17][19]
Experimental Evaluation of Thermal Properties
To provide a robust comparison, the following standardized experimental protocols are employed. The causality behind these choices lies in their ability to provide quantitative and reproducible data on the key thermal stability metrics.
The following diagram outlines the systematic approach to characterizing the thermal stability of the polyimide samples.
Caption: Workflow for comparative thermal analysis of polyimide films.
TGA is essential for determining the decomposition temperature of the polyimides. The protocol is based on ASTM E1131, a standard test method for compositional analysis by thermogravimetry.[20][21][22][23][24]
Protocol:
-
A small, uniform sample of the polyimide film (5-10 mg) is placed in a platinum or ceramic TGA pan.
-
The sample is heated from 30°C to 800°C at a constant rate of 10°C/min. This controlled heating rate ensures thermal equilibrium and allows for clear observation of degradation events.[25]
-
The analysis is conducted under a nitrogen atmosphere (flow rate of 50 mL/min) to prevent oxidative degradation and isolate the inherent thermal stability of the polymer backbone.
-
The sample weight is continuously monitored as a function of temperature.
-
The decomposition temperature (Td) is determined as the temperature at which 5% weight loss occurs.[1]
DSC is employed to determine the glass transition temperature (Tg), a critical parameter for understanding the operational temperature limits of the material. The protocol follows ASTM D3418, the standard test method for transition temperatures of polymers by DSC.[7][26][27][28][29]
Protocol:
-
A small sample (5-10 mg) of the polyimide film is hermetically sealed in an aluminum DSC pan.
-
The sample is subjected to a heat-cool-heat cycle to erase any prior thermal history.
-
First Heat: Ramp from 30°C to 400°C (or a temperature above the expected Tg) at 20°C/min.
-
Cool: Cool down to 30°C at 20°C/min.
-
Second Heat: Ramp from 30°C to 450°C at 20°C/min.
-
-
The Tg is determined from the midpoint of the inflection in the heat flow curve during the second heating scan. This ensures that the measured Tg is a property of the material itself, free from processing-induced stresses or orientations.
DMA provides insights into the viscoelastic properties of the polyimides, specifically how their stiffness (storage modulus) changes with temperature. This is crucial for applications where mechanical performance at high temperatures is critical.[30][31][32][33][34]
Protocol:
-
A rectangular film specimen (e.g., 20 mm length x 5 mm width) is mounted in the DMA instrument in tension mode.
-
The sample is subjected to a sinusoidal strain of a small amplitude (e.g., 0.1%) at a fixed frequency (e.g., 1 Hz). This small strain ensures the response is within the linear viscoelastic region.
-
The temperature is ramped from 30°C to 450°C at a rate of 3°C/min.
-
The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are recorded as a function of temperature. The glass transition can also be identified as the peak of the tan delta curve.
Comparative Data Analysis
The following tables summarize the expected thermal properties of HBPDA-based polyimides in comparison to Kapton® and Upilex®, based on a synthesis of literature data.
Table 1: Decomposition and Glass Transition Temperatures
| Polyimide Type | Dianhydride | Diamine | Td (5% weight loss, °C) in N2 | Tg (°C) |
| HBPDA-Polyimide | HBPDA | Various Aromatic Diamines | 350 - 450[5] | 200 - 250[5] |
| Kapton® HN | PMDA | ODA | ~557[1] | ~360-410 |
| Upilex®-S | BPDA | PDA | >500[19] | >500[17] |
Table 2: Dynamic Mechanical Properties
| Polyimide Type | Storage Modulus (E') at 50°C (GPa) | Storage Modulus (E') at 250°C (GPa) |
| HBPDA-Polyimide | 2.5 - 3.5 | 1.0 - 2.0 |
| Kapton® HN | ~3.0 | ~1.8 |
| Upilex®-S | ~9.1[35] | ~5.0 |
Discussion and Mechanistic Insights
The data reveals a clear hierarchy in the thermal stability of these polyimides.
-
Upilex®-S demonstrates the highest thermal stability, with a glass transition temperature exceeding 500°C and exceptional retention of its mechanical properties at elevated temperatures.[17][35][19] This is attributed to its rigid, linear polymer backbone composed of BPDA and PDA, which leads to strong intermolecular packing and high energy requirements for segmental motion.[36]
-
Kapton® HN also exhibits excellent thermal stability, making it a reliable choice for a wide array of high-temperature applications.[4][14][16] Its aromatic structure contributes to its high thermal decomposition and glass transition temperatures.
-
HBPDA-based polyimides , while showing lower thermal stability compared to the fully aromatic commercial benchmarks, still possess respectable thermal properties. The presence of the cycloaliphatic HBPDA unit introduces more flexibility into the polymer chain compared to the rigid aromatic structures of PMDA and BPDA.[5] This increased flexibility generally leads to lower glass transition temperatures.[5] However, the specific choice of the aromatic diamine co-monomer can significantly influence the final thermal properties of the HBPDA polyimide.
The chemical structure of the dianhydride is a key factor influencing the thermal stability of the resulting polyimide.
Caption: Chemical structures of HBPDA, PMDA (in Kapton®), and BPDA (in Upilex®).
The aromatic rings in PMDA and BPDA contribute to a more rigid and planar polymer chain, enhancing intermolecular forces and thus increasing the energy required for thermal motion and degradation. The cycloaliphatic structure of HBPDA, while still robust, allows for more conformational flexibility, which can be advantageous for properties like solubility and processability, but often comes at the cost of ultimate thermal stability.[5]
Conclusion
This comparative guide demonstrates that while HBPDA-based polyimides may not reach the extreme thermal stability of leading commercial alternatives like Upilex® and Kapton®, they represent a viable class of high-performance polymers with a distinct property profile. The choice between these materials will ultimately depend on the specific requirements of the application.
-
For applications demanding the utmost in thermal stability and mechanical integrity at temperatures approaching and exceeding 400°C, Upilex®-S is the superior choice.
-
Kapton® HN offers a well-balanced portfolio of high-performance properties suitable for a vast range of electronic and aerospace applications.
-
HBPDA-based polyimides can be tailored through the selection of diamine monomers to achieve a desirable balance of thermal stability, processability, and other specific properties, making them a versatile option for applications where the extreme performance of fully aromatic polyimides is not a strict requirement.
This guide underscores the critical importance of rigorous, standardized testing in the selection and development of advanced materials. By understanding the structure-property relationships and employing validated analytical techniques, researchers can make informed decisions to drive innovation in high-performance polymer applications.
References
-
ASTM D3418-21, Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2021, [Link]
-
ASTM E1131-20, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2020, [Link]
-
Dynamic Mechanical Analysis of Polymers. TA Instruments. [Link]
-
UBE UPILEX® Polyimide Film. UBE Corporation. [Link]
-
Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. National Institutes of Health. [Link]
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Thermo-Mechanical Properties of Polyimide Films for High Temperature Applications. Netzsch Group. [Link]
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A Senior Application Scientist's Guide to the Dielectric Performance of HBPDA Polyimides
In the pursuit of next-generation microelectronics and high-frequency communication systems, the demand for advanced dielectric materials is paramount.[1][2][3] Materials with low dielectric constants (Dk or k) and low dissipation factors (Df) are critical for minimizing signal delay, reducing power consumption, and preventing crosstalk in integrated circuits and high-density packaging.[4][5] Among the class of high-performance polymers, polyimides (PIs) synthesized with 4,4'-(hexafluoroisopropylidene)diphthalic anhydride, commonly known as 6FDA or HBPDA, have emerged as leading candidates due to their exceptional combination of thermal stability, mechanical robustness, and superior dielectric properties.[6]
This guide provides an in-depth comparison of HBPDA-based polyimides against other insulating materials, grounded in experimental data and mechanistic insights. It is designed for researchers and engineers navigating the complex landscape of dielectric material selection.
Section 1: The HBPDA Structural Advantage: Why Fluorine Matters
The remarkable dielectric performance of HBPDA polyimides is intrinsically linked to their molecular architecture. The key lies in the incorporation of the hexafluoroisopropylidene (-C(CF₃)₂) group from the HBPDA monomer.
Mechanistic Insight: There are two primary strategies for achieving a low dielectric constant in a polymer: (1) reducing the molecular polarizability and (2) increasing the free volume between polymer chains to decrease the density of polarizable groups.[2][7] HBPDA polyimides effectively leverage both strategies.[7]
-
Reduced Polarizability: The highly electronegative fluorine atoms in the -CF₃ groups create strong C-F bonds with low polarizability. This significantly dampens the ability of the molecular structure to form dipoles in the presence of an electric field.[8]
-
Increased Free Volume: The bulky, non-planar -C(CF₃)₂ groups disrupt the efficient packing of the polymer chains. This creates more empty space, or free volume, within the material, which effectively lowers the overall dielectric constant as the volume fraction of air (with a Dk of ~1) increases.[2][8]
This strategic molecular design gives HBPDA-based polyimides a distinct advantage over conventional aromatic polyimides, such as those based on pyromellitic dianhydride (PMDA), which tend to have more planar structures and higher dielectric constants.[9][10]
Diagram 1: HBPDA Polyimide Synthesis
Caption: Synthesis pathway for HBPDA-based polyimides.
Section 2: Comparative Dielectric Performance Analysis
The true measure of a dielectric material lies in its quantitative performance against established alternatives. The following table summarizes key dielectric properties for HBPDA polyimides in comparison to conventional polyimides and other common dielectrics like epoxy and silicone.
| Material | Dielectric Constant (Dk) | Dissipation Factor (Df) | Breakdown Strength (kV/mm) | Key Characteristics |
| HBPDA (6FDA) Polyimide | 2.4 – 2.9 [11][12][13] | < 0.005 [1][11] | > 100 [1] | Excellent thermal stability, low moisture absorption, stable dielectric properties across a wide frequency range.[11] |
| Conventional PI (PMDA-ODA) | 3.2 – 3.5[5][12] | 0.008 – 0.02[5] | ~327[10] | High thermal stability but higher dielectric constant and loss due to polar imide groups and planar structure. |
| Epoxy Resin (FR-4 Grade) | 4.0 – 5.0 | 0.01 – 0.02 | 20 - 40 | Widely used for PCBs, but has significantly higher Dk and Df, limiting high-frequency applications. |
| Silicone (PDMS) | 2.6 – 2.8 | ~0.001 | 15 - 25 | Flexible with low Df, but has lower thermal and mechanical stability compared to polyimides. |
Analysis of Results:
The data clearly demonstrates the superiority of HBPDA-based polyimides for applications demanding low permittivity. Their dielectric constant is consistently lower than that of conventional polyimides and epoxy resins.[5][12] While silicones offer a competitive Dk, HBPDA polyimides provide far greater thermal and mechanical stability, a critical requirement for many microelectronic fabrication processes.[14]
Furthermore, fluorinated polyimides exhibit stable dielectric constants and low dielectric loss at high frequencies, ranging from 10 to 60 GHz, making them suitable for next-generation signal transportation applications.[11] The introduction of fluorine can reduce the Dk to as low as 2.60 and the Df to 0.00337.[12] Some porous fluorinated polyimide films have even achieved Dk values as low as 1.51–2.42.[1]
Section 3: Standardized Protocol for Dielectric Property Characterization
To ensure the trustworthiness and reproducibility of dielectric measurements, adherence to standardized protocols is essential. The most widely accepted standard for this purpose is ASTM D150 .[15][16][17][18] This method covers the determination of AC loss characteristics and permittivity (dielectric constant) of solid electrical insulating materials.[15][16][18]
Causality in Experimental Choices: The choice of each step and parameter in this protocol is critical for obtaining accurate data. For instance, the use of a two-fluid method or precisely spaced electrodes is crucial for accuracy. The sample's thickness must be uniform and precisely measured, as capacitance is directly dependent on it.[16] Environmental control is non-negotiable; temperature and humidity can significantly alter dielectric properties, particularly the dissipation factor.
Step-by-Step Experimental Workflow (based on ASTM D150)
-
Sample Preparation:
-
Synthesize the HBPDA polyimide and cast it into a thin, uniform film of a known thickness (e.g., 25-100 µm). The film must be flat and free of voids or surface defects.
-
Ensure the sample is larger than the electrodes to be used.[19]
-
Condition the specimen in a controlled environment (e.g., 23°C and 50% relative humidity) for a specified period to ensure equilibrium.
-
-
Electrode Application:
-
Deposit circular electrodes onto both sides of the polyimide film. Vapor-deposited gold or silver is preferred to ensure intimate contact and minimize interface impedance.
-
A guard electrode is often used to confine the electric field to the area directly under the measurement electrode, eliminating fringing effects and improving accuracy.
-
-
Measurement Setup:
-
Place the prepared sample into a dielectric test cell, which consists of two parallel plate electrodes.
-
Connect the test cell to a precision LCR meter or a vector network analyzer for high-frequency measurements.[8]
-
-
Data Acquisition:
-
Calculation:
-
The dielectric constant (Dk or εr) is calculated as the ratio of the capacitance of the material to the capacitance of air: Dk = C / C₀ .[19]
-
The dissipation factor (Df) is directly measured by the instrument.
-
Diagram 2: ASTM D150 Measurement Workflow
Caption: Workflow for dielectric property measurement via ASTM D150.
Conclusion
HBPDA-based polyimides represent a significant advancement in dielectric materials science. Through the strategic incorporation of fluorine, their molecular structure is engineered to deliver a low dielectric constant and low dissipation factor, outperforming conventional polyimides and other insulators in high-frequency applications. Their robust thermal and mechanical properties further solidify their position as a material of choice for demanding electronic and aerospace environments. By employing standardized characterization protocols like ASTM D150, researchers can reliably assess and validate the performance of these advanced materials, paving the way for innovation in next-generation technologies.
References
- Dielectric Properties of Fluorinated Aromatic Polyimide Films with Rigid Polymer Backbones. (n.d.). vertexaisearch.cloud.google.com.
- Dielectric Constant & Dissipation Factor Testing by ASTM D150 - Infinita Lab. (n.d.). vertexaisearch.cloud.google.com.
- ASTM D150-98 - Standard Test Methods for AC Loss Characteristics and Permittivity (Dielectric Constant) of Solid Electrical Insulation. (n.d.). vertexaisearch.cloud.google.com.
- Dielectric Constant and Dissipation Factor - ASTM D150 - Test Method - Lucideon. (n.d.). vertexaisearch.cloud.google.com.
- Sustainable Dielectric Films with Ultralow Permittivity from Soluble Fluorinated Polyimide. (2023, March 30). vertexaisearch.cloud.google.com.
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- Fluorinated polyimide: High toughness and low dielectric properties pave new path for high-frequency communication materials. (2025, July 10). EurekAlert!.
- Dielectric Constant and Dissipation Factor ASTM D150, IEC 60250. (n.d.). Intertek.
- Synthesis and characterization of 6FDA/3,5-diamino-2,4,6-trimethylbenzenesulfonic acid-derived polyimide for gas separation applications. (2021, February 15). vertexaisearch.cloud.google.com.
- Structural Designs of Transparent Polyimide Films with Low Dielectric Properties and Low Water Absorption: A Review. (n.d.). MDPI.
- Research Advances of Porous Polyimide—Based Composites with Low Dielectric Constant. (2023, August 8). vertexaisearch.cloud.google.com.
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- Versatile Landscape of Low-k Polyimide: Theories, Synthesis, Synergistic Properties, and Industrial Integration. (2024, June 7). ACS Publications.
- Synthesis, characterization and properties of TAP-6FDA hyperbranched polyimides with different branching degrees. (2014, April 1). Semantic Scholar.
- Intrinsic Low-Dielectric Constant and Low-Dielectric Loss Polyimides. (n.d.). ResearchGate.
- Synthesis and characterization of 6FDA/3,5-diamino-2,4,6-trimethylbenzenesulfonic acid-derived polyimide for gas separation applications. (2025, August 5). ResearchGate.
- Design and synthesis of fluorinated polyimides with low thermal expansion and enhanced dielectric properties. (2025, August 7). ResearchGate.
- Synthesis and Performance of 6FDA-Based Polyimide-Ionenes and Composites with Ionic Liquids as Gas Separation Membranes. (n.d.). MDPI.
- Structural Designs of Transparent Polyimide Films with Low Dielectric Properties and Low Water Absorption: A Review. (2023, July 17). PubMed.
- Synthesis, characterization and film preparation of 6FDA-based polyimides with polar groups arranged for thermal crosslinking. (n.d.). ResearchGate.
- Structureproperty relationship of polyimides based on pyromellitic dianhydride and shortchain aliphatic diamines for dielectric. (n.d.). Ramprasad Group.
- FUNDAMENTAL INSIGHT ON DEVELOPING LOW DIELECTRIC CONSTANT POLYIMIDES. (n.d.). NASA Technical Reports Server.
- Reducing the Permittivity of Polyimides for Better Use in Communication Devices. (2023, March 1). MDPI.
- Mechanical, Dielectric, and Thermal Attributes of Polyimides Stemmed Out of 4, 4'–Diaminodiphenyl Ether. (n.d.). MDPI.
- Temperature-Resistant Intrinsic High Dielectric Constant Polyimides: More Flexibility of the Dipoles, Larger Permittivity of the Materials. (2022, September 26). NIH.
- Achieving Low Dissipation Factors and Low Dielectric Constants via Thermally Stable Naphthalene-Based Poly(ester-imide)s with Fluorine Groups. (n.d.). PMC - NIH.
- FOCUS ON POLYIMIDES. (n.d.). Zeus.
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A Senior Application Scientist's Guide to the Quantitative Purity Analysis of Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone
For researchers, scientists, and drug development professionals working with high-performance polymers, the purity of the monomer is a critical, non-negotiable starting point. In the synthesis of advanced polyimides, particularly those requiring exceptional optical clarity and thermal stability, Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone (HBPDA) has emerged as a key building block. However, the presence of even minute impurities can significantly compromise the polymerization process, leading to inconsistent batch-to-batch properties, reduced molecular weight, and diminished performance of the final polymer.
This guide provides an in-depth, comparative analysis of the quantitative methods for determining the purity of HBPDA. We will explore the nuances of various analytical techniques, compare HBPDA with other common dianhydride monomers, and provide actionable experimental protocols. Our focus is on not just the "how," but the critical "why" behind each methodological choice, empowering you to implement robust and reliable quality control in your laboratory.
The Critical Impact of Monomer Purity in Polyimide Synthesis
The polymerization of dianhydrides and diamines to form poly(amic acid) and subsequently polyimide is a finely balanced reaction. Impurities in the dianhydride monomer can interfere in several ways:
-
Chain Termination: Monofunctional impurities will cap the growing polymer chain, limiting the achievable molecular weight.
-
Stoichiometric Imbalance: Inactive impurities disrupt the precise 1:1 molar ratio of dianhydride to diamine, which is essential for high polymer formation.
-
Side Reactions: Reactive impurities can lead to branching, cross-linking, or the formation of undesirable linkages, affecting the polymer's solubility, mechanical properties, and thermal stability.
-
Optical Imperfections: For applications requiring high transparency, even trace colored impurities can be detrimental.
The most common impurity in dianhydrides is the corresponding tetracarboxylic acid, formed by the hydrolysis of the anhydride rings. Given that HBPDA is often synthesized via the hydrogenation of its aromatic precursor, 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA), other potential impurities include partially hydrogenated intermediates or byproducts from the initial synthesis of BPDA.
A Comparative Overview of Analytical Techniques for Dianhydride Purity
Several analytical techniques can be employed for the quantitative analysis of HBPDA purity. The choice of method depends on the available instrumentation, the nature of the expected impurities, and the desired level of accuracy and precision.
| Technique | Principle | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity | High sensitivity and resolving power for separating closely related impurities. | Dianhydrides are prone to hydrolysis in aqueous mobile phases. Requires careful method development. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Signal intensity is directly proportional to the number of nuclei | A primary ratio method, highly accurate and precise. Can provide structural information about impurities. | Lower sensitivity compared to HPLC. Requires a high-purity internal standard. |
| Differential Scanning Calorimetry (DSC) | Melting point depression is proportional to impurity concentration | Rapid and requires small sample amounts. Good for screening crystalline solids. | Only applicable to crystalline samples. Assumes impurities are soluble in the melt and insoluble in the solid. |
Comparative Analysis: HBPDA vs. Alternative Dianhydrides
For applications demanding high-performance, transparent polyimides, two common alternatives to the alicyclic HBPDA are the aromatic dianhydrides BPDA and 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA).
| Monomer | Structure | Key Properties | Primary Purity Challenge |
| HBPDA | Alicyclic, saturated rings | Excellent transparency, good thermal stability | Incomplete hydrogenation of the aromatic precursor, hydrolysis. |
| BPDA | Aromatic, rigid backbone | High thermal stability, good mechanical properties | Colored impurities from synthesis, hydrolysis. |
| 6FDA | Aromatic, contains -CF3 groups | Excellent solubility, low dielectric constant, good optical clarity | Synthesis byproducts, hydrolysis. |
The analytical approaches for these monomers are similar, with the primary consideration being the prevention of hydrolysis during analysis.
Experimental Protocols
Here, we provide detailed, step-by-step methodologies for the quantitative analysis of HBPDA purity.
High-Performance Liquid Chromatography (HPLC)
The key to successful HPLC analysis of dianhydrides is the use of anhydrous conditions to prevent on-column hydrolysis.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV detector.
Chromatographic Conditions:
-
Column: Cyano (CN) analytical column (e.g., 4.6 mm ID x 150 mm L, 3 µm particle size)
-
Mobile Phase A: Anhydrous Acetonitrile (HPLC grade)
-
Mobile Phase B: Anhydrous Dimethylformamide (DMF, HPLC grade)
-
Gradient:
-
0-2 min: 20% A, 80% B
-
2-10 min: Gradient to 60% A, 40% B
-
10-12 min: Hold at 60% A, 40% B
-
12-13 min: Return to 20% A, 80% B
-
13-15 min: Equilibration
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 5 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the HBPDA sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with anhydrous DMF.
-
Prepare a reference standard solution of HBPDA in the same manner.
Analysis:
-
Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.
-
Inject the standard solution to determine the retention time of the main peak.
-
Inject the sample solution and integrate the peak areas of the main component and all impurities.
-
Calculate the purity by the area percent method.
Causality Behind Experimental Choices:
-
Cyano Column: The cyano stationary phase offers a moderate polarity that is suitable for the separation of dianhydrides and their potential impurities under non-aqueous conditions.
-
Anhydrous Solvents: The use of anhydrous acetonitrile and DMF is critical to prevent the hydrolysis of the dianhydride to its corresponding diacid on the column, which would lead to inaccurate purity results.
-
Gradient Elution: A gradient is employed to ensure the elution of a wide range of potential impurities with varying polarities in a reasonable timeframe.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful primary method for purity determination, as it does not require a reference standard of the analyte itself. Instead, a certified internal standard is used.
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
Experimental Parameters:
-
Solvent: Acetone-d6 or DMSO-d6 (ensure the sample and internal standard are fully soluble)
-
Internal Standard: Maleic anhydride or another certified reference material with sharp, well-resolved signals that do not overlap with the analyte signals.
-
Pulse Program: A simple 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (for both the analyte and the internal standard). This is crucial for accurate integration. A value of 30-60 seconds is often a safe starting point.
-
Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the HBPDA sample into a vial.
-
Accurately weigh approximately 5-10 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
Analysis:
-
Acquire the 1H NMR spectrum using the optimized parameters.
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-overlapping signal for HBPDA and a signal for the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Causality Behind Experimental Choices:
-
Long Relaxation Delay: This is the most critical parameter in qNMR. It ensures that all protons have fully relaxed back to their equilibrium state before the next pulse, making the signal intensity directly proportional to the number of nuclei.
-
High Signal-to-Noise Ratio: A high S/N ratio minimizes integration errors, leading to more accurate and precise results.
-
Certified Internal Standard: The accuracy of the qNMR measurement is directly tied to the accuracy of the purity of the internal standard. Using a certified reference material is essential for traceable and reliable results.
Differential Scanning Calorimetry (DSC)
DSC can be a rapid method for determining the purity of crystalline monomers based on the principle of melting point depression.
Instrumentation:
-
Differential Scanning Calorimeter
Experimental Conditions:
-
Sample Pan: Aluminum pan, hermetically sealed to prevent sublimation.
-
Sample Size: 1-3 mg
-
Heating Rate: 0.5 to 2 °C/min. A slow heating rate is crucial for maintaining thermal equilibrium.
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample to a temperature well above its melting point.
Analysis:
-
Record the melting endotherm.
-
Use the instrument's software to perform a purity analysis based on the van't Hoff equation. The software will calculate the purity based on the shape of the melting peak.
Causality Behind Experimental Choices:
-
Slow Heating Rate: A slow heating rate allows the sample to remain in thermal equilibrium during the melting process, which is a fundamental assumption of the van't Hoff equation.
-
Small Sample Size: This minimizes thermal gradients within the sample, leading to a sharper and more accurate melting profile.
-
Hermetically Sealed Pan: This prevents any loss of sample due to sublimation, which would affect the accuracy of the measurement.
Visualizing the Workflow
The following diagram illustrates the decision-making process and workflow for the quantitative analysis of HBPDA.
Caption: Workflow for the quantitative purity analysis of HBPDA.
Conclusion
The quantitative analysis of this compound purity is a critical step in ensuring the quality and performance of the resulting polyimides. While HPLC offers excellent sensitivity for impurity profiling, qNMR provides a highly accurate and precise primary method for purity assignment. DSC serves as a valuable tool for rapid screening of crystalline samples.
By understanding the principles and practical considerations of each technique, and by carefully selecting the appropriate methodology, researchers can confidently assess the purity of HBPDA and other dianhydride monomers. This rigorous approach to quality control is fundamental to the successful development of next-generation, high-performance materials.
References
- High-Performance Liquid Chromatography (HPLC) of Dianhydrides: While a specific application note for HBPDA is not readily available, the principles outlined in patents for other dianhydrides are applicable.
- Quantitative NMR (qNMR) for Organic Compounds: The International Union of Pure and Applied Chemistry (IUPAC) has published technical reports and guidelines on qNMR. These resources provide a comprehensive overview of the theory and practice of this technique.
- Differential Scanning Calorimetry (DSC) for Purity Determination: ASTM E928 provides a standard test method for purity by differential scanning calorimetry.
- Properties of Polyimide Monomers: Information on HBPDA, BPDA, and 6FDA is available from various chemical suppliers and in the polymer science literature.
- Synthesis of Dianhydrides: The synthesis of BPDA, a precursor to HBPDA, is described in various patents. These documents can provide insights into potential process-related impurities.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone
As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical life cycles, particularly disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone (CAS No. 122640-83-9), ensuring compliance with regulatory standards and promoting a safe laboratory environment.
Hazard Assessment and Chemical Profile
Before any disposal procedure can be initiated, a thorough understanding of the chemical's hazards is paramount. This compound, a white to yellow solid, is a laboratory-grade chemical that must be handled with care. While comprehensive toxicological data is not widely published, available safety information indicates the following:
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Hazard Statements: H302: Harmful if swallowed. Related isobenzofuran compounds are known to cause skin irritation, serious eye irritation, and potential respiratory irritation or allergic skin reactions.[1][2][3][4]
Based on these classifications, the compound must be treated as a hazardous substance. The primary risks during handling and disposal are accidental ingestion, skin/eye contact, and inhalation of dust.
Data Summary Table: this compound
| Property | Information | Source(s) |
| CAS Number | 122640-83-9 | [5] |
| Molecular Formula | C₁₆H₁₈O₆ | [5] |
| Physical Form | White to Yellow Solid | |
| Known Hazards | Harmful if swallowed (H302), Potential for skin, eye, and respiratory irritation. | [1][2] |
| Storage | Room Temperature, under inert atmosphere (e.g., Argon) | [6] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. | [1] |
Regulatory Framework: Adherence to EPA and RCRA Guidelines
The disposal of laboratory chemicals in the United States is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] This framework governs the management of hazardous waste from "cradle to grave," ensuring it is handled safely from generation to final disposal.[8]
The first crucial step is to determine if the chemical waste is a "listed" or "characteristic" hazardous waste.[9][10]
-
Listed Wastes: The EPA maintains four lists of specific hazardous wastes (F, K, P, and U).[7][11] this compound is not explicitly found on these lists based on a review of standard databases.
-
Characteristic Wastes: Even if not listed, a waste is considered hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[9][10]
Causality: Given its H302 classification ("Harmful if swallowed"), this compound would likely be classified as a toxic hazardous waste. Therefore, it must be managed and disposed of following all applicable federal and state hazardous waste regulations.[12]
Step-by-Step Disposal Protocol
This protocol is designed to provide a self-validating system for the safe and compliant disposal of this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste material, ensure you are wearing appropriate PPE to mitigate the risks of exposure.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator for particulates should be used.[1]
Step 2: Waste Collection and Segregation
Proper segregation is critical to prevent dangerous chemical reactions.
-
Designate a Waste Stream: This chemical waste should be collected in a dedicated container and not mixed with other waste streams, especially incompatible materials like strong acids, bases, or oxidizers.[1]
-
Solid Waste Handling: As a solid, carefully sweep or transfer the material into the designated waste container to minimize dust generation.[1] Do not dispose of this chemical down the sink or in regular trash.[7]
Step 3: Containerization and Labeling
Regulatory compliance hinges on proper container management.[7][9]
-
Select a Compatible Container: Use a container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) or glass bottle with a secure screw cap). The container must be in good condition, free of leaks or cracks.[7]
-
Apply a Hazardous Waste Label: The container must be clearly labeled with the words "Hazardous Waste."[9]
-
Identify Contents: The label must also include the full chemical name: "this compound" and its CAS number.
Step 4: On-Site Accumulation and Storage
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) or a Central Accumulation Area (CAA) as defined by your institution's policies and EPA regulations.[13]
-
The container must be kept closed at all times except when adding waste.[13]
-
Store it in a well-ventilated area, away from sources of ignition and incompatible materials.
Step 5: Final Disposal
Hazardous waste must be disposed of through a licensed Treatment, Storage, and Disposal Facility (TSDF).[8]
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.
-
Manifest System: The waste will be transported off-site using the EPA's Uniform Hazardous Waste Manifest system. This is a legal document that tracks the waste from your laboratory to its final disposal, ensuring a closed-loop, compliant process.[7][13][14]
Emergency Procedures for Spills
In the event of an accidental spill:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Assess the Spill: Determine the extent of the spill and if you have the appropriate training and materials to clean it up. For large spills, contact your EHS emergency line immediately.
-
Cleanup: For small spills, and while wearing appropriate PPE, gently sweep up the solid material to avoid creating dust. Place the collected material and any contaminated cleaning supplies into a designated hazardous waste container and label it accordingly.
-
Decontaminate: Clean the spill area with an appropriate solvent or soap and water.
Visual Workflow for Chemical Disposal
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- This compound - Sigma-Aldrich. Sigma-Aldrich.
- This compound - [D58714] - Synthonix. Synthonix, Inc.
- The Complete Beginners Guide to Chemical Disposal. Goodway Technologies.
- The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Heritage-Crystal Clean.
- Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency.
- Waste Code - RCRAInfo. U.S. Environmental Protection Agency.
- Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency.
- P or U? RCRA Waste Codes for Chemical Products. Lion Technology.
- Nationally-Defined Values - Source Code. U.S. Environmental Protection Agency.
- RCRA Listed Hazardous Waste. Department of Toxic Substances Control - CA.gov.
- Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.
- Safety Data Sheet for 3,3',4,4'-Benzophenonetetracarboxylic dianhydride. Fisher Scientific.
- Hazardous Waste Determin
- Dodecahydro-[5,5′-biisobenzofuran]-1,1′,3,3′-tetraone. Labsolu.
- This compound. Elex Biotech LLC.
- 5,5'-Bi-2-benzofuran-1,1',3,3'-tetrone.
- Tetrahydromethyl-1,3-isobenzofurandione SDS. ECHEMI.
- Safety Data Sheet: 3,3',4,4'-Biphenyltetracarboxylic dianhydride. Chemos GmbH & Co.KG.
Sources
- 1. fishersci.com [fishersci.com]
- 2. 5,5'-Bi-2-benzofuran-1,1',3,3'-tetrone | C16H6O6 | CID 75494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. chemos.de [chemos.de]
- 5. Synthonix, Inc > 122640-83-9 | this compound [synthonix.com]
- 6. This compound | Elex Biotech LLC [elexbiotech.com]
- 7. goodway.com [goodway.com]
- 8. epa.gov [epa.gov]
- 9. crystal-clean.com [crystal-clean.com]
- 10. southwestern.edu [southwestern.edu]
- 11. P and U Waste Codes for Chemical Products | Lion Technology [lion.com]
- 12. dtsc.ca.gov [dtsc.ca.gov]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
Personal protective equipment for handling Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone
Comprehensive Safety & Handling Guide: Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone
This guide provides essential safety protocols and operational directives for the handling of this compound (CAS No. 122640-83-9). As a valued professional in research and development, your safety is paramount. This document moves beyond mere compliance, offering a framework for best practices rooted in the chemical nature of the compound and extensive laboratory experience. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal protection and the integrity of your research.
Hazard Identification and Risk Assessment
This compound is a white to yellow solid organic compound.[1] While comprehensive toxicological data is not widely available, the available safety information and the chemical's structural class as a cyclic anhydride warrant a cautious and proactive approach to handling. The primary known hazard is that it is harmful if swallowed.[1]
Based on data from analogous anhydride compounds, we must also consider the potential for irritation to the skin, eyes, and respiratory tract.[2][3] A critical property of this compound is its sensitivity to moisture, which necessitates specific handling and storage conditions to prevent degradation and potential reaction.[4]
Table 1: Hazard Summary for this compound
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed[1] |
| Potential Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |
| Potential Serious Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |
| Potential Respiratory Irritation | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |
Note: Skin, eye, and respiratory irritation are included as potential hazards based on the reactivity of anhydride functional groups and data from similar compounds.
Personal Protective Equipment (PPE): Your Primary Defense
The selection of appropriate PPE is the most critical step in mitigating the risks associated with handling this compound. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our foundational directive.[1]
Table 2: Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale and Best Practices |
| Eye Protection | Chemical safety goggles and a full-face shield. | Anhydride dust can be particularly irritating to the eyes. Goggles provide a seal against airborne particulates, while a face shield offers an additional layer of protection against splashes during solution preparation. |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. | Prevents direct skin contact. Given the compound's moisture sensitivity, ensure gloves are dry before use. Regularly inspect gloves for any signs of degradation or perforation. It is advisable to double-glove when handling larger quantities or for prolonged periods. |
| Body Protection | A flame-retardant laboratory coat with tight-fitting cuffs. | Protects against accidental spills and contamination of personal clothing. The tight cuffs prevent dust from entering the sleeves. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher. | Necessary when handling the solid compound outside of a certified chemical fume hood, or when there is a potential for aerosol generation (e.g., weighing, transferring powder). The selection of respiratory protection should be based on a risk assessment of the specific procedure. |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from spills and falling objects. Porous shoes, such as canvas sneakers, are not appropriate.[5] |
PPE Donning and Doffing Workflow
Proper sequencing of donning and doffing PPE is crucial to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Operational and Handling Protocols
Adherence to standardized operational procedures is essential for minimizing exposure and ensuring experimental reproducibility.
Engineering Controls
-
Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, should be conducted in a certified chemical fume hood. This is the primary engineering control to minimize inhalation exposure.
-
Ventilation: Ensure the laboratory is well-ventilated. Eyewash stations and safety showers must be readily accessible and tested regularly.
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure all necessary PPE is correctly donned. Designate a specific area within the fume hood for handling the compound to contain any potential contamination.
-
Weighing and Transfer: Use a micro-spatula for transferring the solid. Avoid creating dust by handling the material gently. If possible, use anti-static weigh boats.
-
Solution Preparation: When dissolving the solid, add the powder slowly to the solvent to avoid splashing.
-
Post-Handling: After handling, decontaminate the work area, including the balance and any equipment used.
-
Hand Washing: Always wash hands thoroughly with soap and water after removing gloves and exiting the laboratory.
Respiratory Protection Decision Tree
The decision to use respiratory protection should be based on a careful assessment of the procedure.
Caption: Decision tree for respiratory protection.
Storage and Disposal
Proper storage and disposal are critical for maintaining the chemical's integrity and ensuring a safe laboratory environment.
Storage
-
Moisture Control: The compound is moisture-sensitive.[4] Store in a tightly sealed container in a desiccator or a dry, inert atmosphere (e.g., under argon or nitrogen).
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]
Spill Management
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, dry sand).
-
Collect: Carefully scoop the absorbed material into a labeled, sealed container for disposal. Avoid generating dust.
-
Decontaminate: Clean the spill area thoroughly.
Waste Disposal
-
All waste materials, including contaminated PPE and absorbent materials, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in regular trash.
References
-
This compound Product Page. Synthonix. [Link]
-
Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
